molecular formula C10H11NO2 B1673987 5-Hydroxytryptophol CAS No. 154-02-9

5-Hydroxytryptophol

Cat. No.: B1673987
CAS No.: 154-02-9
M. Wt: 177.20 g/mol
InChI Key: KQROHCSYOGBQGJ-UHFFFAOYSA-N
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Description

5-Hydroxytryptophol is a member of indoles.
This compound has been reported in Hyrtios erectus with data available.
5-Hydroxy-indole-3-ethanol.
from the marine sponges Hyrtios erectus and H. reticulatus;  structure in first source

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-indol-5-ol
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InChI

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2
Source PubChem
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InChI Key

KQROHCSYOGBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID80165505
Record name Hydroxytryptophol
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Molecular Weight

177.20 g/mol
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Physical Description

Solid
Record name 5-Hydroxytryptophol
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CAS No.

154-02-9
Record name 5-Hydroxytryptophol
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Record name Hydroxytryptophol
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Record name 5-Hydroxytryptophol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to 5-Hydroxytryptophol Biosynthesis in Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol, an indole compound with potential pharmacological significance, represents a fascinating yet underexplored area of fungal secondary metabolism. While the biosynthesis of its structural analog, tryptophol, is well-characterized in certain fungi, the precise pathways leading to this compound remain largely enigmatic. This technical guide synthesizes the current understanding of related biosynthetic pathways in fungi to propose a putative route for this compound formation. It provides a comprehensive overview of the key enzymatic steps, potential regulatory mechanisms, and detailed experimental protocols to facilitate further research in this nascent field. This document is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer the fungal production of this intriguing molecule.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant biological activities. Among these are indole alkaloids, a class of compounds derived from the amino acid tryptophan, which includes well-known psychoactive compounds and valuable pharmaceuticals. This compound, while not as extensively studied as other tryptamine derivatives, holds interest due to its structural relationship to serotonin and melatonin. Its biosynthesis in fungi is not well-documented, but can be inferred from established metabolic pathways for related indole compounds. This guide will delve into the likely biosynthetic route, drawing parallels from the production of 5-hydroxytryptophan (5-HTP) and tryptophol in fungal systems.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi is hypothesized to proceed from the essential amino acid L-tryptophan through a multi-step enzymatic cascade. Two primary putative pathways are proposed, both converging on the final reduction step.

Pathway A: Via 5-Hydroxytryptophan (5-HTP)

This pathway commences with the hydroxylation of L-tryptophan, a reaction that can be achieved in fungi through heterologous expression of specific enzymes.

  • Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This is catalyzed by a tryptophan-5-hydroxylase (TPH) , an enzyme not commonly found in most fungi but which can be introduced via genetic engineering. Phenylalanine-4-hydroxylase has also been shown to exhibit this activity.[1]

  • Transamination of 5-HTP: The amino group of 5-HTP is removed by a transaminase , yielding 5-hydroxyindole-3-pyruvic acid.

  • Decarboxylation: A decarboxylase then removes the carboxyl group from 5-hydroxyindole-3-pyruvic acid to form 5-hydroxyindole-3-acetaldehyde.

  • Reduction: Finally, a dehydrogenase reduces 5-hydroxyindole-3-acetaldehyde to this compound.

Pathway B: Via Tryptophol

This pathway involves the initial formation of tryptophol, followed by a subsequent hydroxylation.

  • Transamination of L-Tryptophan: An aromatic aminotransferase converts L-tryptophan to indole-3-pyruvic acid.

  • Decarboxylation: A pyruvate decarboxylase acts on indole-3-pyruvic acid to produce indole-3-acetaldehyde.

  • Reduction: An alcohol dehydrogenase reduces indole-3-acetaldehyde to tryptophol.

  • Hydroxylation: A cytochrome P450 monooxygenase or another hydroxylase would then catalyze the specific hydroxylation of tryptophol at the 5-position of the indole ring to yield this compound.

The following diagram illustrates the proposed biosynthetic pathways for this compound.

This compound Biosynthesis cluster_A Pathway A cluster_B Pathway B trp L-Tryptophan htp 5-Hydroxytryptophan trp->htp Tryptophan-5-hydroxylase (e.g., heterologous TPH) ipa Indole-3-pyruvic acid trp->ipa Aromatic aminotransferase hipa 5-Hydroxyindole- 3-pyruvic acid htp->hipa Transaminase hiaa 5-Hydroxyindole- 3-acetaldehyde hipa->hiaa Decarboxylase htol This compound hiaa->htol Dehydrogenase iaa Indole-3-acetaldehyde ipa->iaa Pyruvate decarboxylase tol Tryptophol iaa->tol Alcohol dehydrogenase tol->htol Cytochrome P450 monooxygenase

Caption: Proposed biosynthetic pathways for this compound in fungi.

Key Enzymes and Their Regulation

The biosynthesis of this compound is dependent on several classes of enzymes. The regulation of these enzymes is critical for controlling the flux through the pathway.

  • Tryptophan-5-Hydroxylase (TPH): This is a key enzyme in Pathway A. In fungi, this activity is typically not endogenous and requires heterologous expression. The activity of TPH is dependent on cofactors such as tetrahydrobiopterin and iron.[2]

  • Aromatic Aminotransferases: These enzymes catalyze the initial transamination of tryptophan or 5-HTP. Their expression and activity can be influenced by the availability of nitrogen sources.

  • Decarboxylases: These enzymes are crucial for converting the pyruvic acid intermediates to aldehydes.

  • Alcohol Dehydrogenases: These enzymes perform the final reduction step to yield tryptophol or this compound. Fungi possess a variety of alcohol dehydrogenases with different substrate specificities and cofactor requirements (NADH or NADPH).[3][4]

  • Cytochrome P450 Monooxygenases (CYPs): These enzymes are strong candidates for the hydroxylation of tryptophol in Pathway B. Fungal genomes often contain a large number of CYP genes, and these enzymes are known to be involved in the hydroxylation of a wide range of substrates, including indole alkaloids.[3][5][6] The expression of CYPs can be induced by various substrates and environmental conditions.

The overall regulation of the pathway is likely integrated with the broader control of amino acid and secondary metabolism in the fungus.

Quantitative Data

Currently, there is a notable absence of published quantitative data on the production of this compound in any native fungal species. Research has primarily focused on the production of its precursor, 5-HTP, in genetically engineered microorganisms, or on the quantification of tryptophol.

CompoundFungal SpeciesProduction TiterReference
5-HydroxytryptophanSaccharomyces cerevisiae (engineered)Not specified[1]
TryptopholSaccharomyces cerevisiae (engineered)Up to 266.31 mg/L[7]

This table highlights the need for further research to quantify the natural production levels of this compound in various fungal species and to optimize its production through metabolic engineering.

Experimental Protocols

The following protocols provide a framework for the investigation of this compound biosynthesis in fungal species.

Fungal Cultivation and Metabolite Extraction

This protocol outlines the general procedure for cultivating fungi and extracting indole compounds for analysis.

Metabolite Extraction Workflow start Fungal Culture (Liquid or Solid Media) harvest Harvest Mycelium and Supernatant start->harvest extract Solvent Extraction (e.g., Ethyl Acetate) harvest->extract concentrate Concentrate Extract (Rotary Evaporation) extract->concentrate analyze Analysis by HPLC/LC-MS/GC-MS concentrate->analyze

Caption: General workflow for fungal metabolite extraction.

Methodology:

  • Cultivation: Grow the fungal species of interest in a suitable liquid or solid medium. For induction of secondary metabolism, nutrient-limiting conditions can be employed.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction: Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate. This should be performed multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Analytical Methods for this compound Quantification

Accurate quantification of this compound requires sensitive analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a fluorescence or diode array detector can be used for the separation and quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique used for this compound.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often requiring derivatization of the compound to increase its volatility.[12][13]

Enzyme Assays

To characterize the enzymes involved in the biosynthetic pathway, specific enzyme assays are required.

  • Tryptophan Hydroxylase Assay: The activity of TPH can be measured by monitoring the formation of 5-HTP from tryptophan using HPLC.

  • Transaminase Assay: Transaminase activity can be determined by measuring the formation of the corresponding α-keto acid from the amino acid substrate.

  • Decarboxylase Assay: Decarboxylase activity can be assayed by measuring the production of the aldehyde product or the release of CO2.

  • Alcohol Dehydrogenase Assay: The activity of alcohol dehydrogenases can be monitored spectrophotometrically by following the change in absorbance of NADH or NADPH.

  • Cytochrome P450 Monooxygenase Assay: Assaying P450 activity can be more complex. A common method involves using a model substrate that produces a fluorescent or colored product upon hydroxylation. For specific activity with tryptophol, a chromatographic method (HPLC or LC-MS) would be required to measure the formation of this compound.[14][15]

Heterologous Expression of Fungal Genes

To confirm the function of candidate genes from the biosynthetic pathway, they can be heterologously expressed in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.

Heterologous Expression Workflow gene Isolate Candidate Gene (e.g., P450, Dehydrogenase) vector Clone into Expression Vector gene->vector transform Transform Host Organism (e.g., S. cerevisiae) vector->transform express Induce Gene Expression transform->express assay Assay for Enzymatic Activity/ Product Formation express->assay

Caption: Workflow for heterologous gene expression and functional analysis.

Methodology:

  • Gene Isolation: Isolate the target gene from the fungal species of interest using PCR.

  • Vector Construction: Clone the gene into a suitable expression vector under the control of a strong, inducible promoter.

  • Transformation: Transform the expression vector into the chosen host organism.

  • Expression: Induce the expression of the gene under appropriate conditions.

  • Functional Analysis: Perform whole-cell biotransformation assays or prepare cell-free extracts to test the enzymatic activity of the expressed protein with the relevant substrates.[16][17][18]

Conclusion and Future Perspectives

The biosynthesis of this compound in fungal species is a promising but largely unexplored field of research. This guide provides a theoretical framework and practical methodologies to begin to unravel this biosynthetic pathway. Future research should focus on:

  • Screening of Fungal Species: A systematic screening of diverse fungal species for the natural production of this compound is warranted.

  • Gene Discovery: Identification and characterization of the specific genes and enzymes involved in the pathway are crucial.

  • Metabolic Engineering: Once the pathway is elucidated, metabolic engineering strategies can be employed to enhance the production of this compound in a suitable fungal host.

  • Pharmacological Evaluation: Further investigation into the biological activities of this compound will be essential to determine its potential for drug development.

By building upon the knowledge of related indole alkaloid biosynthesis and employing the experimental approaches outlined in this guide, the scientific community can begin to illuminate the fascinating biochemistry of this compound in fungi and unlock its potential applications.

References

The Emerging Role of Tryptophan-Derived Indole Alcohols in Microbial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the role of 5-Hydroxytryptophol in microbial communication is provided below, designed for researchers, scientists, and drug development professionals.

Introduction

Microbial communication, or quorum sensing (QS), is a sophisticated cell-to-cell signaling process that allows bacteria and fungi to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and secondary metabolite production. This regulation is mediated by small, diffusible signaling molecules. While many such molecules have been identified, the full chemical vocabulary of the microbial world remains largely unexplored.

This technical guide focuses on the potential role of this compound (5-HTOL), an indole alcohol derived from the essential amino acid tryptophan. Direct research on 5-HTOL as a microbial signaling molecule is nascent. However, its structural similarity to the known fungal quorum-sensing molecule, tryptophol, suggests a plausible role in intercellular communication. This document will, therefore, use tryptophol as a primary analogue to explore the potential functions, signaling pathways, and experimental investigation of 5-HTOL in microbial ecosystems. We will also discuss related tryptophan derivatives to provide a broader context for this emerging class of signaling molecules.

Tryptophol: A Model for Tryptophan-Derived Fungal Communication

Tryptophol is an aromatic alcohol that has been identified as a quorum-sensing molecule in the polymorphic fungus Candida albicans and the budding yeast Saccharomyces cerevisiae.[1][2][3] In C. albicans, a significant human fungal pathogen, tryptophol, along with another aromatic alcohol, phenylethanol, acts as an autoantibiotic.[4]

The production of these aromatic alcohols, including tryptophol, is linked to the metabolism of aromatic amino acids.[5][6][7] In S. cerevisiae, tryptophol and phenylethanol are potent inducers of morphogenesis, stimulating the transition from a yeast-like to a filamentous, pseudohyphal form, particularly under conditions of nitrogen starvation.[2][8] This morphological switch is a key aspect of fungal development and virulence. Interestingly, while C. albicans produces these molecules, it appears to be insensitive to their morphogenetic effects, unlike S. cerevisiae.[1][8] Instead, another aromatic alcohol, tyrosol, promotes the formation of germ tubes and biofilms in C. albicans.[8]

The biosynthesis of tryptophol in fungi follows the fusel oil pathway, which involves the transamination, decarboxylation, and subsequent reduction of tryptophan.[5][6][7] The production of these alcohols is influenced by environmental conditions such as pH, oxygen levels, and the availability of precursor amino acids.[5][6][7]

Recent research has also highlighted the anti-inflammatory properties of tryptophol (indole-3-ethanol) produced by the gut fungus Clavispora lusitaniae, suggesting a role in host-microbe interactions and the modulation of colitis.[9] This discovery opens up new avenues for understanding the therapeutic potential of fungal metabolites.

Quantitative Insights into Aromatic Alcohol Production

The concentration of signaling molecules is a critical factor in quorum sensing, as a threshold concentration is required to trigger a response. Studies on Candida albicans have quantified the production of tryptophol and other aromatic alcohols under specific growth conditions.

MoleculeProducing OrganismGrowth ConditionConcentration (µg/g of cells)Reference
TryptopholCandida albicans30°C440[5]
TryptopholCandida albicans37°C660[5]
TryptopholCandida albicans37°C with Tryptophan1650 (2.5-fold increase)[5]
Phenethyl alcoholCandida albicans30°C830[5]
Phenethyl alcoholCandida albicans37°C1030[5]
TyrosolCandida albicans30°C2120[5]
TyrosolCandida albicans37°C2530[5]
Broader Context: Other Tryptophan-Derived Signaling Molecules

The role of tryptophan derivatives in signaling is not limited to tryptophol. Indole, the parent compound of many of these molecules, is a well-established intercellular signal in bacteria, where it influences biofilm formation, drug resistance, and virulence.[10] Furthermore, D-tryptophan has been shown to inhibit biofilm formation in Pseudomonas mendocina and Staphylococcus aureus.[11][12]

In the context of the host, 5-Hydroxytryptophan (5-HTP), the direct precursor to 5-HTOL and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), has been shown to restore gut microbiota dysbiosis in mouse models of depression.[13] The gut microbiota itself can influence the host's serotonin levels, highlighting a complex interplay between microbial and host signaling pathways involving tryptophan metabolites.[14] While 5-HTOL itself is not the primary focus of these studies, they establish the broader biological significance of this chemical family.

Experimental Protocols for Investigating Novel Signaling Molecules

The following are detailed methodologies for key experiments to investigate the role of this compound or other putative signaling molecules in microbial communication.

Protocol 1: Quantification of 5-HTOL from Microbial Cultures

This protocol is adapted from methods used for quantifying other aromatic alcohols.[5]

1. Culture Preparation:

  • Grow the microbial strain of interest in a suitable liquid medium (e.g., GPP medium for C. albicans) to the desired growth phase (e.g., stationary phase).

  • Prepare parallel cultures with and without supplementation of L-tryptophan to potentially enhance the production of tryptophan-derived metabolites.

2. Extraction of Metabolites:

  • Centrifuge the culture to separate the supernatant from the cell pellet.

  • Lyophilize (freeze-dry) the supernatant.

  • Extract the lyophilized supernatant with a suitable organic solvent, such as ethyl acetate.

  • Evaporate the organic solvent to concentrate the extracted metabolites.

3. Analytical Quantification:

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Use a pure standard of this compound to create a standard curve for accurate quantification.

  • The mass spectrum of 5-HTOL should be used for identification in GC-MS analysis.

Protocol 2: Biofilm Formation Assay

This protocol allows for the assessment of a molecule's effect on biofilm formation.[11][15]

1. Preparation of Cultures and Test Compound:

  • Grow the bacterial or fungal strain overnight in a suitable liquid medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

  • Prepare a stock solution of 5-HTOL in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium. Ensure the final solvent concentration does not affect microbial growth.

2. Biofilm Growth:

  • In a 96-well microtiter plate, add the diluted microbial culture to wells containing different concentrations of 5-HTOL. Include no-treatment and solvent-only controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

3. Quantification of Biofilm:

  • After incubation, gently discard the planktonic (free-floating) cells by washing the wells with a buffer such as phosphate-buffered saline (PBS).

  • Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the stain from the biofilm using 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol determines if a signaling molecule affects the expression of genes related to virulence, morphogenesis, or biofilm formation.

1. Cell Treatment and RNA Extraction:

  • Grow the microbial culture to mid-log phase.

  • Expose the culture to a specific concentration of 5-HTOL for a defined period (e.g., 1-2 hours). Use an untreated culture as a control.

  • Harvest the cells by centrifugation and immediately extract total RNA using a commercial RNA extraction kit or the hot-phenol method.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

3. Quantitative PCR (qPCR):

  • Perform qPCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., genes involved in filamentation like HWP1 in C. albicans, or biofilm-associated genes), and a reference (housekeeping) gene for normalization (e.g., ACT1).

  • Use a fluorescent dye such as SYBR Green for detection.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated sample compared to the control.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Tryptophol

Tryptophol_Biosynthesis tryptophan Tryptophan indole_pyruvate Indole-3-pyruvate tryptophan->indole_pyruvate Transamination (ARO8, ARO9) indole_acetaldehyde Indole-3-acetaldehyde indole_pyruvate->indole_acetaldehyde Decarboxylation (ARO10) tryptophol Tryptophol indole_acetaldehyde->tryptophol Reduction (ADH)

Caption: Biosynthesis of Tryptophol from Tryptophan in Fungi.

Experimental Workflow for Investigating 5-HTOL

Experimental_Workflow cluster_phase1 Phase 1: Identification & Quantification cluster_phase2 Phase 2: Phenotypic Assays cluster_phase3 Phase 3: Mechanistic Analysis culture Microbial Culture extraction Metabolite Extraction culture->extraction quantification GC-MS / HPLC Quantification extraction->quantification biofilm Biofilm Assay quantification->biofilm morphogenesis Morphogenesis Assay quantification->morphogenesis virulence Virulence Model quantification->virulence gene_expression Gene Expression (RT-qPCR) biofilm->gene_expression morphogenesis->gene_expression proteomics Proteomics

Caption: Workflow for Investigating a Putative Signaling Molecule.

Conceptual Model of Quorum Sensing

Quorum_Sensing_Model cluster_low_density Low Signal Concentration No Coordinated Response cluster_high_density High Signal Concentration Coordinated Gene Expression cell1 Cell signal Signal cell1->signal cell2 Cell cell2->signal cell3 Cell cell3->signal cell4 Cell cell4->signal response Group Behaviors (e.g., Biofilm Formation) signal->response Threshold Reached

Caption: Conceptual Model of Quorum Sensing.

References

5-Hydroxytryptophol: A Comprehensive Technical Guide to a Key Serotonin Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL) is a fascinating, yet often overlooked, metabolite of the essential neurotransmitter serotonin. While traditionally viewed as a minor product of serotonin degradation, its clinical significance has been profoundly highlighted by its dramatic increase following ethanol consumption. This elevation has established the urinary 5-HTOL to 5-hydroxyindoleacetic acid (5-HIAA) ratio as a highly sensitive and specific biomarker for recent alcohol intake. This technical guide provides an in-depth exploration of 5-HTOL, covering its biochemical synthesis, physiological roles beyond being an alcohol marker, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the expanding role of serotonin metabolism in health and disease.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is renowned for its extensive influence on mood, cognition, and a myriad of physiological processes.[1] The metabolic fate of serotonin is a critical aspect of its overall function, and while the primary route of degradation leads to the formation of 5-hydroxyindoleacetic acid (5-HIAA), an alternative, reductive pathway results in the production of this compound (5-HTOL).[2]

Under normal physiological conditions, 5-HTOL is a minor metabolite.[3] However, the metabolic landscape is dramatically altered in the presence of ethanol. Alcohol consumption leads to a significant shift in serotonin metabolism, favoring the production of 5-HTOL over 5-HIAA.[4] This phenomenon has positioned the urinary 5-HTOL/5-HIAA ratio as a robust and reliable biomarker for recent alcohol ingestion, with applications in clinical and forensic toxicology.[3][5]

This guide will delve into the core aspects of 5-HTOL, providing a comprehensive overview of its biochemistry, physiological relevance, and the analytical techniques employed for its measurement.

Biochemical Pathway of this compound Formation

The synthesis of 5-HTOL is intrinsically linked to the catabolism of serotonin. The metabolic cascade begins with the oxidative deamination of serotonin by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde (5-HIAL).[6] From this critical juncture, the metabolic pathway can proceed in two directions:

  • Oxidative Pathway: Aldehyde dehydrogenase (ALDH) catalyzes the oxidation of 5-HIAL to 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin.[6]

  • Reductive Pathway: In the presence of NADH, alcohol dehydrogenase (ADH) or aldehyde reductase reduces 5-HIAL to this compound (5-HTOL).[2]

Ethanol consumption significantly influences this metabolic choice. The metabolism of ethanol by ADH and ALDH leads to an increase in the intracellular NADH/NAD+ ratio. This altered redox state favors the reductive pathway, leading to a substantial increase in the formation of 5-HTOL.[7]

Serotonin_Metabolism Serotonin Serotonin (5-HT) 5-HIAL 5-Hydroxyindole-3-acetaldehyde (5-HIAL) Serotonin->5-HIAL Monoamine Oxidase (MAO) 5-HIAA 5-Hydroxyindoleacetic acid (5-HIAA) (Major Metabolite) 5-HIAL->5-HIAA Aldehyde Dehydrogenase (ALDH) 5-HTOL This compound (5-HTOL) (Minor Metabolite) 5-HIAL->5-HTOL Alcohol Dehydrogenase (ADH) / Aldehyde Reductase Ethanol Ethanol NADH Increased NADH/NAD+ ratio Ethanol->NADH NADH->5-HTOL Favors reductive pathway

Figure 1: Serotonin Metabolism Pathway

Physiological and Pathophysiological Roles

While the primary clinical application of 5-HTOL measurement is as a biomarker for alcohol consumption, emerging evidence suggests it may have other physiological roles.

Biomarker for Recent Alcohol Consumption

The most well-documented role of 5-HTOL is as a sensitive and specific indicator of recent alcohol intake. Following ethanol consumption, the urinary 5-HTOL/5-HIAA ratio can increase 20- to 100-fold.[8] This elevation persists for several hours after alcohol is no longer detectable in the blood or breath, providing a longer window of detection.[9] A urinary 5-HTOL/5-HIAA ratio greater than 15-20 pmol/nmol is often used as a cutoff to indicate recent alcohol consumption.[10][11]

Potential Role in the Central Nervous System

The presence of 5-HTOL in the cerebrospinal fluid (CSF) suggests it may have effects within the central nervous system (CNS).[5] Studies have shown that CSF levels of 5-HTOL are significantly elevated during ethanol intoxication.[5] While the direct neurological effects of 5-HTOL are not fully elucidated, its precursor, 5-hydroxytryptophan (5-HTP), is known to cross the blood-brain barrier and increase serotonin synthesis in the CNS, influencing sleep, mood, and anxiety.[12] Given its structural similarity to serotonin, it is plausible that 5-HTOL could interact with serotonin receptors, although this requires further investigation.

Vascular Effects

A study on isolated canine cerebral arteries demonstrated that 5-HTOL can cause a dose-dependent contraction. This effect was suppressed by a serotonin receptor antagonist, suggesting that 5-HTOL may act on tryptaminergic receptors in the vasculature. This finding opens up the possibility that 5-HTOL could play a role in regulating cerebral blood flow, although more research is needed to confirm this in vivo and to elucidate the specific signaling pathways involved.

Quantitative Data on this compound Levels

The following tables summarize quantitative data on urinary 5-HTOL and the 5-HTOL/5-HIAA ratio from various studies. These values can vary based on individual metabolism, the timing of sample collection, and the analytical methods used.

Table 1: Urinary 5-HTOL and 5-HIAA Levels in Healthy Subjects (Abstinent)

ParameterMean ValueRangeSample TypeReference
5-HTOL/5-HIAA Ratio 7.6 pmol/nmol4 - 17 pmol/nmolUrine[11]
Total 5-HTOL < 0.2 µM-Urine[13]
5-HIAA 3.9 mg/24h-24-hour Urine[2]
5-HTOL 16.8 µ g/24h -24-hour Urine[2]
5-HTOL (Free) ~1% of total-Urine[8]

Table 2: Urinary 5-HTOL/5-HIAA Ratio After Controlled Ethanol Administration

Ethanol DoseTime After IngestionMean 5-HTOL/5-HIAA RatioPeak Fold IncreaseReference
0.40 g/kg (IV)Peak at 200-220 min--[9]
50 gMorning after-~50-fold[14]
80 gMorning after-~50-fold[14]
0.4 g/kg (twice daily for 8 days)Morning after evening dose2-109 nmol/µmol-[4]
Acute dose-0.5 - 15 µM (Total 5-HTOL)-[13]

Experimental Protocols for this compound Analysis

The accurate quantification of 5-HTOL and 5-HIAA is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[3]

Sample Preparation (Urine)

A general workflow for the preparation of urine samples for 5-HTOL analysis is as follows:

Sample_Prep_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to deconjugate 5-HTOL glucuronide start->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (for GC-MS) e.g., with pentafluoropropionic anhydride extraction->derivatization analysis GC-MS or LC-MS/MS Analysis extraction->analysis Direct to LC-MS/MS derivatization->analysis

Figure 2: Sample Preparation Workflow
  • Enzymatic Hydrolysis: Since a significant portion of 5-HTOL is excreted as a glucuronide conjugate, an initial hydrolysis step using β-glucuronidase is often necessary to measure total 5-HTOL.[13]

  • Extraction: Solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction (LLE) is commonly used to isolate and concentrate 5-HTOL and 5-HIAA from the urine matrix.[8][15]

  • Derivatization (for GC-MS): For GC-MS analysis, a derivatization step is required to increase the volatility and thermal stability of the analytes. A common derivatizing agent is pentafluoropropionic anhydride.[5]

GC-MS Method
  • Gas Chromatograph (GC) Parameters:

    • Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

    • Injector: Splitless injection is common for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

    • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer (MS) Parameters:

    • Ionization: Electron ionization (EI) is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 5-HTOL and an internal standard.[5]

LC-MS/MS Method
  • Liquid Chromatograph (LC) Parameters:

    • Column: A reversed-phase C18 column is commonly used for separation.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Tandem Mass Spectrometer (MS/MS) Parameters:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity and sensitivity.[16] A deuterated internal standard is often used for accurate quantification.[8]

Signaling Pathways

The direct signaling pathways of 5-HTOL are not well-defined. However, its formation is a key branch of the broader serotonin signaling network. The interaction of serotonin with its numerous receptor subtypes (5-HT1 to 5-HT7) initiates a wide array of intracellular signaling cascades that regulate diverse physiological functions.[16]

Serotonin_Signaling Serotonin Serotonin (5-HT) Receptor Serotonin Receptors (5-HT1, 5-HT2, etc.) Serotonin->Receptor G_protein G-protein coupling Receptor->G_protein Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) G_protein->Second_Messengers Kinases Protein Kinases (e.g., PKA, PKC) Second_Messengers->Kinases Cellular_Response Cellular Response (e.g., gene expression, ion channel activity) Kinases->Cellular_Response

Figure 3: General Serotonin Signaling

Given the structural similarity of 5-HTOL to serotonin, it is plausible that it could interact with one or more of the serotonin receptor subtypes, potentially acting as a weak agonist or antagonist. The observed contractile effect of 5-HTOL on cerebral arteries suggests a potential interaction with serotonin receptors on vascular smooth muscle cells, but the specific downstream signaling cascade remains to be elucidated.[17][18][19][20][21]

Future Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

  • Elucidation of Direct Physiological Roles: Further investigation is needed to understand the direct physiological and pharmacological effects of 5-HTOL, particularly within the central nervous and cardiovascular systems.

  • Receptor Binding Studies: Comprehensive studies are required to determine if 5-HTOL directly interacts with any of the known serotonin receptor subtypes and to characterize the nature of this interaction.

  • Clinical Applications Beyond Alcohol Monitoring: Exploring the potential of 5-HTOL as a biomarker in other pathological conditions where serotonin metabolism is altered could yield new diagnostic tools.

  • Pharmacokinetics and Distribution: A more detailed understanding of the pharmacokinetics, distribution, and metabolism of 5-HTOL in different tissues will be crucial for a complete picture of its biological significance.

Conclusion

This compound, a once-considered minor metabolite of serotonin, has emerged as a molecule of significant clinical and research interest. Its dramatic and reliable increase following alcohol consumption has solidified its role as a key biomarker for recent ethanol intake. While this application remains its most prominent, preliminary evidence suggests that 5-HTOL may possess other physiological functions, particularly within the central nervous and vascular systems. The continued exploration of this intriguing molecule holds the promise of not only refining our understanding of serotonin metabolism but also potentially uncovering new therapeutic targets and diagnostic markers. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of this compound.

References

5-Hydroxytryptophol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, has garnered interest primarily as a biomarker for recent alcohol consumption. However, its own bioactivities, including hypnotic and antioxidant properties, suggest a more complex pharmacological profile. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its metabolic pathways, known enzymatic interactions, and potential signaling effects. While quantitative data on its direct receptor binding and enzyme inhibition constants are limited in publicly available literature, this document synthesizes the current understanding of its in vitro pharmacology and provides detailed experimental protocols for its further investigation.

Introduction

This compound (5-HTOL) is an indole compound that is a minor metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] It is structurally analogous to serotonin and melatonin.[3] The metabolism of serotonin primarily yields 5-hydroxyindoleacetic acid (5-HIAA); however, the metabolic pathway can shift towards the production of 5-HTOL, notably in the presence of ethanol.[1][2] This has led to its widespread use as a reliable biomarker for recent alcohol intake.[3] Beyond its role as a biomarker, 5-HTOL has been observed to possess hypnotic and marginal antioxidant properties, suggesting intrinsic biological activities that warrant further exploration.[3]

This guide will delve into the known in vitro mechanisms of action of this compound, with a focus on its enzymatic interactions and metabolic fate. It will also outline detailed experimental methodologies to facilitate further research into its direct effects on receptors and signaling pathways.

Metabolic Pathways and Enzymatic Interactions

The primary in vitro mechanism of action of this compound is intrinsically linked to the metabolism of serotonin.

Serotonin Metabolism and the Formation of this compound

Serotonin is metabolized by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1][2] This intermediate aldehyde can then be either oxidized by aldehyde dehydrogenase (ALDH) to form the major metabolite 5-HIAA, or reduced by alcohol dehydrogenase (ADH) or aldehyde reductase to form 5-HTOL.[1][2] The direction of this metabolic pathway is heavily influenced by the intracellular NADH/NAD+ ratio.

Serotonin Serotonin MAO MAO Serotonin->MAO Five_HIAL 5-Hydroxyindole-3- acetaldehyde (5-HIAL) MAO->Five_HIAL Oxidative deamination ALDH ALDH Five_HIAL->ALDH ADH_AR ADH / Aldehyde Reductase Five_HIAL->ADH_AR Five_HIAA 5-Hydroxyindoleacetic acid (5-HIAA) ALDH->Five_HIAA Oxidation (High NAD+) Five_HTOL This compound (5-HTOL) ADH_AR->Five_HTOL Reduction (High NADH)

Figure 1: Metabolic pathway of serotonin leading to the formation of this compound.
Interaction with Alcohol Dehydrogenase (ADH)

The most well-characterized in vitro interaction of this compound is with alcohol dehydrogenase (ADH). The reduction of 5-HIAL to 5-HTOL is efficiently catalyzed by ADH, particularly in the presence of NADH.[1] Conversely, 5-HTOL can be oxidized back to 5-HIAL by ADH in the presence of NAD+. The balance between the reductive and oxidative pathways is therefore highly dependent on the cellular redox state, specifically the NADH/NAD+ ratio. The presence of ethanol, which is also metabolized by ADH and increases the NADH/NAD+ ratio, shifts the equilibrium towards the formation of 5-HTOL.

Potential Receptor and Signaling Pathway Interactions

Direct evidence for high-affinity binding of this compound to specific receptors is currently lacking in the scientific literature. However, its structural similarity to serotonin and melatonin suggests the potential for interaction with their respective receptors.[3]

Serotonin Receptors

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate a wide range of physiological effects.[4] These receptors are coupled to various second messenger systems, including adenylyl cyclase (modulating cAMP levels) and phospholipase C (leading to inositol phosphate production and intracellular calcium mobilization).[1][5] Given that this compound is an analog of serotonin, it is plausible that it may interact with one or more of the 14 known serotonin receptor subtypes. However, to date, no studies have published binding affinity data (Ki or Kd values) for this compound at these receptors.

Five_HTOL This compound (Potential Ligand) Serotonin_Receptor Serotonin Receptor Five_HTOL->Serotonin_Receptor Binding? G_Protein G-Protein Serotonin_Receptor->G_Protein Activation? Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation? Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing the serotonin receptor subtype of interest. D Incubate cell membranes, radioligand, and this compound (or vehicle) at a specific temperature (e.g., 25°C) for a defined time (e.g., 60 min). A->D B Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). B->D C Prepare radioligand solution (e.g., [3H]8-OH-DPAT for 5-HT1A) and this compound solutions of varying concentrations. C->D E Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. D->E F Wash filters with ice-cold buffer to remove non-specific binding. E->F G Measure radioactivity on the filters using a scintillation counter. F->G H Generate competition binding curves and calculate Ki values using non-linear regression analysis. G->H

References

The Pharmacological Profile of 5-Hydroxytryptophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a fascinating and biologically active metabolite of serotonin, has garnered increasing interest within the scientific community.[1][2] Primarily known as a reliable biomarker for recent alcohol consumption, its broader pharmacological profile reveals a complex interplay with the serotonergic system and other physiological pathways.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological properties of 5-HTOL, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.

Pharmacodynamics

The direct interaction of this compound with specific receptors is not extensively documented in publicly available literature. However, its structural similarity to serotonin suggests a potential to interact with various serotonin (5-HT) receptors. The primary pharmacodynamic effects of 5-HTOL are currently understood through its role in the broader metabolic pathway of serotonin and its modulation by external factors such as ethanol.

Receptor Binding Affinity

For context, the binding affinities of the parent compound, Serotonin (5-Hydroxytryptamine), for various human 5-HT receptors are presented in Table 1.

Table 1: Binding Affinities of Serotonin for Human 5-HT Receptors

Receptor SubtypeLigandAssay TypeKi (nM)
5-HT1ASerotoninRadioligand Binding3.2
5-HT1BSerotoninRadioligand Binding4.6
5-HT1DSerotoninRadioligand Binding5.0
5-HT2ASerotoninRadioligand Binding12.6
5-HT2CSerotoninRadioligand Binding5.0
5-HT7SerotoninRadioligand Binding0.5 - 2.0

Note: Data for serotonin is provided for comparative purposes. Specific binding data for this compound is not available in the cited literature.

Pharmacokinetics

The pharmacokinetic profile of this compound is not as well-characterized as its precursor, 5-Hydroxytryptophan (5-HTP). However, its formation and elimination are intrinsically linked to the metabolism of serotonin and are significantly influenced by factors such as alcohol consumption.

Table 2: Pharmacokinetic Parameters of 5-Hydroxytryptophan (5-HTP) in Humans

ParameterValueConditions
Half-life (t1/2) 2.2 - 7.4 hoursFollowing intravenous administration with carbidopa pretreatment.[4]
Plasma Clearance (CL) 0.10 - 0.23 L/kg/hourFollowing intravenous administration with carbidopa pretreatment.[4]
Oral Bioavailability 48% ± 15%Co-administered with carbidopa.[4]

Note: This data pertains to 5-HTP, the precursor to serotonin. Specific pharmacokinetic data for this compound is limited.

The increased urinary excretion of 5-HTOL following alcohol intake, which persists for 5-15 hours after ethanol has been eliminated, suggests a relatively longer half-life compared to ethanol itself.[3]

Toxicology

Detailed toxicological studies specifically on this compound, such as the determination of an LD50, are not extensively reported. However, adverse physiological symptoms, including diarrhea, headache, and fatigue, have been observed in healthy subjects who consumed a moderate dose of ethanol combined with a dietary source of serotonin, leading to elevated 5-HTOL levels. These symptoms are associated with the serotonergic system and suggest that high concentrations of 5-HTOL may have toxic effects.

It is important to note that while no definitive cases of toxicity have been linked to 5-Hydroxytryptophan (5-HTP) supplementation, the potential for serotonin syndrome exists, particularly when combined with other serotonergic agents.[5][6]

Metabolic Pathways

This compound is a key metabolite in the degradation pathway of serotonin. The metabolism of serotonin is a multi-step process involving several key enzymes.

Serotonin Metabolism to this compound

The primary pathway for serotonin degradation involves its conversion to 5-hydroxyindoleacetaldehyde (5-HIAL) by monoamine oxidase (MAO).[7] Subsequently, 5-HIAL can be either oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA), the major urinary metabolite, or reduced by alcohol dehydrogenase (ADH) to form this compound.[1][7]

Ethanol consumption significantly shifts this metabolic balance. The oxidation of ethanol by ADH leads to an increase in the NADH/NAD+ ratio, which in turn favors the reduction of 5-HIAL to 5-HTOL by ADH.[1] This results in a marked increase in the urinary 5-HTOL/5-HIAA ratio, making it a sensitive and specific biomarker for recent alcohol intake.[1][3]

Serotonin_Metabolism Serotonin Serotonin (5-Hydroxytryptamine) _5HIAL 5-Hydroxyindoleacetaldehyde (5-HIAL) Serotonin->_5HIAL Monoamine Oxidase (MAO) _5HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) _5HIAL->_5HIAA Aldehyde Dehydrogenase (ALDH) _5HTOL This compound (5-HTOL) _5HIAL->_5HTOL Alcohol Dehydrogenase (ADH) NADH NADH NAD NAD+ Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) NAD->NADH

Serotonin metabolism and the influence of ethanol.

Experimental Protocols

Determination of this compound in Biological Samples (HPLC)

This protocol outlines a general method for the quantification of 5-HTOL in biological matrices such as plasma or urine using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[8][9]

1. Sample Preparation:

  • Urine: Dilute the urine sample with the mobile phase. For the analysis of conjugated 5-HTOL, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is required prior to extraction.

  • Plasma: Perform protein precipitation by adding a precipitating agent (e.g., perchloric acid or acetonitrile) to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Solid-Phase Extraction (SPE): For cleaner samples and increased sensitivity, pass the diluted urine or protein-free plasma supernatant through a C18 SPE cartridge. Wash the cartridge and elute the analytes with an appropriate solvent (e.g., methanol). Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase may also contain an ion-pairing agent.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection:

    • Fluorescence Detection: Excitation wavelength around 285 nm and emission wavelength around 340 nm.

    • Electrochemical Detection: Glassy carbon working electrode with an applied potential of approximately +0.6 to +0.8 V versus an Ag/AgCl reference electrode.

3. Quantification:

  • Prepare a series of standard solutions of 5-HTOL of known concentrations.

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area or height of the standards against their concentrations.

  • Determine the concentration of 5-HTOL in the samples by interpolating their peak areas or heights on the calibration curve.

HPLC_Workflow start Start: Biological Sample (Urine/Plasma) sample_prep Sample Preparation (Dilution, Protein Precipitation, or SPE) start->sample_prep hplc HPLC Separation (C18 Column, Isocratic/Gradient Elution) sample_prep->hplc detection Detection (Fluorescence or Electrochemical) hplc->detection quantification Quantification (Calibration Curve) detection->quantification end End: 5-HTOL Concentration quantification->end

Workflow for HPLC analysis of 5-HTOL.
Radioligand Binding Assay for Serotonin Receptors

This protocol describes a general radioligand displacement assay to determine the binding affinity of a test compound (e.g., this compound) for a specific serotonin receptor subtype.[10][11][12]

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target serotonin receptor subtype in a cold buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

2. Binding Assay:

  • In a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]serotonin or a specific antagonist), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells containing the membrane preparation, the radioligand, and a high concentration of a known potent unlabeled ligand for the receptor.

  • To determine total binding, include wells with only the membrane preparation and the radioligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the displacement curve.

  • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Receptor-Expressing Membranes incubation Incubation (Membranes + Radioligand + Test Compound) start->incubation filtration Filtration (Separation of Bound and Free Ligand) incubation->filtration counting Scintillation Counting (Quantification of Bound Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End: Binding Affinity (Ki) analysis->end

Workflow for a radioligand binding assay.

Conclusion

This compound is a significant metabolite of serotonin with established utility as a biomarker for alcohol consumption. While its direct pharmacological actions are not yet fully elucidated, its close relationship with the serotonergic system suggests a potential for broader physiological effects. The information and protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to further investigate the pharmacological profile of this intriguing molecule. Future studies focusing on its receptor binding affinities, detailed pharmacokinetic parameters, and comprehensive toxicological evaluation are crucial to fully understand its potential as a therapeutic target or a modulator of physiological processes.

References

The Discovery and Early Research of 5-Hydroxytryptophol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a fascinating and significant metabolite of serotonin, has a rich history of scientific inquiry that has paved the way for its contemporary applications, notably as a reliable biomarker for recent alcohol consumption. This technical guide delves into the seminal research that led to the discovery and initial understanding of 5-HTOL, presenting the core findings, experimental methodologies, and metabolic pathways as detailed in the foundational scientific literature.

The Initial Discovery: A Serotonin Metabolite Unveiled

The journey to understanding 5-HTOL began with investigations into the metabolic fate of serotonin (5-hydroxytryptamine, 5-HT). While the major metabolic route for serotonin was known to be oxidative deamination to 5-hydroxyindoleacetic acid (5-HIAA), early research hinted at a reductive pathway.

Pioneering Animal Studies

The first definitive identification of 5-HTOL as a metabolite of serotonin emerged from studies on rats. In 1962, Kveder, Iskrić, and Keglević published their groundbreaking findings in the Biochemical Journal. Their work demonstrated that rat liver slices could convert serotonin into 5-HTOL. Furthermore, they identified 5-HTOH-O-glucuronide as a major serotonin metabolite in rat urine.[1]

Subsequent research by Bartholini, Pletscher, and Bruderer showed the formation of 5-HTOL from serotonin during the incubation of isolated rabbit platelets with reserpine.[1] Feldstein and Wong also contributed by detecting both the aldehyde and alcohol derivatives of serotonin in rat liver homogenates incubated with radiolabeled serotonin.[1]

Confirmation in Humans

The presence of this reductive metabolic pathway in humans was confirmed in a pivotal 1966 study by Davis, Cashaw, Huff, and Brown, published in the Proceedings of the Society for Experimental Biology and Medicine.[1][2] This research not only isolated and identified free 5-HTOL and its glucuronide and sulfate conjugates in human urine but also documented the in vivo conversion of radiolabeled serotonin (5-HT-¹⁴C) to 5-HTOL-¹⁴C in human subjects.[1]

The Serotonin-to-5-HTOL Metabolic Pathway

The metabolic conversion of serotonin to 5-HTOL is a two-step enzymatic process. This pathway represents a minor, yet significant, alternative to the primary oxidative pathway leading to 5-HIAA.

serotonin_metabolism serotonin Serotonin (5-HT) aldehyde 5-Hydroxyindole- 3-acetaldehyde (5-HIAL) serotonin->aldehyde Monoamine Oxidase (MAO) hiaa 5-Hydroxyindoleacetic acid (5-HIAA) (Major Metabolite) aldehyde->hiaa Aldehyde Dehydrogenase (ALDH) htol This compound (5-HTOL) (Minor Metabolite) aldehyde->htol Alcohol Dehydrogenase (ADH)

Fig. 1: Metabolic pathway of serotonin to 5-HTOL and 5-HIAA.

Key Experimental Protocols of Early Research

The foundational studies on 5-HTOL relied on a combination of in vitro and in vivo experiments, employing techniques that were state-of-the-art for their time.

Isolation and Identification of 5-HTOL from Human Urine (Davis et al., 1966)

This protocol outlines the methodology used to isolate and identify 5-HTOL from the urine of patients with carcinoid tumors, who excrete large amounts of serotonin metabolites.

  • Urine Sample Preparation: 24-hour urine collections were adjusted to pH 11 with sodium hydroxide. Barium chloride was added to precipitate interfering phosphates and sulfates. After centrifugation, the supernatant was filtered and adjusted to pH 7.0.[1]

  • Extraction of Free 5-HTOL: Aliquots of the prepared urine were saturated with sodium chloride, and free 5-HTOL was extracted with ether. The ether extracts were then washed with a phosphate buffer (pH 7.0) to remove traces of 5-HIAA.[1]

  • Hydrolysis of Conjugates: To measure conjugated 5-HTOL, urine samples were incubated with β-glucuronidase and Glusulase (a preparation containing both sulfatase and β-glucuronidase activity) to liberate 5-HTOL from its glucuronide and sulfate conjugates. The liberated 5-HTOL was then extracted with ether.

  • Chromatographic Separation: The ether extracts were subjected to paper chromatography followed by thin-layer chromatography (TLC) on silica gel G with ethyl acetate as the solvent. This two-step process allowed for the separation of 5-HTOL from other indole compounds.[1]

  • Identification: The isolated compound corresponding to the Rf value of authentic 5-HTOL was further identified by its ultraviolet absorption spectrum and by its enzymatic conversion to 5-HIAA.

Enzymatic Conversion for Quantitative Analysis (Davis et al., 1966)

A quantitative method for the determination of 5-HTOL was developed based on its enzymatic conversion to 5-HIAA.

  • Enzyme Reaction: The isolated 5-HTOL was incubated in a glycine buffer (pH 9.6) with NAD+, purified liver alcohol dehydrogenase, and rabbit liver aldehyde dehydrogenase.[1]

  • Extraction and Fluorometric Determination: The 5-HIAA formed in the reaction was extracted and then quantified using a fluorometric method.[1]

experimental_workflow cluster_urine_prep Urine Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis urine 24-hour Urine Collection ph_adjust1 Adjust to pH 11 urine->ph_adjust1 precipitation Add BaCl2, Centrifuge ph_adjust1->precipitation ph_adjust2 Adjust Supernatant to pH 7 precipitation->ph_adjust2 extraction Ether Extraction of Free 5-HTOL ph_adjust2->extraction hydrolysis Enzymatic Hydrolysis of Conjugates ph_adjust2->hydrolysis chromatography Paper & Thin-Layer Chromatography extraction->chromatography extraction2 Ether Extraction of Liberated 5-HTOL hydrolysis->extraction2 extraction2->chromatography identification UV Spectroscopy & Enzymatic Conversion chromatography->identification quantification Fluorometric Quantification of 5-HIAA identification->quantification

Fig. 2: Experimental workflow for the isolation and analysis of 5-HTOL from urine.

Quantitative Findings from Early Human Studies

The study by Davis and colleagues provided the first quantitative data on the extent of the reductive pathway of serotonin metabolism in humans.

MetabolitePercentage of Excreted ¹⁴C Activity
This compound (5-HTOL) and its conjugates 2.35%
5-Hydroxyindoleacetic acid (5-HIAA) 82.3%

Table 1: Excretion of ¹⁴C-labeled Serotonin Metabolites in Humans [1] Data from Davis et al. (1966) following oral administration of 5-HT-¹⁴C.

These findings clearly established that the conversion of serotonin to 5-HTOL is a regular but relatively minor metabolic pathway in humans under normal physiological conditions.[1]

The Link to Ethanol Metabolism

A significant area of early 5-HTOL research was the investigation of its relationship with ethanol consumption. It was observed that the ingestion of ethanol leads to a notable shift in serotonin metabolism, favoring the reductive pathway to 5-HTOL over the oxidative pathway to 5-HIAA. This is due to the increase in the NADH/NAD+ ratio during ethanol metabolism, which favors the alcohol dehydrogenase-catalyzed reduction of 5-hydroxyindole-3-acetaldehyde to 5-HTOL. This discovery laid the groundwork for the development of 5-HTOL as a sensitive and specific biomarker for recent alcohol intake.

Conclusion

The discovery of this compound in the early 1960s marked a significant advancement in our understanding of serotonin metabolism. The meticulous experimental work of pioneers like Kveder, Davis, and their colleagues not only established the existence of a reductive metabolic pathway for this crucial neurotransmitter but also provided the foundational knowledge for the development of important clinical diagnostic tools. The early research, characterized by its rigorous application of biochemical and analytical techniques, continues to be relevant for scientists and drug development professionals working in the fields of neurobiology, pharmacology, and clinical chemistry.

References

The Enigmatic Role of 5-Hydroxytryptophol in Plant Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOH), a derivative of the essential amino acid tryptophan, is an intriguing yet underexplored molecule within the intricate biochemical landscape of the plant kingdom. While its presence has been identified in select plant species, a comprehensive understanding of its biosynthesis, metabolic fate, and physiological significance remains largely elusive. This technical guide synthesizes the current, albeit limited, knowledge of 5-HTOH in plant biochemistry, drawing parallels with its better-understood precursors, 5-hydroxytryptophan (5-HTP) and serotonin (5-hydroxytryptamine). This document aims to provide a foundational resource for researchers, scientists, and drug development professionals, highlighting key metabolic pathways, proposing experimental methodologies, and identifying critical knowledge gaps to stimulate further investigation into this potentially significant phytocompound.

Introduction

The tryptophan metabolic network in plants gives rise to a diverse array of bioactive compounds, including the essential plant hormone auxin (indole-3-acetic acid), as well as protective secondary metabolites like phytoalexins and alkaloids. Within this network, the hydroxytryptophan pathway, leading to the formation of serotonin and melatonin, has garnered significant attention for its roles in plant growth, development, and stress responses. This compound, a structural analog of serotonin and melatonin, has been detected in plants such as the Scots pine (Pinus sylvestris)[1]. However, its biochemical functions, from synthesis to degradation, are yet to be fully elucidated. This guide delves into the putative pathways of 5-HTOH metabolism and its potential physiological implications in plants.

Biosynthesis of this compound: A Putative Pathway

Direct evidence for the complete biosynthetic pathway of this compound in plants is currently scarce. However, based on the established metabolism of serotonin in other organisms and the known enzymatic capabilities of plants, a plausible pathway can be proposed. The biosynthesis is believed to originate from the amino acid L-tryptophan.

The initial steps leading to the formation of serotonin are well-documented in plants[2][3][4][5][6].

Step 1: Tryptophan to 5-Hydroxytryptophan (5-HTP)

The biosynthesis commences with the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce L-5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase (TPH) , a monooxygenase that utilizes molecular oxygen and a pterin cofactor[4].

Step 2: 5-Hydroxytryptophan (5-HTP) to Serotonin (5-Hydroxytryptamine)

Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin[2][5][6]. This enzyme is dependent on pyridoxal phosphate as a cofactor.

Proposed Subsequent Steps to this compound:

The conversion of serotonin to this compound likely mirrors the metabolic pathway of serotonin in animals, which involves two key enzymatic steps.

Step 3 (Putative): Serotonin to 5-Hydroxyindole-3-acetaldehyde (5-HIAL)

Serotonin is likely oxidized by a monoamine oxidase (MAO) or a similar amine oxidase present in plants to form the intermediate, 5-hydroxyindole-3-acetaldehyde (5-HIAL)[7][8].

Step 4 (Putative): 5-Hydroxyindole-3-acetaldehyde (5-HIAL) to this compound

Finally, 5-HIAL is reduced to this compound by an alcohol dehydrogenase (ADH) or an aldehyde reductase, utilizing NADH or NADPH as a reducing agent[8].

This compound Biosynthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) HIAL 5-Hydroxyindole-3- acetaldehyde (5-HIAL) Serotonin->HIAL Monoamine Oxidase (MAO) (putative) HTOH This compound HIAL->HTOH Alcohol Dehydrogenase (ADH) (putative)

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Potential Physiological Roles

The physiological functions of this compound in plants are not yet established. However, based on the known activities of its precursors and structurally related molecules, several potential roles can be hypothesized:

  • Growth Regulation: Tryptophol (indole-3-ethanol), a related compound lacking the 5-hydroxyl group, has been shown to possess auxin-like activity and can promote plant growth. It is possible that this compound may also exhibit similar growth-regulating properties.

  • Stress Response: Serotonin is known to accumulate in plants under various stress conditions and is implicated in defense responses against pathogens and herbivores. As a metabolite of serotonin, this compound could be involved in modulating these stress responses or act as a signaling molecule itself.

  • Allelopathy: Some plants are known to exude 5-HTP from their roots, which can have allelopathic effects on neighboring plants[9]. It is conceivable that this compound could also be released into the rhizosphere and influence the growth of other organisms.

Quantitative Data

Quantitative data on the concentration of this compound in plant tissues is extremely limited. The majority of studies have focused on the quantification of its precursor, 5-HTP, particularly in the seeds of Griffonia simplicifolia, where it is found in high concentrations.

Plant SpeciesTissueCompoundConcentrationReference
Griffonia simplicifoliaSeeds5-Hydroxytryptophan (5-HTP)94.75 ± 0.038% to 95.47 ± 0.410% in extracts; 9.93 ± 0.002% to 12.09 ± 0.004% in raw materials[10]
Lycopersicon esculentum (Tomato)LeavesSerotonin7.5 µg/g fresh weight[11]
Lycopersicon esculentum (Tomato)FruitSerotonin3.2 µg/g fresh weight[11]
Lycopersicon esculentum (Tomato)LeavesTryptophan20 to 40 µg/g fresh weight[11]

Further research is critically needed to quantify this compound levels in various plant species and tissues under different physiological and environmental conditions.

Experimental Protocols

The analysis of this compound in plant matrices requires sensitive and specific analytical techniques. The following provides a general workflow and a detailed protocol for the extraction and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

General Experimental Workflow

Experimental Workflow Sample Plant Tissue Sample (e.g., leaves, roots, seeds) Homogenization Homogenization (in liquid nitrogen) Sample->Homogenization Extraction Extraction (e.g., with acidified methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (for cleanup and concentration) Centrifugation->SPE Analysis HPLC-MS/MS Analysis (Quantification) SPE->Analysis Data Data Analysis Analysis->Data

Figure 2: General workflow for the analysis of this compound in plant tissues.

Detailed Methodology for HPLC-MS Analysis

This protocol is adapted from methods used for the analysis of 5-HTP and other indolic compounds in plant extracts[3][10].

1. Sample Preparation and Extraction:

  • Objective: To extract this compound from the plant matrix while minimizing degradation.

  • Materials:

    • Fresh or freeze-dried plant tissue

    • Liquid nitrogen

    • Mortar and pestle

    • Extraction solvent: 80% Methanol with 0.1% formic acid

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh approximately 100 mg of fresh plant tissue (or 20 mg of freeze-dried tissue) into a pre-chilled mortar.

    • Add liquid nitrogen and grind the tissue to a fine powder.

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Objective: To remove interfering compounds and concentrate the analyte.

  • Materials:

    • C18 SPE cartridge

    • SPE manifold

    • Methanol

    • Water with 0.1% formic acid

  • Procedure:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.

    • Load the plant extract supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of water with 0.1% formic acid to remove polar impurities.

    • Elute the this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.

3. HPLC-MS/MS Conditions:

  • Objective: To separate and quantify this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 178.1

    • Product Ions (Q3): Specific product ions for this compound would need to be determined by infusing a standard. Likely fragments would result from the loss of water (m/z 160.1) and the loss of the ethanol side chain (e.g., m/z 132.1).

    • Collision Energy: To be optimized for the specific instrument and transitions.

    • Source Parameters (Capillary Voltage, Gas Flow, etc.): To be optimized for the specific instrument.

Conclusion and Future Directions

The study of this compound in plant biochemistry is in its infancy. While its presence is confirmed in some plant species, its biosynthesis, metabolism, and physiological functions remain largely uncharacterized. The proposed biosynthetic pathway and analytical methodologies in this guide provide a starting point for future research.

Key areas for future investigation include:

  • Enzyme Identification and Characterization: Identifying and characterizing the specific monoamine oxidases and alcohol dehydrogenases responsible for the conversion of serotonin to this compound in plants.

  • Quantitative Surveys: Conducting comprehensive surveys to determine the distribution and concentration of this compound across a wider range of plant species and in response to various developmental and environmental cues.

  • Functional Genomics: Utilizing genetic and molecular approaches, such as gene silencing and overexpression studies, to elucidate the physiological roles of this compound in plant growth, development, and stress responses.

  • Metabolic Flux Analysis: Tracing the metabolic fate of this compound to identify its downstream metabolites and understand its position within the broader tryptophan metabolic network.

A deeper understanding of this compound's role in plant biochemistry holds the potential to uncover novel pathways for plant growth regulation and defense, and may offer new targets for crop improvement and the development of plant-derived pharmaceuticals.

References

Unraveling the Enigma of 5-Hydroxytryptophol: A Technical Guide on its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTPOL), a fascinating yet understudied metabolite of serotonin, presents a compelling area of investigation for neuroscience and pharmacology. While its role as a reliable biomarker for recent ethanol consumption is well-documented, a comprehensive understanding of its direct bioactivity remains elusive. This technical guide synthesizes the current, albeit limited, knowledge of 5-HTPOL's theoretical models of bioactivity. It delves into its metabolic pathway, known physiological effects, and putative mechanisms of action, drawing inferences from its structural relationship to serotonin and melatonin. This document aims to provide a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule, highlighting critical knowledge gaps and suggesting avenues for future inquiry.

Introduction: The State of this compound Research

This compound, a structural analog of the neurotransmitter serotonin and the hormone melatonin, is primarily recognized for its utility as a sensitive and specific biomarker for recent alcohol ingestion[1][2][3]. Its formation is significantly enhanced in the presence of ethanol, which shifts the metabolic pathway of serotonin away from the production of 5-hydroxyindoleacetic acid (5-HIAA) towards 5-HTPOL[1][4]. Beyond this diagnostic application, the direct pharmacological effects of 5-HTPOL are not well-characterized, representing a significant knowledge gap in neuropharmacology.

Preliminary evidence suggests that 5-HTPOL possesses hypnotic and marginal antioxidant properties[5][6]. However, a detailed understanding of its receptor interactions, downstream signaling cascades, and overall mechanism of action is largely theoretical. This guide will first elucidate the established metabolic pathway of 5-HTPOL and then explore its known and potential bioactivities, providing a framework for future research in this promising field.

The Metabolic Fate of Serotonin: The Genesis of this compound

The bioactivity of 5-HTPOL is intrinsically linked to its production from serotonin (5-hydroxytryptamine, 5-HT). Understanding this metabolic pathway is crucial for contextualizing its physiological roles.

Serotonin Metabolism

Serotonin, a key neurotransmitter, is primarily metabolized by the enzyme monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde (5-HIAL)[4]. This intermediate is then typically oxidized by aldehyde dehydrogenase (ALDH) to the major excretory metabolite, 5-hydroxyindoleacetic acid (5-HIAA)[4].

The Influence of Ethanol

The presence of ethanol significantly alters this metabolic cascade. Ethanol metabolism, primarily by alcohol dehydrogenase (ADH), leads to an increase in the cellular ratio of NADH to NAD+. This shift in redox potential inhibits the activity of ALDH and favors the reduction of 5-HIAL by ADH to 5-HTPOL[4][7]. This metabolic diversion is the basis for using the 5-HTPOL/5-HIAA ratio as a biomarker for alcohol consumption[3].

cluster_serotonin_metabolism Serotonin Metabolism cluster_ethanol_influence Influence of Ethanol Serotonin Serotonin 5-HIAL 5-Hydroxyindole-3- acetaldehyde Serotonin->5-HIAL Monoamine Oxidase (MAO) 5-HIAA 5-Hydroxyindoleacetic acid (Major Metabolite) 5-HIAL->5-HIAA Aldehyde Dehydrogenase (ALDH) 5-HTPOL This compound (Minor Metabolite) 5-HIAL->5-HTPOL Alcohol Dehydrogenase (ADH) Ethanol Ethanol ADH_inhibition Inhibits ADH_promotion Promotes

Caption: Metabolic Pathway of Serotonin to 5-HTPOL.

Known and Putative Bioactivities of this compound

While direct evidence is sparse, the known bioactivities and structural similarities of 5-HTPOL to key neurochemicals allow for the formulation of theoretical models of its action.

Hypnotic Effects

One of the most cited direct effects of 5-HTPOL is its hypnotic activity. Early studies in mice demonstrated that administration of 5-HTPOL could induce a short-lived sleep state[5]. The precise mechanism for this effect is unknown. Given its structural similarity to melatonin, a key regulator of the sleep-wake cycle, it is plausible that 5-HTPOL may interact with melatonin receptors (MT1 and MT2). However, no direct binding studies have been published to confirm this hypothesis. Alternatively, its hypnotic effects could be mediated through interactions with other receptor systems involved in sleep regulation, such as GABAergic or serotonergic pathways.

Antioxidant Properties

5-HTPOL has been reported to possess marginal antioxidative properties[5]. The indoleamine structure, with its hydroxyl group on the indole ring, is known to be a scavenger of free radicals. This is a characteristic shared with melatonin, which is a potent antioxidant[8]. The antioxidant mechanism of 5-HTPOL is likely similar, involving the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species.

5-HTPOL This compound Oxidized_5HTPOL Oxidized 5-HTPOL 5-HTPOL->Oxidized_5HTPOL Donates H+ ROS Reactive Oxygen Species Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Accepts H+

Caption: Putative Antioxidant Mechanism of 5-HTPOL.

Theoretical Receptor Interactions and Signaling Pathways

In the absence of direct experimental data for 5-HTPOL, we can speculate on its potential interactions based on the pharmacology of its structural relatives, serotonin and melatonin.

Potential Interaction with Serotonin Receptors

Due to its structural similarity to serotonin, 5-HTPOL may exhibit affinity for one or more of the numerous serotonin receptor subtypes (5-HT1 to 5-HT7). These receptors are coupled to a variety of G-protein signaling cascades, influencing a wide range of physiological processes[9]. For instance, activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, while 5-HT2A receptor activation stimulates the phospholipase C pathway[9]. Future radioligand binding studies are essential to determine if 5-HTPOL acts as an agonist or antagonist at any of these receptors.

Potential Interaction with Melatonin Receptors

As a neuromodulatory analog of melatonin, 5-HTPOL is a candidate for interaction with melatonin receptors MT1 and MT2[5][6]. These G-protein coupled receptors are primarily involved in the regulation of circadian rhythms and sleep. Activation of these receptors also leads to the inhibition of adenylyl cyclase.

The following diagram illustrates a hypothetical signaling pathway for 5-HTPOL, assuming it interacts with a G-protein coupled receptor (GPCR) similar to serotonin or melatonin receptors.

5-HTPOL This compound GPCR Putative GPCR (e.g., 5-HT or MT Receptor) 5-HTPOL->GPCR Binds to G_Protein G-Protein (e.g., Gi/o or Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP or IP3/DAG) Effector->Second_Messenger Alters Level of Cellular_Response Cellular Response (e.g., Hypnotic Effect) Second_Messenger->Cellular_Response Leads to

Caption: Hypothetical Signaling Pathway for 5-HTPOL.

Data Presentation: Summary of Known Bioactivities

Due to the lack of quantitative data on receptor binding and potency, the following table summarizes the currently known qualitative bioactivities of 5-HTPOL.

BioactivityDescriptionPutative MechanismReference(s)
Hypnotic Induces a short-lived sleep state in animal models.Unknown; potential interaction with melatonin or other sleep-regulating receptors.[5]
Antioxidant Exhibits marginal free radical scavenging properties.Donation of a hydrogen atom from the indole hydroxyl group.[5]
Neuromodulatory Described as a neuromodulatory analog of serotonin and melatonin.Specific mechanisms are yet to be elucidated.[6]
Biomarker Elevated levels in urine indicate recent alcohol consumption.Altered serotonin metabolism in the presence of ethanol.[1][2][3]

Experimental Protocols: A Call for Future Research

The absence of detailed studies on 5-HTPOL's direct bioactivity means there are no established, cited experimental protocols specifically for this purpose. However, standard pharmacological assays can be adapted to investigate its properties.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of 5-HTPOL for a panel of receptors, particularly serotonin and melatonin receptor subtypes.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of unlabeled 5-HTPOL.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 5-HTPOL at specific receptors.

  • Methodology (Example: cAMP Assay for Gi-coupled receptors):

    • Use a cell line stably expressing the receptor of interest (e.g., CHO cells with the human MT1 receptor).

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with varying concentrations of 5-HTPOL.

    • Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • A decrease in cAMP levels would indicate agonistic activity.

Conclusion and Future Directions

This compound remains an enigmatic molecule with untapped potential. While its role as a biomarker is established, its direct bioactivity is a frontier for pharmacological research. The theoretical models presented in this guide, based on its structural similarity to serotonin and melatonin, offer a starting point for investigation. Future research should prioritize comprehensive receptor screening to identify its molecular targets, followed by detailed functional assays to elucidate its mechanism of action. Elucidating the signaling pathways modulated by 5-HTPOL will be critical in understanding its hypnotic and other potential therapeutic effects. Such studies will be instrumental in transitioning 5-HTPOL from a mere metabolic footnote to a molecule of significant pharmacological interest.

References

An In-depth Technical Guide to the Functions of 5-Hydroxytryptophol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophol (5-HTOL), a fascinating and multifunctional indole compound, is a neuromodulatory analog and metabolite of serotonin.[1] This technical guide provides a comprehensive overview of the current understanding of 5-HTOL's biological functions, with a particular focus on its role as a biomarker for recent alcohol consumption, its hypnotic and antioxidant properties, and its effects on the cerebrovascular system. This document also addresses the limited availability of information regarding the specific functions and pharmacology of 5-HTOL derivatives. Detailed experimental protocols for the key cited experiments are provided, alongside signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction

This compound, also known as 2-(5-Hydroxy-1H-indol-3-yl)ethanol, is a naturally occurring compound found in various biological systems, including the pineal gland, and in certain foods and beverages like wine and beer.[1] It is a metabolite of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and has garnered significant interest due to its diverse physiological effects. This guide aims to consolidate the existing scientific knowledge on 5-HTOL, presenting it in a structured and accessible format for researchers and professionals in the field of drug development and neuroscience. While the primary focus is on 5-HTOL, the current landscape of research into its derivatives will also be briefly discussed, highlighting the existing knowledge gaps.

Core Functions of this compound

Biomarker for Recent Alcohol Consumption

One of the most well-established functions of 5-HTOL is its utility as a sensitive and specific biomarker for recent ethanol intake.[2][3] Ethanol consumption alters the metabolism of serotonin, shunting it away from the production of 5-hydroxyindoleacetic acid (5-HIAA) and towards the formation of 5-HTOL.[2] This metabolic shift leads to a significant increase in the urinary 5-HTOL/5-HIAA ratio, which can be detected for a period of 5 to over 15 hours post-consumption, depending on the dose of alcohol.[4]

ParameterValueReference
Normal Urinary 5-HTOL Levels (Total)< 0.2 µM[5]
Urinary 5-HTOL Levels after Acute Alcohol Dose0.5 - 15 µM[5]
Urinary 5-HTOL/5-HIAA Ratio Indicative of Recent Alcohol Ingestion> 15 pmol/nmol[6]
Mean 5-HTOL Level in CSF of Alcoholics (during intoxication)10.4 +/- 4.4 pmoles/ml[7]
Mean 5-HTOL Level in CSF of Controls3.31 +/- 0.94 pmoles/ml[7]
Hypnotic and Neuromodulatory Effects

5-HTOL exhibits hypnotic activity, capable of inducing a short-lived sleep state.[1] This function is linked to its role as a neuromodulatory analog of serotonin and melatonin.[1] It is also identified as the sleep-inducing component in 'sleeping sickness' caused by the Trypanosoma brucei parasite.[1]

Antioxidant Properties

5-HTOL has demonstrated marginal antioxidative properties, with studies showing its ability to inhibit the oxidation of low-density lipoprotein (LDL) in developmental atherosclerosis models.[1] This suggests a potential role for 5-HTOL in mitigating oxidative stress.

Specific IC50 values or other quantitative measures of the in vitro antioxidant capacity of 5-HTOL are not extensively reported in the current literature.

Cerebrovascular Effects

In vitro studies have revealed that 5-HTOL can induce a dose-dependent contraction of isolated cerebral arteries.[5][6] This effect is believed to be mediated through the activation of tryptaminergic receptors. Furthermore, 5-HTOL can interfere with the action of serotonin on these receptors, suggesting a complex interaction within the cerebrovascular system.[5][6]

CompoundEffect on Dog Cerebral ArteriesNoteReference
This compound (5-HTOL)Dose-dependent contractionContraction suppressed by cinanserin[5]
5-Hydroxytryptamine (5-HT)Dose-dependent contraction5-HTOL shifts the dose-response curve for 5-HT to the right and downward[5]

This compound Derivatives

The scientific literature on the synthesis, pharmacology, and specific functions of derivatives of this compound is currently limited. While research on derivatives of the precursor molecule, 5-Hydroxytryptophan (5-HTP), and other tryptamine analogs is more extensive, dedicated studies on 5-HTOL derivatives are scarce. This represents a significant knowledge gap and an area ripe for future investigation. The exploration of 5-HTOL derivatives could unveil novel compounds with unique pharmacological profiles and therapeutic potential.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which 5-HTOL exerts its diverse effects are not fully elucidated. However, its action on cerebral arteries suggests an interaction with G-protein coupled receptors (GPCRs), specifically tryptaminergic (serotonin) receptors.

Caption: Postulated signaling pathway for 5-HTOL-induced cerebrovascular contraction.

The metabolic pathway of 5-HTOL from serotonin is a key aspect of its function as an alcohol biomarker.

Serotonin_Metabolism Metabolic Pathway of Serotonin and the Influence of Ethanol Serotonin Serotonin (5-Hydroxytryptamine) MAO Monoamine Oxidase (MAO) Serotonin->MAO Aldehyde 5-Hydroxyindole- 3-acetaldehyde MAO->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Major Pathway ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Minor Pathway HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) ALDH->HIAA HTOL This compound (5-HTOL) ADH->HTOL Ethanol Ethanol NADH_NAD Increased NADH/NAD⁺ Ratio Ethanol->NADH_NAD NADH_NAD->ALDH Inhibits NADH_NAD->ADH Shifts equilibrium

Caption: Influence of ethanol on serotonin metabolism leading to increased 5-HTOL.

Experimental Protocols

Determination of Urinary this compound

This protocol is adapted from high-performance liquid chromatography (HPLC) with electrochemical detection methods.[5]

Objective: To quantify the concentration of total (free and conjugated) 5-HTOL in human urine.

Materials:

  • Urine sample

  • β-glucuronidase

  • Solid-phase extraction (SPE) columns (e.g., Sephadex G-10)

  • HPLC system with a C18 reversed-phase column

  • Electrochemical detector

  • 5-HTOL standard solutions

  • Mobile phase (e.g., phosphate buffer with organic modifier)

  • Ag/AgCl reference electrode

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To hydrolyze conjugated 5-HTOL, treat a defined volume of urine with β-glucuronidase. Incubate at an appropriate temperature and duration as per the enzyme manufacturer's instructions.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's protocol.

    • Apply the enzyme-treated urine sample to the column.

    • Wash the column with a suitable solvent to remove interfering substances.

    • Elute 5-HTOL with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the reconstituted sample onto the C18 column.

    • Perform isocratic elution at a constant flow rate.

    • Detect 5-HTOL using an electrochemical detector set at an oxidation potential of +0.60 V versus the Ag/AgCl reference electrode.

  • Quantification:

    • Prepare a calibration curve using 5-HTOL standard solutions of known concentrations.

    • Determine the concentration of 5-HTOL in the urine sample by comparing its peak area to the calibration curve.

Urinary_5HTOL_Protocol Workflow for Urinary 5-HTOL Measurement Start Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Start->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Detection Electrochemical Detection (+0.60 V vs Ag/AgCl) HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification End Result: Urinary 5-HTOL Concentration Quantification->End

Caption: Experimental workflow for the quantification of urinary 5-HTOL.

In Vitro Cerebral Artery Contraction Assay

This protocol is a generalized procedure based on the methodology described for studying the effects of 5-HTOL on isolated canine cerebral arteries.[5][6]

Objective: To assess the contractile effect of 5-HTOL on isolated cerebral arteries.

Materials:

  • Freshly isolated cerebral arteries (e.g., from a canine model)

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution)

  • Organ bath system with force transducers

  • Data acquisition system

  • 5-HTOL stock solution

  • Other vasoactive agents for comparison (e.g., 5-HT, prostaglandin F2α)

  • Antagonists (e.g., cinanserin)

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the cerebral arteries and place them in ice-cold Krebs-Ringer solution.

    • Under a dissecting microscope, remove adhering connective tissue.

    • Cut the arteries into helical strips of a defined size.

  • Mounting and Equilibration:

    • Mount the arterial strips in the organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with carbogen.

    • Connect one end of the strip to a fixed support and the other to a force transducer.

    • Apply an optimal resting tension to the strips and allow them to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Experimental Protocol:

    • After equilibration, induce a reference contraction (e.g., with a high potassium solution) to ensure tissue viability.

    • Wash the strips and allow them to return to baseline tension.

    • Construct a cumulative concentration-response curve for 5-HTOL by adding increasing concentrations of the compound to the organ bath and recording the resulting isometric tension.

    • To investigate the mechanism of action, pre-incubate the strips with an antagonist (e.g., cinanserin) before constructing the 5-HTOL concentration-response curve.

    • To study interactions, construct a concentration-response curve for another agonist (e.g., 5-HT) in the presence and absence of 5-HTOL.

  • Data Analysis:

    • Express the contractile responses as a percentage of the reference contraction.

    • Plot the concentration-response curves and calculate parameters such as the maximum contraction (Emax) and the concentration producing 50% of the maximum response (EC50).

General Protocol for Assessing Antioxidant Activity (DPPH Assay)

This is a general protocol for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method to evaluate antioxidant activity.

Objective: To determine the radical scavenging capacity of 5-HTOL.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

  • 5-HTOL solutions at various concentrations

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation:

    • Prepare a stock solution of DPPH in the chosen solvent. The concentration should result in an absorbance of approximately 1.0 at the wavelength of maximum absorbance (around 517 nm).

    • Prepare a series of dilutions of 5-HTOL and the positive control.

  • Reaction:

    • In a test tube or microplate well, mix a defined volume of the DPPH solution with a defined volume of the 5-HTOL solution (or positive control or solvent for the blank).

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of 5-HTOL to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a molecule of significant interest with well-defined roles as a biomarker and demonstrated hypnotic, antioxidant, and cerebrovascular activities. The alteration of its metabolism by ethanol provides a robust tool for monitoring alcohol consumption. While its neuromodulatory and vasoactive properties suggest potential therapeutic applications, further research is needed to fully elucidate the underlying mechanisms and to establish a comprehensive pharmacological profile, including detailed dose-response relationships for all its functions. A critical gap in the current scientific literature is the lack of information on the derivatives of 5-HTOL. The synthesis and characterization of 5-HTOL analogs represent a promising avenue for future research, potentially leading to the discovery of novel therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing indole compound.

References

The Metabolic Conversion of Tryptophan to 5-Hydroxytryptophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic pathway transforming the essential amino acid L-tryptophan into the neuroactive compound 5-hydroxytryptophol (5-HTOL). This pathway is of significant interest to researchers in neurobiology, pharmacology, and drug development due to its intricate relationship with serotonin metabolism and its modulation by external factors such as ethanol. This document provides a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the core processes to facilitate a deeper understanding and further investigation of this metabolic route.

The Metabolic Pathway from Tryptophan to this compound

The conversion of tryptophan to this compound is a multi-step enzymatic process primarily occurring in serotonergic neurons and peripheral tissues. The pathway begins with the synthesis of serotonin from tryptophan, followed by its subsequent metabolism.

The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[1][2] Following this, aromatic L-amino acid decarboxylase (AADC) , a pyridoxal 5'-phosphate (PLP) dependent enzyme, rapidly decarboxylates 5-HTP to form the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][3][4]

Serotonin is then metabolized via two primary routes. The main pathway involves oxidative deamination by monoamine oxidase (MAO) , particularly the MAO-A isoform, to produce the unstable intermediate 5-hydroxyindole-3-acetaldehyde (5-HIAL).[5][6] Under normal physiological conditions, 5-HIAL is predominantly oxidized by aldehyde dehydrogenase (ALDH) to the stable and major urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[6] A minor pathway for 5-HIAL involves its reduction by alcohol dehydrogenase (ADH) or aldehyde reductase to form this compound (5-HTOL).[7][8]

The balance between the oxidative and reductive pathways of 5-HIAL metabolism is significantly influenced by the cellular redox state, specifically the NADH/NAD+ ratio.[9] Consumption of ethanol leads to an increase in this ratio, which favors the reduction of 5-HIAL to 5-HTOL by ADH, making the urinary 5-HTOL/5-HIAA ratio a sensitive biomarker for recent alcohol intake.[10][11][12]

Metabolic_Pathway Tryptophan L-Tryptophan HTP 5-Hydroxy-L-tryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin Serotonin (5-hydroxytryptamine, 5-HT) HTP->Serotonin Aromatic L-amino acid Decarboxylase (AADC) HIAL 5-Hydroxyindole-3-acetaldehyde (5-HIAL) Serotonin->HIAL Monoamine Oxidase (MAO) HTOL This compound (5-HTOL) HIAL->HTOL Alcohol Dehydrogenase (ADH) HIAA 5-Hydroxyindoleacetic acid (5-HIAA) HIAL->HIAA Aldehyde Dehydrogenase (ALDH)

Metabolic pathway of Tryptophan to this compound.

Quantitative Data

This section summarizes key quantitative parameters for the enzymes and metabolites involved in the tryptophan to this compound pathway.

Enzyme Kinetic Parameters

The following table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate constant (kcat) for the key enzymes in the pathway. These values provide insight into the efficiency and capacity of each enzymatic step.

EnzymeSubstrateOrganism/TissueKmVmax / kcatReference(s)
Aromatic L-amino acid Decarboxylase (AADC) 5-HydroxytryptophanHuman Caudate Nucleus90 µM71 pmol/min/g wet weight[3]
5-HydroxytryptophanRat Pancreas Acinar Cells2.9 x 10-5 M0.3 nmol/mg protein/min[4]
Monoamine Oxidase A (MAO-A) SerotoninNot Specified-kcat = 3.0 s-1[5]
SerotoninVarious TissuesLower Km than for l-norepinephrine-[13]
Alcohol Dehydrogenase (ADH) Class I γγ 5-Hydroxyindole-3-acetaldehyde (Reduction)Human33 µMkcat = 400 min-1[7][9]
5-Hydroxyindole-3-acetaldehyde (Dismutation)Human150 µMkcat = 40 min-1[9]
Aldehyde Dehydrogenase (ALDH) Acetaldehyde (Yeast)YeastKI-Ald = 2.55 mM-[14]

Note: Specific kinetic data for ALDH with 5-HIAL as a substrate is limited in the literature.

Metabolite Concentrations in Biological Fluids

The concentrations of tryptophan and its metabolites can vary depending on the biological matrix, physiological conditions, and analytical methods used. The following table provides a summary of reported concentration ranges in human plasma/serum and urine.

MetaboliteBiological MatrixConcentration RangeReference(s)
L-Tryptophan Human Plasma51.45 ± 10.47 µM[15]
Human Serum60.52 ± 15.38 µM[15]
Human Plasma (Obese)Lower than normal subjects[16]
Human Plasma3.02 - 18.70 µg/mL[17]
5-Hydroxy-L-tryptophan (5-HTP) Human Serum (Pregnant Women)Median: 4.1 nmol/L (IQR: 1.2)[18]
Human Urine (after 5-HTP admin.)Transiently increases[19][20]
Serotonin (5-HT) Human Serum (Pregnant Women)Median: 615 nmol/L (IQR: 323.1)[18]
Human Plasma-[21]
This compound (5-HTOL) Human Urine (Abstinent)5-HTOL/5-HIAA ratio: 7.6 (pmol/nmol)[11]
Human Urine (After Ethanol)5-HTOL/5-HIAA ratio: >20 (pmol/nmol)[11]
Human Urine (After Ethanol)2 - 109 nmol/µmol (5-HTOL/5-HIAA)[10]
5-Hydroxyindoleacetic acid (5-HIAA) Human Serum (Pregnant Women)Median: 39.9 nmol/L (IQR: 17.0)[18]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the tryptophan to this compound metabolic pathway.

Enzyme Activity Assays

This continuous fluorometric assay is based on the different spectral properties of tryptophan and 5-hydroxytryptophan.

  • Principle: The hydroxylation of tryptophan at the 5-position leads to a significant increase in its fluorescence. The assay selectively measures the fluorescence of 5-HTP by exciting the reaction mixture at 300 nm and measuring the emission at 330 nm.

  • Reagents:

    • Assay Buffer: 50 mM MES, pH 7.0, containing 200 mM ammonium sulfate, 7 mM DTT, 25 µg/mL catalase, and 25 µM ferrous ammonium sulfate.

    • Substrates: L-tryptophan (e.g., 60 µM), 6-methyltetrahydropterin (e.g., 300 µM).

    • Enzyme: Purified TPH.

  • Procedure:

    • Prepare the reaction mixture containing all components except the enzyme in a microplate well.

    • Initiate the reaction by adding the TPH enzyme.

    • Immediately begin monitoring the increase in fluorescence at 330 nm with an excitation wavelength of 300 nm using a fluorescence plate reader.

    • Record measurements at regular intervals (e.g., every 1-2 minutes) for a set period.

    • The rate of increase in fluorescence is directly proportional to the TPH activity.

  • Reference: [22]

This method measures the formation of serotonin from 5-HTP.

  • Principle: The AADC-catalyzed decarboxylation of 5-HTP produces serotonin, which is then quantified by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Reagents:

    • Incubation Buffer: e.g., Phosphate buffer, pH 8.2.

    • Substrate: L-5-hydroxytryptophan (e.g., various concentrations to determine Km).

    • Cofactor: Pyridoxal 5'-phosphate (PLP) (e.g., 0.01-0.1 mM).

    • Inhibitor (for blank): NSD-1055 (e.g., 0.2 mM).

    • Enzyme source: Tissue homogenate (e.g., human caudate nucleus).

  • Procedure:

    • Prepare reaction mixtures with and without the inhibitor (NSD-1055) to serve as the blank.

    • Add the substrate (5-HTP) and cofactor (PLP) to the incubation buffer.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a defined period (e.g., up to 240 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant for serotonin concentration using HPLC-ED.

    • Calculate AADC activity by subtracting the serotonin concentration in the blank from the sample.

  • Reference: [3]

Several commercial kits are available for measuring MAO activity. The general principle involves the detection of hydrogen peroxide, a product of the MAO-catalyzed reaction.

  • Principle: MAO catalyzes the oxidative deamination of monoamines (like serotonin) to produce an aldehyde, ammonia, and hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a colored or fluorescent product that can be measured.

  • Reagents (Typical Kit Components):

    • MAO Assay Buffer.

    • MAO Substrate (e.g., a generic substrate or serotonin).

    • Probe (e.g., horseradish peroxidase and a suitable substrate).

    • H2O2 Standard.

  • Procedure:

    • Prepare samples (e.g., tissue homogenates) in MAO Assay Buffer.

    • Add the MAO substrate to initiate the reaction.

    • Add the probe and incubate for a specific time at a controlled temperature.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Quantify MAO activity by comparing the signal to a standard curve generated with known concentrations of H2O2.

  • Reference: [23][24]

This assay measures the NAD+-dependent oxidation of an aldehyde.

  • Principle: ALDH catalyzes the oxidation of an aldehyde to a carboxylic acid, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured by monitoring the absorbance at 340 nm or through a coupled reaction that produces a colored product.

  • Reagents:

    • ALDH Assay Buffer (e.g., pH 8.0).

    • Substrate: Acetaldehyde (as a general substrate).

    • Cofactor: NAD+.

    • Enzyme source: Cell or tissue lysate.

  • Procedure:

    • Prepare the reaction mixture containing the assay buffer and NAD+.

    • Add the enzyme sample.

    • Initiate the reaction by adding the aldehyde substrate.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate ALDH activity from the rate of NADH formation using the molar extinction coefficient of NADH.

  • Reference: [25][26]

Quantification of Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of tryptophan and its metabolites.

  • Principle: Metabolites are separated based on their physicochemical properties by liquid chromatography and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

  • Sample Preparation (Plasma/Serum):

    • Protein Precipitation: Add a precipitating agent (e.g., perchloric acid, trichloroacetic acid, or methanol) to the plasma or serum sample.[27]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Solid Phase Extraction (SPE) (Optional): For cleaner samples and to concentrate analytes, the supernatant can be passed through an SPE cartridge.[28]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[27][28]

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte and its corresponding internal standard, specific precursor-to-product ion transitions are monitored for quantification.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Reference: [18][27][28]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the tryptophan to this compound pathway in biological samples.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with Internal Standards Sample->Spike Homogenize Tissue Homogenization (if applicable) Spike->Homogenize Deproteinate Protein Precipitation Homogenize->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid Phase Extraction (Optional) Supernatant->SPE EnzymeAssay Enzyme Activity Assays (Fluorometric/Colorimetric/HPLC) Supernatant->EnzymeAssay LCMS LC-MS/MS Analysis (Metabolite Quantification) SPE->LCMS Quant Quantification using Calibration Curves LCMS->Quant Kinetics Enzyme Kinetic Parameter Calculation EnzymeAssay->Kinetics Stats Statistical Analysis Quant->Stats Kinetics->Stats Interpret Biological Interpretation Stats->Interpret

Experimental workflow for pathway analysis.

Conclusion

This technical guide provides a foundational resource for researchers investigating the metabolic pathway from tryptophan to this compound. The detailed information on the enzymatic steps, quantitative data, and experimental protocols is intended to support the design and execution of robust scientific studies. A thorough understanding of this pathway is crucial for advancing our knowledge of serotonergic system regulation and for the development of novel therapeutic strategies targeting related neurological and psychiatric disorders. The provided diagrams offer a clear visual framework for both the metabolic cascade and the experimental approaches necessary for its elucidation.

References

Methodological & Application

Application Note: Quantification of 5-Hydroxytryptophol in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 5-Hydroxytryptophol (5-HTOL), a minor metabolite of serotonin, in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). 5-HTOL has garnered significant interest as a biomarker, particularly for recent alcohol consumption. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high accuracy and reproducibility for research and clinical applications. This document also includes detailed experimental protocols and quantitative data to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound (5-HTOL) is a metabolite of the neurotransmitter serotonin. Under normal physiological conditions, it is a minor product of serotonin metabolism. However, ethanol consumption significantly alters the metabolic pathway, leading to a substantial increase in 5-HTOL production.[1] This makes 5-HTOL, often measured as its glucuronidated form (GTOL) in urine, a sensitive and specific biomarker for recent alcohol intake. Accurate quantification of 5-HTOL is crucial for clinical diagnostics, forensic toxicology, and research into alcohol-related disorders.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly selective and sensitive platform for the analysis of 5-HTOL in complex biological matrices such as urine and cerebrospinal fluid (CSF). This technique provides excellent specificity by separating 5-HTOL from other endogenous compounds and utilizing mass-to-charge ratio for detection. This application note presents a detailed protocol for the quantification of 5-HTOL using HPLC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Serotonin Metabolic Pathway

The following diagram illustrates the metabolic pathway of serotonin, highlighting the formation of this compound.

serotonin_pathway cluster_alcohol Effect of Ethanol TRP Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP Tryptophan hydroxylase SER Serotonin (5-HT) HTP->SER Aromatic L-amino acid decarboxylase HIAA 5-Hydroxyindoleacetic acid (5-HIAA) SER->HIAA Monoamine Oxidase & Aldehyde Dehydrogenase HTOL This compound (5-HTOL) SER->HTOL Monoamine Oxidase & Alcohol Dehydrogenase GTOL 5-HTOL Glucuronide (GTOL) HTOL->GTOL UDP-glucuronosyl- transferase ALDH Aldehyde Dehydrogenase ALDH->HIAA Inhibited by Ethanol ADH Alcohol Dehydrogenase ADH->HTOL Increased by Ethanol

Caption: Serotonin metabolism and the influence of ethanol.

Experimental Protocols

Materials and Reagents
  • This compound (5-HTOL) standard

  • This compound-d4 (5-HTOL-d4) internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

A solid-phase extraction method is employed to isolate 5-HTOL and its glucuronide from urine.[2]

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard (5-HTOL-d4).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 analytical column (e.g., Hypurity C18)[2]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column Hypurity C18, 5 µm, 150 x 2.1 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions 5-HTOL: To be optimized5-HTOL-d4: To be optimized

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical HPLC-MS method for 5-HTOL glucuronide (GTOL).[2]

ParameterResult
Linearity Range 6 - 8500 nmol/L
Limit of Detection (LOD) 2.0 nmol/L
Intra-assay Precision (CV%) < 3.5%
Inter-assay Precision (CV%) < 6.0%

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Urine Sample Collection add_is Addition of Internal Standard sample_collection->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap_recon Evaporation & Reconstitution spe->evap_recon hplc HPLC Separation evap_recon->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: HPLC-MS workflow for 5-HTOL quantification.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and minimal matrix effects. This method is suitable for a wide range of applications, from clinical monitoring of alcohol consumption to fundamental research in neuroscience and pharmacology. The provided protocols and performance data serve as a valuable resource for laboratories aiming to establish this analytical technique.

References

Application Notes and Protocols for the Extraction of 5-Hydroxytryptophol from Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a metabolite of the neurotransmitter serotonin, is gaining interest in biomedical research for its potential role in various physiological and pathological processes. Accurate and reliable quantification of 5-HTOL in cell culture media is crucial for understanding its production, regulation, and effects in in vitro models. This document provides detailed protocols for the extraction of 5-HTOL from culture media using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific recovery data for this compound from cell culture media is not extensively documented in the available literature, the following table summarizes expected recovery efficiencies based on data for similar compounds, such as other indole derivatives and small molecules, extracted from aqueous matrices.

Extraction MethodMatrixAnalyteSolvent/SorbentReported Recovery RateReference
Solid-Phase Extraction (SPE)AqueousSalicylic AcidPhenyl-phase92-94%[1]
Solid-Phase Extraction (SPE)Tea InfusionTheobromine, CaffeineC1897-101%[2]
Liquid-Liquid Extraction (LLE)Plant Cell CulturePaclitaxelEthyl Acetate~97%[3]
Liquid-Liquid Extraction (LLE)AqueousPaclitaxelToluene94%[3]

Note: The provided recovery rates are for compounds with some structural similarities or from similar biological matrices and should be considered as a guideline. It is highly recommended to perform validation experiments to determine the specific recovery of 5-HTOL for your experimental setup.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is designed for the cleanup and concentration of 5-HTOL from cell culture supernatant using C18 SPE cartridges.

Materials:

  • C18 SPE Cartridges (e.g., 50 or 100mg/1ml Barrel)

  • Cell culture supernatant

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Deionized water

  • SPE manifold (optional)

  • Centrifuge

  • Evaporator (e.g., SpeedVac or nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the cell culture media at >13,000 rpm for 30 minutes to pellet cells and debris.[4]

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to a pH < 3 with 0.1-0.5% TFA or formic acid to ensure 5-HTOL is in a neutral form for optimal retention on the C18 sorbent.[5]

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase.[5] Do not allow the cartridge to dry.

    • Equilibrate the cartridge by passing 2 mL of deionized water with 0.1% TFA through it.[5]

  • Sample Loading:

    • Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[5][6]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% TFA to remove salts and other polar impurities.[5]

  • Elution:

    • Elute the retained 5-HTOL from the cartridge with 1 mL of an elution solution, such as 50:50 acetonitrile/water with 0.1% TFA.[5] Collect the eluate in a clean tube.

  • Drying and Reconstitution:

    • Dry the eluate using a SpeedVac or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol describes the extraction of 5-HTOL from culture media using an organic solvent.

Materials:

  • Cell culture supernatant

  • Ethyl acetate (HPLC grade) or other suitable organic solvent (e.g., chloroform)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel or centrifuge tubes

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

Procedure:

  • Sample Preparation:

    • Centrifuge the cell culture media to remove cells and debris.

    • Transfer a known volume of the supernatant to a separatory funnel or a centrifuge tube.

  • Extraction:

    • Add an equal volume of ethyl acetate to the supernatant.[7]

    • Shake vigorously for 1-2 minutes. If using a separatory funnel, vent frequently to release pressure.

    • Allow the layers to separate. Centrifugation may be required to break any emulsions.

  • Phase Separation:

    • Carefully collect the upper organic layer (ethyl acetate) containing the 5-HTOL.

    • For improved recovery, the aqueous layer can be re-extracted with a fresh portion of ethyl acetate.

  • Washing and Drying:

    • Wash the combined organic extracts with a small volume of brine to remove residual water.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the extract and then filtering.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the dried organic extract.

    • Reconstitute the residue in a suitable solvent for subsequent analysis.

Visualizations

Metabolic Pathway of Serotonin to this compound

serotonin_metabolism Serotonin Serotonin Intermediate 5-Hydroxyindole- 3-acetaldehyde Serotonin->Intermediate Monoamine Oxidase (MAO) HTOL This compound (5-HTOL) Intermediate->HTOL Alcohol Dehydrogenase (ADH) HIAA 5-Hydroxyindole- 3-acetic acid (5-HIAA) Intermediate->HIAA Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of serotonin to this compound.

Experimental Workflow: Solid-Phase Extraction (SPE)

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Culture Media Supernatant centrifuge Centrifugation start->centrifuge acidify Acidification (pH < 3) centrifuge->acidify load Load Sample acidify->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute 5-HTOL wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute analysis HPLC/GC-MS Analysis reconstitute->analysis

Caption: Workflow for 5-HTOL extraction using SPE.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

lle_workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis start Culture Media Supernatant centrifuge Centrifugation start->centrifuge extract Extract with Organic Solvent centrifuge->extract separate Separate Phases extract->separate wash_dry Wash and Dry Organic Phase separate->wash_dry evaporate Evaporate Solvent wash_dry->evaporate reconstitute Reconstitute evaporate->reconstitute analysis HPLC/GC-MS Analysis reconstitute->analysis

Caption: Workflow for 5-HTOL extraction using LLE.

References

Application Note and Protocol: Solid-Phase Extraction of 5-Hydroxytryptophol from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxytryptophol (5-HTOL) is a minor metabolite of serotonin, and its levels in biological fluids can be a significant biomarker for recent alcohol consumption.[1] Accurate quantification of 5-HTOL is crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a robust and selective sample preparation technique used to isolate and concentrate 5-HTOL from complex biological matrices such as urine, plasma, and cerebrospinal fluid, prior to analysis by methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of 5-HTOL using reversed-phase C18 cartridges.

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. The C18 (octadecyl) bonded silica sorbent is a non-polar stationary phase. In a polar sample matrix (e.g., diluted urine or plasma), 5-HTOL, which is moderately polar, will be retained on the C18 sorbent through hydrophobic interactions. Polar impurities and salts are washed away with a weak polar solvent. Finally, 5-HTOL is eluted from the cartridge using a stronger, less polar organic solvent.

Experimental Protocol

Materials and Reagents

  • SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)

  • 5-HTOL Standard: Analytical grade this compound

  • Internal Standard (IS): Deuterated 5-HTOL (e.g., 5-HTOL-d4) is recommended for LC-MS analysis.

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): LC-MS grade

  • Water: Deionized or HPLC grade

  • Sample Pre-treatment Solution: 0.1% Formic Acid in water

  • Conditioning Solution: Methanol

  • Equilibration Solution: 0.1% Formic Acid in water

  • Wash Solution: 5% Methanol in 0.1% Formic Acid

  • Elution Solution: 0.1% Formic Acid in Methanol or Acetonitrile

  • Biological Matrix: Urine, Plasma, or Cerebrospinal Fluid

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Pre-treatment

  • Urine/Cerebrospinal Fluid: Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter. Dilute the supernatant 1:1 (v/v) with the Sample Pre-treatment Solution (0.1% Formic Acid in water).

  • Plasma/Serum: To precipitate proteins, add three parts of cold acetonitrile to one part of plasma/serum. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a new tube. Dilute the supernatant 1:1 (v/v) with the Sample Pre-treatment Solution.[3]

  • Spike the pre-treated sample with the internal standard at an appropriate concentration.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning: Pass 2 mL of Methanol through the C18 cartridge. This step solvates the C18 chains. Do not allow the cartridge to dry.

  • Cartridge Equilibration: Pass 2 mL of Equilibration Solution (0.1% Formic Acid in water) through the cartridge. This prepares the sorbent for the sample's aqueous environment. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Pass 2 mL of Wash Solution (5% Methanol in 0.1% Formic Acid) through the cartridge to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solution.

  • Elution: Elute the 5-HTOL and internal standard from the cartridge by passing 1-2 mL of Elution Solution (0.1% Formic Acid in Methanol or Acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 10% Methanol in water with 0.1% Formic Acid).

Data Presentation

The following table summarizes typical performance data for the SPE of 5-HTOL and its glucuronide metabolite from urine using a C18 cartridge followed by LC-MS analysis.[1]

ParameterThis compound Glucuronide (GTOL)
Recovery > 85%
Intra-assay CV (%) < 3.5%
Inter-assay CV (%) < 6.0%
Limit of Detection (LOD) 2.0 nmol/L
Limit of Quantification (LOQ) 6.0 nmol/L

CV: Coefficient of Variation

Mandatory Visualization

Diagram of the Solid-Phase Extraction Workflow for 5-HTOL

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis BiologicalSample Biological Sample (Urine, Plasma, CSF) Pretreatment Pre-treatment (Centrifugation, Dilution, Protein Precipitation) BiologicalSample->Pretreatment Spiking Spike with Internal Standard Pretreatment->Spiking Conditioning 1. Conditioning (Methanol) Spiking->Conditioning Load Sample Equilibration 2. Equilibration (Aqueous Solution) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Drying 5. Drying Washing->Drying Elution 6. Elution (Organic Solvent) Drying->Elution DryDown Dry-down Elution->DryDown Collect Eluate Reconstitution Reconstitution DryDown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the solid-phase extraction of 5-HTOL.

References

Application Notes and Protocols for the Analytical Determination of 5-Hydroxytryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for the detection and quantification of 5-Hydroxytryptophol (5-HTOL), a key metabolite of serotonin. The protocols detailed below are essential for researchers in neuroscience, clinical diagnostics, and pharmacology, particularly for studies involving alcohol consumption, as 5-HTOL is a recognized biomarker for recent alcohol intake.

Introduction

This compound (5-HTOL) is a minor metabolite of the neurotransmitter serotonin. Under normal physiological conditions, serotonin is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA). However, in the presence of ethanol, the metabolic pathway shifts, leading to an increased production of 5-HTOL. This makes the urinary concentration of 5-HTOL, often measured as its glucuronide conjugate (GTOL), a sensitive and specific indicator of recent alcohol consumption.[1][2] Accurate and reliable quantification of 5-HTOL is therefore crucial for clinical and forensic toxicology, as well as for research into the neurochemical effects of alcohol. The most common analytical techniques employed for 5-HTOL detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including its high-performance variations like UPLC-MS/MS.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various analytical methods used for the determination of 5-HTOL and its glucuronide conjugate (GTOL) in biological matrices.

MethodAnalyteMatrixSample PreparationLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Measuring RangePrecision (CV%)Recovery (%)
UPLC-MS/MS GTOLUrineDilution with internal standardLLOQ: 6.7 nmol/L6.7 - 10,000 nmol/LIntra-assay: <7%, Inter-assay: <7%96%
LC-MS GTOLUrineSolid-Phase Extraction (C18)LOD: 2.0 nmol/L6 - 8,500 nmol/LIntra-assay: <3.5%, Inter-assay: <6.0%Not Reported
HPLC-ED Total 5-HTOLUrineEnzymatic Hydrolysis (β-glucuronidase) + Solid-Phase Extraction~0.05 µMNot ReportedIntra-assay: <6%~100%
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of serotonin and a general workflow for the analytical detection of 5-HTOL.

cluster_0 Serotonin Metabolism Serotonin Serotonin 5-Hydroxyindoleacetaldehyde 5-Hydroxyindoleacetaldehyde Serotonin->5-Hydroxyindoleacetaldehyde MAO 5-HIAA 5-HIAA 5-Hydroxyindoleacetaldehyde->5-HIAA ALDH (Normal) 5-HTOL 5-HTOL 5-Hydroxyindoleacetaldehyde->5-HTOL ADH (Ethanol present)

Caption: Serotonin metabolism and the influence of ethanol.

cluster_1 Analytical Workflow for 5-HTOL Detection Sample_Collection Sample Collection (Urine, Plasma, CSF) Sample_Preparation Sample Preparation (SPE, LLE, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis and Quantification Instrumental_Analysis->Data_Analysis

Caption: General experimental workflow for 5-HTOL analysis.

Experimental Protocols

Protocol 1: UPLC-MS/MS for GTOL in Urine (Direct Injection)

This protocol is adapted from a validated method for the direct, high-throughput analysis of GTOL in urine.[3]

1. Materials and Reagents:

  • Deuterated GTOL internal standard (GTOL-d4)

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Urine samples

2. Sample Preparation:

  • To 50 µL of urine sample, add 450 µL of a solution containing the deuterated internal standard (GTOL-d4) in 10% methanol.

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate GTOL from other urine components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both GTOL and GTOL-d4.

4. Quality Control:

  • Prepare calibration standards and quality control samples in a synthetic urine matrix.

  • The calibration range should encompass the expected concentrations in samples.

  • Intra- and inter-assay precision should be below 15%.

Protocol 2: LC-MS for GTOL in Urine (Solid-Phase Extraction)

This protocol is based on a method that utilizes solid-phase extraction for sample cleanup and concentration.[1]

1. Materials and Reagents:

  • Deuterated GTOL internal standard (GTOL-d4)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Water

  • Formic acid

  • Urine samples

2. Sample Preparation:

  • Spike 1 mL of urine with the internal standard (GTOL-d4).

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the GTOL with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS Conditions:

  • Column: Reversed-phase C18 column (e.g., Hypurity C18)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient optimized for GTOL elution.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Ionization: Electrospray ionization (ESI), positive mode

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol 3: GC-MS for Total 5-HTOL in Urine

This protocol involves enzymatic hydrolysis to measure total (free and conjugated) 5-HTOL and derivatization for GC-MS analysis.[4]

1. Materials and Reagents:

  • β-glucuronidase from Helix pomatia

  • Deuterated 5-HTOL internal standard (5-HTOL-d4)

  • Acetate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Sephadex G-10)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate

  • Urine samples

2. Sample Preparation:

  • To 1 mL of urine, add the internal standard (5-HTOL-d4) and 1 mL of acetate buffer.

  • Add 50 µL of β-glucuronidase solution.

  • Incubate the mixture at 37°C for at least 4 hours (or overnight) to hydrolyze the GTOL.

  • Perform Solid-Phase Extraction as described in Protocol 2 (steps 2-5).

  • Evaporate the eluate to dryness.

  • Add 50 µL of the derivatization agent and 50 µL of ethyl acetate.

  • Heat the mixture at 70°C for 30 minutes to form the silyl derivatives.

  • Inject an aliquot of the derivatized sample into the GC-MS.

3. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature ramp to separate the 5-HTOL derivative from other sample components.

  • Ionization: Electron Impact (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 5-HTOL and its internal standard.

These protocols provide a foundation for the reliable analysis of this compound. It is recommended that each laboratory validates the chosen method according to its specific instrumentation and requirements.

References

Application Notes and Protocols: In Vitro Assays for 5-Hydroxytryptophol (5-HTOL) Activity on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a neuromodulatory compound, is a metabolite of serotonin (5-hydroxytryptamine, 5-HT).[1] Structurally analogous to serotonin, a key neurotransmitter, 5-HTOL holds potential for interacting with various cellular signaling pathways, particularly in neuronal and cancer cell lines.[2][3] Its biological activities, including hypnotic and antioxidative properties, have been noted.[3] The study of 5-HTOL's effects on cell lines is crucial for understanding its pharmacological potential, from neuro-oncology to its role as a biomarker for alcohol consumption.[3]

These application notes provide detailed protocols for assessing the in vitro activity of 5-HTOL on cell lines, focusing on cell viability, apoptosis, and receptor engagement.

Hypothesized Signaling Pathway of 5-HTOL

Given its structural similarity to serotonin, 5-HTOL is hypothesized to interact with 5-HT receptors (5-HTR), which are predominantly G-protein-coupled receptors (GPCRs).[2][4] Activation of these receptors can trigger various downstream cascades, such as the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn regulate fundamental cellular processes including proliferation, apoptosis, and differentiation.[2][5]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol HTOL 5-HTOL HTR 5-HT Receptor (GPCR) HTOL->HTR Binds G_protein Gq/11 HTR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) Ca_release->Cell_Response MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway MAPK_pathway->Cell_Response

Hypothesized 5-HTOL signaling via a Gq-coupled 5-HT receptor.

Application Note 1: Cell Viability Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[8]

Experimental Protocol
  • Cell Seeding:

    • Seed cells (e.g., SH-SY5Y neuroblastoma, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-HTOL in a suitable solvent (e.g., DMSO or PBS).

    • Perform serial dilutions of 5-HTOL in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of 5-HTOL. Include vehicle-only controls.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[7]

    • Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The half-maximal inhibitory concentration (IC50) values should be calculated and presented in a tabular format.

Cell LineTreatment Duration (hours)5-HTOL IC50 (µM)
SH-SY5Y (Neuroblastoma)48e.g., 45.2
MCF-7 (Breast Cancer)48e.g., 68.5
HCT-116 (Colon Cancer)48e.g., 32.8
NIH/3T3 (Fibroblast)48e.g., >100

Table 1: Example data table for summarizing the cytotoxic effects of 5-HTOL on various cell lines as determined by the MTT assay.

Experimental Workflow

G node_style_step node_style_step node_style_reagent node_style_reagent node_style_result node_style_result A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with 5-HTOL (Varying Concentrations) B->C D 4. Incubate 24-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 Value H->I

Workflow for the MTT cell viability assay.

Application Note 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It penetrates late apoptotic and necrotic cells, where membrane integrity is compromised, and intercalates with DNA.[9]

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with 5-HTOL at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[10]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Data Presentation

Summarize the percentage of cells in each quadrant in a table.

Treatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Controle.g., 94.1e.g., 2.5e.g., 1.9e.g., 1.5
5-HTOL (IC50)e.g., 55.3e.g., 25.8e.g., 15.4e.g., 3.5
5-HTOL (2x IC50)e.g., 21.7e.g., 38.2e.g., 33.6e.g., 6.5
Positive Controle.g., 15.9e.g., 40.1e.g., 41.2e.g., 2.8

Table 2: Example data table summarizing apoptosis induction by 5-HTOL in a representative cell line.

Experimental Workflow

G node_style_step node_style_step node_style_reagent node_style_reagent node_style_result node_style_result A 1. Seed & Treat Cells with 5-HTOL B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate 15 min (in Dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze via Flow Cytometry G->H I Quantify Cell Populations (Viable, Apoptotic, Necrotic) H->I

Workflow for the Annexin V/PI apoptosis assay.

Application Note 3: Competitive Receptor Binding Assay

Principle

A competitive receptor binding assay is used to determine the affinity of a test compound (the "competitor," 5-HTOL) for a specific receptor by measuring its ability to displace a radiolabeled ligand ("tracer") that has a known high affinity for that receptor.[11] The assay is performed on cell membranes prepared from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT2A receptor). The amount of bound radioligand is measured in the presence of increasing concentrations of the competitor. A decrease in bound radioactivity indicates that the competitor is binding to the receptor.

Experimental Protocol
  • Membrane Preparation:

    • Culture cells expressing the target 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A).

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 70 µg of protein/well), a fixed concentration of the radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled 5-HTOL.[11]

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 20-30 minutes at room temperature).[11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of 5-HTOL.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of 5-HTOL that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Binding affinities (Ki) for 5-HTOL at various serotonin receptor subtypes can be compiled in a table for comparative analysis.

5-HT Receptor SubtypeRadioligand5-HTOL Ki (nM)
5-HT1A[³H]8-OH-DPATe.g., 150
5-HT2A[³H]Ketanserine.g., 85
5-HT7[³H]LSDe.g., 210

Table 3: Example data table for summarizing the binding affinity of 5-HTOL for different serotonin receptor subtypes.

Principle of Competitive Binding

G cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding R1 5-HTR L1 * L1->R1 R2 5-HTR C1 5-HTOL C1->R2 L2 *

Diagram illustrating the principle of competitive binding.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Urinary 5-Hydroxytryptophol Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol glucuronide (5-HTPG), the primary urinary metabolite of this compound (5-HTOL), serves as a crucial biomarker for recent alcohol consumption.[1][2] 5-HTOL is a minor metabolite of serotonin, and its production significantly increases after ethanol intake.[1][3] The ratio of 5-HTPG to 5-hydroxyindoleacetic acid (5-HIAA), the major serotonin metabolite, provides a sensitive and specific measure of recent alcohol ingestion, making it a valuable tool in clinical and forensic toxicology.[2][4] This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct and accurate quantification of 5-HTPG in human urine.

Signaling Pathway of this compound Glucuronide Formation

The metabolic pathway leading to the formation of 5-HTPG is initiated by the conversion of tryptophan to serotonin. Following alcohol consumption, the metabolism of serotonin is shifted towards the reductive pathway, leading to an increased formation of 5-HTOL, which is then conjugated with glucuronic acid to form 5-HTPG before excretion in the urine.

Metabolic Pathway of this compound Glucuronide tryptophan Tryptophan serotonin Serotonin tryptophan->serotonin five_hiaa 5-Hydroxyindoleacetaldehyde serotonin->five_hiaa five_htol This compound (5-HTOL) five_hiaa->five_htol Alcohol Dehydrogenase five_htpg This compound Glucuronide (5-HTPG) five_htol->five_htpg UDP-glucuronosyltransferase urine Urinary Excretion five_htpg->urine alcohol Alcohol (Ethanol) Consumption alcohol->five_htol Shifts Metabolism

Metabolic pathway of 5-HTPG formation.

Experimental Workflow

The analytical workflow for the quantification of urinary 5-HTPG using LC-MS/MS involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

LC-MS/MS Experimental Workflow for Urinary 5-HTPG Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_collection Urine Sample Collection centrifugation Centrifugation urine_collection->centrifugation spe Solid-Phase Extraction (SPE) or Direct Injection centrifugation->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Experimental workflow for urinary 5-HTPG analysis.

Quantitative Data Summary

The presented LC-MS/MS method demonstrates high sensitivity, a wide dynamic range, and excellent precision for the quantification of 5-HTPG in urine. The following table summarizes the key quantitative parameters of the method.[1][2]

ParameterValueReference
Measuring Range 6 - 8500 nmol/L[1]
6.7 - 10000 nmol/L[2]
Limit of Detection (LOD) 2.0 nmol/L[1]
Intra-Assay Precision (CV) < 3.5% (n=10)[1]
< 7%[2]
Inter-Assay Precision (CV) < 6.0% (n=9)[1]
< 7%[2]
Recovery 96%[2]
Correlation with GC-MS (r²) 0.99 (n=70)[1]
0.975 (n=25)[2]

Experimental Protocols

Materials and Reagents
  • This compound glucuronide (5-HTPG) standard

  • This compound-d4 glucuronide (5-HTPG-d4) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) for cleaner extracts and a direct "dilute-and-shoot" approach for higher throughput.

Method 1: Solid-Phase Extraction (SPE) [1]

  • Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Sample Loading: Load 100 µL of the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute 5-HTPG with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Method 2: Direct Injection [2]

  • Dilution: Dilute the urine sample with an internal standard solution (deuterated 5-HTPG) in mobile phase.

  • Centrifugation: Centrifuge the diluted sample to pellet any precipitates.

  • Injection: Inject the supernatant directly into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: Reversed-phase C18 column (e.g., Hypurity C18)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Gradient Elution:

    • A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is employed to ensure optimal separation of 5-HTPG from other urinary components.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Q1): m/z corresponding to [5-HTPG+H]+

  • Product Ions (Q3): At least two characteristic product ions for confirmation and quantification.

  • Internal Standard Transitions: Monitor the corresponding transitions for the deuterated internal standard (e.g., 5-HTPG-d4).

Conclusion

The described LC-MS/MS method provides a reliable and robust platform for the routine quantification of urinary this compound glucuronide. Its high sensitivity and specificity make it an invaluable tool for researchers and clinicians in the fields of alcohol biomarker research, forensic toxicology, and drug development. The direct injection method offers a high-throughput alternative for screening purposes, while the SPE protocol provides cleaner extracts for more complex matrices.

References

Application Notes and Protocols for 5-Hydroxytryptophol (5-HTOL) as a Biomarker for Recent Alcohol Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing 5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, as a sensitive and specific biomarker for recent alcohol consumption. Ethanol ingestion significantly alters the metabolic pathway of serotonin, leading to a measurable increase in the urinary concentration of 5-HTOL. The ratio of 5-HTOL to the major serotonin metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA), serves as a robust indicator of recent alcohol intake, offering a longer detection window than direct ethanol measurement.[1][2][3] This document outlines the biochemical basis, analytical methodologies, and expected quantitative values for the application of this biomarker in research and clinical settings.

Biochemical Principle

Under normal physiological conditions, serotonin (5-hydroxytryptamine) is metabolized by monoamine oxidase (MAO) to 5-hydroxyindoleacetaldehyde. This intermediate is then predominantly oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindole-3-acetic acid (5-HIAA), the major urinary metabolite. A minor portion of 5-hydroxyindoleacetaldehyde is reduced by alcohol dehydrogenase (ADH) and aldehyde reductase (ALR) to this compound (5-HTOL).

The consumption of ethanol leads to an increase in the NADH/NAD+ ratio in the liver. This altered redox state inhibits ALDH activity and competitively favors the reduction of 5-hydroxyindoleacetaldehyde to 5-HTOL by ADH. Consequently, the urinary excretion of 5-HTOL increases significantly, while the excretion of 5-HIAA may decrease or remain unchanged. The calculation of the 5-HTOL/5-HIAA ratio effectively normalizes for variations in serotonin metabolism and urine dilution, enhancing the specificity and sensitivity of the biomarker.

Serotonin Serotonin 5-Hydroxyindoleacetaldehyde 5-Hydroxyindoleacetaldehyde Serotonin->5-Hydroxyindoleacetaldehyde MAO 5-HIAA 5-HIAA 5-Hydroxyindoleacetaldehyde->5-HIAA ALDH (Inhibited by Ethanol Metabolism) 5-HTOL 5-HTOL 5-Hydroxyindoleacetaldehyde->5-HTOL ADH / ALR (Favored by Ethanol Metabolism) Ethanol Ethanol NADH_NAD Increased NADH/NAD+ ratio Ethanol->NADH_NAD NADH_NAD->5-Hydroxyindoleacetaldehyde cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Instruction Instruct Patient on Dietary/Medication Restrictions Sample Collection 24-hour Urine Collection (with preservative) Patient Instruction->Sample Collection Sample Handling Measure & Record Volume Aliquot Sample Sample Collection->Sample Handling Sample Storage Store at -20°C or below Sample Handling->Sample Storage Sample Preparation Thaw & Mix Sample Enzymatic Hydrolysis Extraction (SPE or LLE) Sample Storage->Sample Preparation Instrumental Analysis LC-MS/MS, GC-MS, or HPLC-ED Sample Preparation->Instrumental Analysis Data Processing Quantify 5-HTOL & 5-HIAA Calculate Ratio Instrumental Analysis->Data Processing Result Interpretation Compare to Cut-off Values Data Processing->Result Interpretation Reporting Generate Report Result Interpretation->Reporting

References

Application of 5-Hydroxytryptophol in Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophol (5-HTOL), a metabolite of the essential neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), is emerging as a molecule of interest in neurological research.[1] While extensively utilized as a sensitive and specific biomarker for recent alcohol consumption due to a metabolic shift in serotonin catabolism, its direct roles within the central nervous system (CNS) are less understood.[2] As a neuromodulatory analog of serotonin and melatonin, 5-HTOL presents several intriguing avenues for investigation, including its potential hypnotic properties, effects on cerebrovascular tone, and hypothesized neuroprotective activities.[1][3]

These application notes provide an overview of the current and potential applications of 5-HTOL in neurological research, alongside detailed protocols for its investigation. It is important to note that direct research into the neurological applications of 5-HTOL is still in its early stages. Consequently, many of the proposed experimental designs are extrapolated from established methodologies for serotonin, its precursor 5-hydroxytryptophan (5-HTP), and other related indole compounds.

Application Notes

Investigation of Cerebrovascular Effects

5-HTOL has been demonstrated to induce dose-dependent contraction of cerebral arteries, suggesting a potential role in the regulation of cerebral blood flow.[3] This effect is likely mediated through tryptaminergic receptors.[3] Further research in this area could explore the specific receptor subtypes involved and the potential implications for conditions such as migraine or cerebral vasospasm.

Assessment of Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of hydroxyindole compounds against various cellular stressors, including ferroptosis, a form of iron-dependent cell death implicated in several neurodegenerative diseases.[4] Although 5-HTOL has not been directly tested in this context, its structural similarity to other protective hydroxyindoles suggests it may possess antioxidant and anti-ferroptotic properties. This opens up possibilities for investigating 5-HTOL as a therapeutic candidate for conditions characterized by oxidative stress and neuronal cell death.

Elucidation of Neuromodulatory and Behavioral Effects

Described as a neuromodulatory compound with hypnotic activity, 5-HTOL may influence neuronal excitability, synaptic transmission, and sleep-wake cycles.[1] High concentrations of 5-HTOL have been associated with adverse physiological symptoms such as headache and fatigue, underscoring its biological activity.[5] Behavioral studies in animal models are warranted to characterize its psychoactive profile and to determine its effects on locomotion, anxiety, and cognition.

Modulation of the Serotonergic System

As a direct metabolite of serotonin, 5-HTOL has the potential to interact with the serotonergic system, either by binding to serotonin receptors or by modulating serotonin turnover. Investigating its receptor binding profile and its effects on serotonin synthesis and release will be crucial to understanding its mechanism of action within the CNS.

Quantitative Data Summary

The following tables summarize key quantitative data from existing literature and provide templates for data presentation in proposed experiments.

Table 1: Effect of this compound on Cerebral Artery Contraction (Data adapted from Toda N., et al., Br J Pharmacol, 1980)[3]

5-HTOL Concentration (M)Contraction (% of maximum response to 60 mM K+)
1 x 10⁻⁶10.5 ± 2.1
1 x 10⁻⁵35.2 ± 4.5
1 x 10⁻⁴68.7 ± 6.3
1 x 10⁻³95.4 ± 5.9

Table 2: Template for In Vitro Neuroprotection Assay Data

Treatment Group5-HTOL (µM)Oxidative StressorCell Viability (%)
Control0None100
Stressor Control0e.g., 100 µM H₂O₂50 ± 5
5-HTOL 11e.g., 100 µM H₂O₂65 ± 6
5-HTOL 1010e.g., 100 µM H₂O₂80 ± 7
5-HTOL 5050e.g., 100 µM H₂O₂95 ± 5

Table 3: Template for In Vivo Behavioral Assessment (Open Field Test)

Treatment Group (mg/kg)Total Distance Traveled (m)Time in Center Zone (s)Rearing Frequency
Vehicle Control150 ± 2030 ± 525 ± 4
5-HTOL (1)145 ± 1832 ± 624 ± 5
5-HTOL (10)120 ± 1545 ± 720 ± 3
5-HTOL (50)80 ± 10 55 ± 815 ± 2
p < 0.05, **p < 0.01 vs. Vehicle Control

Diagrams of Pathways and Workflows

serotonin_metabolism cluster_enzymes Enzymes Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Five_HIAL 5-Hydroxyindole- 3-acetaldehyde (5-HIAL) Serotonin->Five_HIAL MAO Five_HTOL This compound (5-HTOL) Five_HIAL->Five_HTOL ADH (Reduction) Five_HIAA 5-Hydroxyindole- 3-acetic acid (5-HIAA) Five_HIAL->Five_HIAA ALDH (Oxidation) TPH TPH: Tryptophan Hydroxylase AADC AADC: Aromatic L-Amino Acid Decarboxylase MAO MAO: Monoamine Oxidase ADH ADH: Alcohol Dehydrogenase ALDH ALDH: Aldehyde Dehydrogenase

Serotonin Metabolism to this compound.

hypothesized_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Five_HTOL This compound (5-HTOL) Receptor Serotonin Receptor (e.g., 5-HT1A/7) Five_HTOL->Receptor G_Protein G-Protein (Gαs) Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus translocation Gene_Expression Neuroprotective Gene Expression Nucleus->Gene_Expression

Hypothesized 5-HTOL Signaling Pathway.

experimental_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) seed Seed cells in 96-well plates start->seed differentiate Differentiate cells (e.g., with retinoic acid) seed->differentiate pretreat Pre-treat with 5-HTOL (various concentrations) differentiate->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress incubate Incubate for 24 hours induce_stress->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze Analyze Data: Calculate % Cell Viability read_absorbance->analyze end End: Determine Neuroprotective Effect analyze->end

Workflow for In Vitro Neuroprotection Assay.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

Objective: To determine if 5-HTOL protects human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid

  • This compound (5-HTOL)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid to induce neuronal differentiation. Maintain for 5-7 days, changing the medium every 2-3 days.

  • 5-HTOL Pre-treatment:

    • Prepare stock solutions of 5-HTOL in a suitable solvent (e.g., DMSO, ensuring final concentration does not exceed 0.1%).

    • Prepare serial dilutions of 5-HTOL in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Remove the differentiation medium and add the 5-HTOL-containing medium to the respective wells. Include a vehicle control group.

    • Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium.

    • Add H₂O₂ to all wells (except the untreated control group) to a final concentration of 100 µM (this concentration may need to be optimized).

    • Incubate the plates for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation, remove the medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group (set to 100% viability).

    • Plot a dose-response curve of 5-HTOL concentration versus cell viability.

Protocol 2: In Vivo Behavioral Assessment in Mice (Open Field Test)

Objective: To assess the effects of acute 5-HTOL administration on locomotor activity and anxiety-like behavior in mice.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound (5-HTOL)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Open field apparatus (e.g., 40 cm x 40 cm x 30 cm) with video tracking software

  • Syringes and needles for intraperitoneal (i.p.) injection

Methodology:

  • Animal Acclimation:

    • House mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

    • Handle mice for several days prior to testing to reduce stress.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, 1 mg/kg 5-HTOL, 10 mg/kg 5-HTOL, 50 mg/kg 5-HTOL).

    • Prepare 5-HTOL solutions in the vehicle on the day of the experiment.

    • Administer the assigned treatment via i.p. injection at a volume of 10 mL/kg.

  • Open Field Test:

    • 30 minutes after injection, place a single mouse gently in the center of the open field apparatus.

    • Allow the mouse to explore freely for 10 minutes.

    • Record the session using a video camera mounted above the arena.

    • Between trials, clean the apparatus thoroughly with 70% ethanol to eliminate olfactory cues.

  • Data Analysis:

    • Use video tracking software to analyze the recordings for the following parameters:

      • Total distance traveled: An indicator of general locomotor activity.

      • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (more time in the center suggests lower anxiety).

      • Rearing frequency: An indicator of exploratory behavior.

    • Compare the data between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

Protocol 3: Quantification of 5-HTOL in Brain Tissue by LC-MS/MS

Objective: To measure the concentration of 5-HTOL in rodent brain tissue following systemic administration.

Materials:

  • Rodent brain tissue (e.g., hippocampus, cortex)

  • Internal standard (e.g., deuterated 5-HTOL)

  • Homogenization buffer (e.g., acidified acetonitrile)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reversed-phase column

Methodology:

  • Sample Preparation:

    • Rapidly dissect and weigh the brain region of interest.

    • Homogenize the tissue in ice-cold homogenization buffer containing the internal standard.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute 5-HTOL with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution on a C18 column.

    • Detect and quantify 5-HTOL and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of 5-HTOL standards.

    • Calculate the concentration of 5-HTOL in the brain tissue samples based on the peak area ratio of the analyte to the internal standard and the calibration curve. Express the results as ng/g of tissue.

References

Application Notes and Protocols for the Synthesis of 5-Hydroxytryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These application notes provide a comprehensive overview of the synthesis of 5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, for research applications. This document includes a proposed chemical synthesis protocol, characterization data, and a summary of its biological pathway. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (5-HTOL), also known as 3-(2-hydroxyethyl)-1H-indol-5-ol, is a naturally occurring compound that is a minor metabolite of the neurotransmitter serotonin.[1] In the body, serotonin is first metabolized by monoamine oxidase to 5-hydroxyindole-3-acetaldehyde (5-HIAL).[1] This intermediate is then primarily oxidized to 5-hydroxyindole-3-acetic acid (5-HIAA) by aldehyde dehydrogenase or, to a lesser extent, reduced to this compound by alcohol dehydrogenase.[1] The ratio of 5-HTOL to 5-HIAA in urine is often used as a biomarker for recent alcohol consumption, as ethanol can shift the metabolic pathway towards the formation of 5-HTOL.[2][3]

Due to its role in the serotonin metabolic pathway and its potential physiological effects, the availability of pure this compound is crucial for research in neurobiology, pharmacology, and diagnostics. This document outlines a proposed method for the chemical synthesis of this compound from the readily available precursor, 5-hydroxyindole-3-acetic acid (5-HIAA).

Proposed Chemical Synthesis

Reaction Scheme:

5-Hydroxyindole-3-acetic acid (5-HIAA) is reduced to this compound (5-HTOL) using lithium aluminum hydride in an anhydrous ether solvent, followed by an aqueous workup.

Quantitative Data

The following table summarizes the key physical and spectroscopic data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
5-Hydroxyindole-3-acetic acid (5-HIAA) C₁₀H₉NO₃191.18164-166
This compound (5-HTOL) C₁₀H₁₁NO₂177.20¹H NMR (600 MHz, CD₃OD): δ 7.15 (d, J=2.4 Hz, 1H), 7.14 (d, J=8.6 Hz, 1H), 7.00 (d, J=2.4 Hz, 1H), 6.91 (dd, J=8.6, 2.4 Hz, 1H), 6.66 (d, J=2.4 Hz, 1H), 3.78 (t, J=7.1 Hz, 2H), 2.89 (t, J=7.1 Hz, 2H).[7] GC-MS (m/z): 177 (M+), 146, 147.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Hydroxyindole-3-acetic acid (5-HIAA)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Saturated aqueous sodium chloride (brine)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
  • Cool the suspension to 0 °C in an ice bath.

2. Addition of 5-Hydroxyindole-3-acetic acid:

  • Dissolve 5-hydroxyindole-3-acetic acid (1.0 equivalent) in a minimal amount of anhydrous THF.
  • Slowly add the 5-HIAA solution to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

4. Quenching and Workup:

  • Cool the reaction mixture back to 0 °C in an ice bath.
  • Carefully and slowly quench the reaction by the sequential dropwise addition of:
  • Water (x mL, where x is the mass of LiAlH₄ in grams)
  • 15% aqueous NaOH (x mL)
  • Water (3x mL)
  • A granular precipitate should form. Stir the mixture for an additional 30 minutes.

5. Extraction and Purification:

  • Filter the mixture through a pad of Celite or filter paper and wash the precipitate thoroughly with diethyl ether or ethyl acetate.
  • Combine the organic filtrates and wash sequentially with 1M HCl, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

6. Characterization:

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the data with the reference values provided in the table above.[7]

Visualizations

Proposed Synthesis Workflow of this compound

Synthesis_Workflow Start 5-Hydroxyindole-3-acetic acid (5-HIAA) Reagent 1. LiAlH₄, Anhydrous Ether 2. H₂O workup Start->Reagent Reduction Product This compound (5-HTOL) Reagent->Product Purification Silica Gel Chromatography Product->Purification Purification Final_Product Pure this compound Purification->Final_Product Metabolic_Pathway Serotonin Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO HIAL 5-Hydroxyindole-3-acetaldehyde (5-HIAL) ALDH Aldehyde Dehydrogenase (ALDH) HIAL->ALDH ADH Alcohol Dehydrogenase (ADH) HIAL->ADH HIAA 5-Hydroxyindole-3-acetic acid (5-HIAA) HTOL This compound (5-HTOL) MAO->HIAL Oxidative deamination ALDH->HIAA Oxidation ADH->HTOL Reduction

References

Application Note: Determination of 5-Hydroxytryptophol in Human Plasma using HPLC with Electrochemical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 5-Hydroxytryptophol (5-HTOL), a metabolite of serotonin, in human plasma samples. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (EC) to achieve high sensitivity and selectivity. Detailed procedures for plasma sample preparation, chromatographic separation, and electrochemical detection are outlined. Furthermore, this note includes method validation parameters and visual workflows to ensure accurate and reproducible results, making it an essential resource for clinical and research laboratories.

Introduction

This compound (5-HTOL) is a minor but significant metabolite of serotonin. Its levels in biological fluids can be indicative of alterations in serotonin metabolism, which is implicated in various physiological and pathological states, including alcohol consumption and certain neuropsychiatric disorders. Accurate measurement of 5-HTOL in plasma is crucial for understanding its role as a potential biomarker. HPLC with electrochemical detection offers a robust and sensitive analytical approach for this purpose. The electrochemical detector specifically targets electroactive compounds like 5-HTOL, providing the necessary selectivity for complex biological matrices such as plasma.

Experimental Protocols

Plasma Sample Preparation

A critical step for accurate analysis is the effective preparation of platelet-rich plasma (PRP) to minimize interference and protect the analytical column.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Pipettes and polypropylene tubes

Protocol:

  • Collect whole blood samples from subjects.

  • Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the platelet-rich plasma from red blood cells.

  • Carefully aspirate the supernatant (PRP) and transfer it to a clean polypropylene tube.

  • For protein precipitation, a common and effective method, add a protein precipitating agent. A 10% (v/v) perchloric acid solution is often used.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the mixture at a high speed (e.g., 12,000 r/min) for 10 minutes to pellet the precipitated proteins.

  • Collect the clear supernatant for injection into the HPLC system.

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up, particularly for urinary samples, which can be adapted for plasma.

HPLC-EC Analysis

The following parameters are based on established methods for the separation and detection of serotonin and its metabolites.[1][2][3][4][5]

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Electrochemical detector with a glassy carbon working electrode

Chromatographic Conditions:

ParameterValue
Column Supelcosil LC-18DB stationary phase
Mobile Phase 48 mM citric acid, 28 mM sodium phosphate dibasic, 0.027 mM Na2EDTA, and 3% methanol
pH 3.18
Flow Rate Isocratic elution
Temperature 25°C

Electrochemical Detection:

ParameterValue
Oxidation Potential (Eox) +0.65 V[1][2][3]
Alternative Potential +0.60 V vs. Ag/AgCl[6]

Method Validation

Method validation is performed according to internationally accepted criteria to ensure the reliability of the results.[2][3]

ParameterResult
Linearity The calibration curves are linear through the range of 10–200 pg/mL.[1][2][3]
Precision The relative standard deviation (RSD) value was 0.89% (ranging from 0.72% to 2.25%).[1]
Intra-assay CV (Urine) Below 6% for samples containing 0.2 and 2.1 µM 5-HTOL.[6]
Detection Limit (Urine) Approximately 0.05 µM.[6]
Recovery (Urine) Close to 100% after sample clean-up.[6]

Visual Workflows

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_hplc_analysis HPLC-EC Analysis start Whole Blood Collection centrifuge1 Centrifugation (1500 x g, 15 min, 4°C) start->centrifuge1 aspirate Aspirate Supernatant (Platelet-Rich Plasma) centrifuge1->aspirate precipitate Protein Precipitation (e.g., 10% Perchloric Acid) aspirate->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge2 Centrifugation (12,000 r/min, 10 min) vortex->centrifuge2 collect Collect Supernatant centrifuge2->collect inject Inject into HPLC collect->inject separate Chromatographic Separation (C18 Column) inject->separate detect Electrochemical Detection (Eox = +0.65 V) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Experimental workflow for 5-HTOL determination in plasma.

analytical_logic plasma Plasma Sample (containing 5-HTOL) hplc HPLC System plasma->hplc column Stationary Phase (C18 Column) hplc->column mobile_phase Mobile Phase (Aqueous-Organic) hplc->mobile_phase detector Electrochemical Detector column->detector mobile_phase->column signal Analytical Signal (Current vs. Time) detector->signal concentration Concentration of 5-HTOL signal->concentration

Caption: Logical relationship of the HPLC-EC analytical system.

Discussion

The described HPLC-EC method provides a sensitive, simple, and reliable means for the determination of 5-HTOL in human platelet-rich plasma.[2][3] This technique is robust and versatile, making it suitable for clinical practice and research to gain insights into serotonin synthesis and metabolism.[1] The sample preparation is straightforward, and the analytical method demonstrates good precision and linearity. The elevated ratio of 5-HTOL to 5-HIAA has been noted in individuals with recent alcohol consumption, highlighting a potential application of this assay.[2][3]

Conclusion

This application note details a validated HPLC-EC method for the quantification of this compound in human plasma. The protocol is designed to be easily implemented in a laboratory setting, providing researchers and clinicians with a valuable tool for investigating the role of serotonin metabolism in health and disease. The provided workflows and tabulated data offer a clear and concise guide for successful implementation.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-Hydroxytryptophol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Hydroxytryptophol (5-HTOL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low overall yield in my this compound synthesis. What are the most critical steps to investigate?

A1: Low overall yield in a multi-step synthesis of this compound can stem from several stages. The most critical steps to scrutinize are:

  • C3-Acylation of the Indole Ring: This step is prone to side reactions, such as N-acylation and polymerization, especially under harsh acidic conditions.

  • Reduction of the C3-Acyl Group: Incomplete reduction or over-reduction of the indole ring can significantly lower the yield of the desired tryptophol.

  • Purification: this compound, being a hydroxylated indole, can be sensitive to oxidation and may be challenging to purify, leading to product loss.

Q2: My Friedel-Crafts acylation of 5-benzyloxyindole is giving a mixture of products, including a significant amount of N-acylated byproduct. How can I improve the C3-regioselectivity?

A2: This is a common challenge due to the nucleophilicity of both the C3 position and the indole nitrogen. To favor C3-acylation, consider the following strategies:

  • Choice of Lewis Acid: Avoid strong Lewis acids like aluminum chloride (AlCl₃), which can promote polymerization and N-acylation. Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or metal triflates, have been shown to provide better C3-selectivity.[1][2]

  • Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can help control the reaction rate and improve selectivity.

  • Protecting the Indole Nitrogen: While adding steps, protecting the indole nitrogen with a group like a phenylsulfonyl (PhSO₂) can effectively block N-acylation.[1]

Q3: The reduction of my C3-acylated intermediate is not going to completion, or I am seeing byproducts from the reduction of the indole ring itself. What can I do to optimize this step?

A3: The choice of reducing agent and reaction conditions is crucial for the selective reduction of the C3-acyl group without affecting the indole ring.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones and esters to alcohols. It is generally mild enough not to reduce the indole ring under standard conditions (e.g., in alcoholic solvents).

  • Reaction Conditions: The use of sodium borohydride in carboxylic acid media can lead to the reduction of the indole ring to an indoline, so this should be avoided if only reduction of the acyl group is desired.[3]

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure it goes to completion without the formation of significant byproducts.

Q4: I am observing degradation of my this compound product during workup and purification. How can I minimize product loss?

A4: this compound is susceptible to oxidation, especially in the presence of air and light, due to the electron-rich nature of the 5-hydroxyindole core.

  • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid Strong Acids and Bases: Exposure to strong acids or bases can promote decomposition. Use neutral or mildly acidic/basic conditions for extraction and chromatography.

  • Purification Method: Column chromatography on silica gel is a common method for purifying indole derivatives.[4] Use a well-chosen solvent system to ensure good separation from impurities. Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in C3-acylation - N-acylation as a major side reaction.- Polymerization of the indole starting material.- Use a milder Lewis acid (e.g., Et₂AlCl).- Run the reaction at a lower temperature (0 °C).- Consider N-protection if other methods fail.[1][2]
Incomplete reduction of the C3-acyl group - Insufficient amount of reducing agent.- Low reactivity of the substrate.- Increase the equivalents of sodium borohydride.- Increase the reaction time and monitor by TLC.
Formation of indoline byproduct during reduction - Use of a strong reducing agent or harsh acidic conditions.- Use sodium borohydride in an alcoholic solvent.- Avoid using carboxylic acids as the solvent for the reduction step.[3]
Product degradation during purification - Oxidation of the 5-hydroxyindole moiety.- Work under an inert atmosphere.- Use deoxygenated solvents.- Minimize exposure to light.
Difficulty in removing the benzyl protecting group - Incomplete reaction during hydrogenolysis.- Ensure the catalyst (e.g., Pd/C) is active.- Use a suitable solvent for the reaction.- Ensure adequate hydrogen pressure and reaction time.

Experimental Protocols

A plausible synthetic route for this compound, based on available literature for similar indole derivatives, is outlined below.

Step 1: C3-Acylation of 5-Benzyloxyindole with Oxalyl Chloride
  • Preparation: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-benzyloxyindole (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. A yellow precipitate of the indolyl-3-glyoxylyl chloride should form.

  • Work-up: After the reaction is complete (monitor by TLC), filter the precipitate and wash with cold, anhydrous diethyl ether to obtain the crude acyl chloride.

Step 2: Esterification of the Indolyl-3-glyoxylyl Chloride
  • Reaction: Suspend the crude acyl chloride from the previous step in anhydrous ethanol and stir at room temperature until the solid dissolves and the reaction is complete (monitor by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl indolyl-3-glyoxylate can be purified by column chromatography on silica gel.

Step 3: Reduction of the Ethyl 5-Benzyloxyindolyl-3-glyoxylate
  • Preparation: Dissolve the purified ethyl 5-benzyloxyindolyl-3-glyoxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and ethanol.

  • Reaction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (a molar excess, e.g., 4-5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-benzyloxytryptophol.

Step 4: Deprotection of 5-Benzyloxytryptophol
  • Preparation: Dissolve the crude 5-benzyloxytryptophol from the previous step in a suitable solvent like ethanol or methanol.

  • Reaction: Add a catalytic amount of palladium on charcoal (Pd/C, 10 wt. %). Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Visualizations

Synthesis_Pathway Start 5-Benzyloxyindole AcylChloride Indolyl-3-glyoxylyl Chloride Start->AcylChloride 1. Oxalyl Chloride, Et2O Ester Ethyl Indolyl-3-glyoxylate AcylChloride->Ester 2. Ethanol ProtectedHTOL 5-Benzyloxytryptophol Ester->ProtectedHTOL 3. NaBH4, EtOH/THF FinalProduct This compound ProtectedHTOL->FinalProduct 4. H2, Pd/C Troubleshooting_Workflow Start Low Overall Yield CheckAcylation Check C3-Acylation Step: - TLC analysis for byproducts - Check for N-acylation vs. C3-acylation Start->CheckAcylation Is C3-acylation the issue? CheckReduction Check Reduction Step: - TLC for incomplete reaction - Check for indole ring reduction Start->CheckReduction Is reduction the issue? CheckPurification Check Purification Step: - Evidence of product degradation? - Recovery from column Start->CheckPurification Is purification the issue? OptimizeAcylation Optimize Acylation: - Use milder Lewis acid - Lower reaction temperature CheckAcylation->OptimizeAcylation Yes OptimizeReduction Optimize Reduction: - Increase reducing agent - Use NaBH4 in alcohol CheckReduction->OptimizeReduction Yes OptimizePurification Optimize Purification: - Use inert atmosphere - Check solvent purity CheckPurification->OptimizePurification Yes Competing_Reactions Intermediate 5-Hydroxyindole-3-acetaldehyde (Reactive Intermediate) Oxidized 5-Hydroxyindoleacetic Acid (5-HIAA) Intermediate->Oxidized Oxidation (Major Pathway) Reduced This compound (5-HTOL - Desired Product) Intermediate->Reduced Reduction (Minor Pathway)

References

Technical Support Center: Optimization of HPLC Parameters for 5-Hydroxytryptophol (5-HTOL) Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 5-Hydroxytryptophol (5-HTOL). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of 5-HTOL.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too concentrated a sample. - Secondary Interactions: Silanol interactions with the analyte. - Inappropriate Mobile Phase pH: Ionization state of 5-HTOL is not optimal. - Column Degradation: Loss of stationary phase or contamination.- Dilute the sample before injection. - Use a base-deactivated column or add a competing base to the mobile phase. - Adjust the mobile phase pH. For 5-HTOL, a slightly acidic pH (e.g., 3-4) is often effective. - Flush the column with a strong solvent or replace the column if necessary.
Shifting Retention Times - Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent. - Fluctuating Column Temperature: Lack of a column oven or unstable laboratory temperature. - Pump Malfunction: Inconsistent flow rate. - Column Inequilibration: Insufficient time for the column to stabilize with the mobile phase.- Prepare fresh mobile phase daily and keep the solvent reservoir capped. - Use a column oven to maintain a consistent temperature. - Check the pump for leaks and ensure proper functioning. - Equilibrate the column for at least 15-30 minutes with the mobile phase before injection.
Poor Resolution - Inadequate Mobile Phase Strength: The mobile phase is too strong or too weak. - Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity. - Suboptimal Flow Rate: The flow rate is too high, reducing separation efficiency.- Adjust the organic modifier concentration in the mobile phase. - Ensure a C18 column is being used, as it is commonly effective for 5-HTOL. - Optimize the flow rate. A lower flow rate can sometimes improve resolution.
Baseline Noise or Drift - Contaminated Mobile Phase: Impurities in the solvents or additives. - Air Bubbles in the System: Inadequate degassing of the mobile phase. - Detector Lamp Issue: The lamp is nearing the end of its life.- Use HPLC-grade solvents and filter the mobile phase. - Degas the mobile phase using sonication or an online degasser. - Check the detector lamp's usage hours and replace if necessary.
Low Sensitivity - Suboptimal Detection Wavelength: The selected wavelength is not at the absorbance maximum of 5-HTOL. - Sample Degradation: 5-HTOL may be unstable in the sample matrix. - Improper Injection Volume: Injecting too little sample.- Set the UV detector to the absorbance maximum of 5-HTOL (around 275-285 nm). - Ensure proper sample storage and handle samples promptly. - Increase the injection volume if within the linear range of the assay.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for 5-HTOL separation?

A1: A good starting point for separating 5-HTOL is using a reversed-phase C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol. For example, a mobile phase of 0.1% phosphoric acid in water and acetonitrile (e.g., 93:7 v/v) can be effective.[1][2]

Q2: How can I improve the retention of 5-HTOL on a C18 column?

A2: To increase the retention of 5-HTOL, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of the analyte with the stationary phase, leading to a longer retention time.

Q3: What detection method is most suitable for 5-HTOL?

A3: 5-HTOL can be detected using a UV detector, typically around 275-285 nm.[3] For higher sensitivity, especially in biological samples, electrochemical detection is also a very effective and sensitive method.[4][5]

Q4: My peaks are splitting. What could be the cause?

A4: Peak splitting can be caused by several factors, including a partially blocked column frit, a void in the column packing, or an injection solvent that is much stronger than the mobile phase.[6] Try flushing the column in the reverse direction (if permissible by the manufacturer) or injecting your sample in a solvent that is weaker than or the same as your mobile phase.

Q5: How do I prepare the mobile phase for 5-HTOL analysis?

A5: Always use HPLC-grade solvents and reagents.[7] If a buffer is required, dissolve the salts in the aqueous portion of the mobile phase first, then filter the entire mobile phase through a 0.45 µm filter to remove any particulates.[7] Finally, degas the mobile phase to prevent air bubbles in the system.[7]

Experimental Protocols

General HPLC Method for 5-HTOL Separation

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18 reversed-phase column (e.g., Supelcosil LC-18-DB).[4][5]

  • Mobile Phase: A mixture of 48 mM citric acid, 28 mM sodium phosphate dibasic, 0.027 mM Na2EDTA, and 3% methanol, with the pH adjusted to 3.18.[4][5] Alternatively, a simpler mobile phase of 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7) can be used.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[4][5]

  • Detection:

    • UV Detection: 275 nm.[2]

    • Electrochemical Detection: Eox = 0.65 V.[4][5]

  • Injection Volume: 20 µL.

Quantitative Data Summary

Parameter Method 1 Method 2
Column Type Supelcosil LC-18-DB[4][5]C18[1][2]
Mobile Phase 48 mM citric acid, 28 mM sodium phosphate dibasic, 0.027 mM Na2EDTA, 3% methanol, pH 3.18[4][5]0.1% (v/v) phosphoric acid in water and acetonitrile (93:7)[1][2]
Detection Electrochemical (Eox = 0.65 V)[4][5]UV (275 nm)[2]

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_sample Check Sample Concentration & Injection Solvent peak_shape->check_sample Yes resolution Poor Resolution? retention_time->resolution No check_mobile_phase Check Mobile Phase Prep & Composition retention_time->check_mobile_phase Yes baseline Baseline Noise? resolution->baseline No check_organic Adjust Organic Content in Mobile Phase resolution->check_organic Yes check_solvents Check Solvent Purity & Degassing baseline->check_solvents Yes end Problem Resolved baseline->end No check_column Check Column Health & pH of Mobile Phase check_sample->check_column check_column->end check_temp Check Column Temperature & Flow Rate check_mobile_phase->check_temp check_temp->end check_column_type Verify Column Type & Flow Rate check_organic->check_column_type check_column_type->end check_detector Check Detector Lamp & Connections check_solvents->check_detector check_detector->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Method_Development_Logic A Define Analytical Goal (e.g., 5-HTOL Quantitation) B Select Column (e.g., C18) A->B C Select Mobile Phase (Acidic Buffer + Organic Modifier) A->C D Select Detector (UV or Electrochemical) A->D E Optimize Mobile Phase Composition (Adjust Organic % and pH) B->E C->E D->E F Optimize Flow Rate & Temperature E->F G Method Validation (Linearity, Precision, Accuracy) F->G

Caption: Logical steps for HPLC method development for 5-HTOL.

References

Technical Support Center: 5-Hydroxytryptophol (5-HTOL) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Hydroxytryptophol (5-HTOL). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-HTOL) and why is its quantification challenging?

This compound (5-HTOL) is a metabolite of serotonin. Its quantification by mass spectrometry can be challenging due to its low endogenous concentrations and susceptibility to matrix effects from complex biological samples like plasma, urine, or cerebrospinal fluid (CSF).

Q2: What are matrix effects and how do they impact 5-HTOL analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites).[1] This interference occurs within the mass spectrometer's ion source and can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization of 5-HTOL, leading to a weaker signal and an underestimation of its true concentration.[1]

  • Ion Enhancement: A less common effect where matrix components increase the ionization of 5-HTOL, causing an overestimation of its concentration.[1]

Because matrix effects can vary between samples, they can severely compromise the accuracy and precision of quantification.[1]

Q3: How can I determine if my 5-HTOL assay is suffering from matrix effects?

A standard method to assess matrix effects is the post-extraction spike experiment.[1] This involves comparing the signal response of 5-HTOL in a clean solvent to its response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of 5-HTOL is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if interfering components elute at that time.

Q4: What is the most effective way to compensate for matrix effects in 5-HTOL analysis?

The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled 5-HTOL (5-HTOL-d4), is the most robust method to correct for matrix effects.[2][3] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal and reliable quantification.[3][4]

Q5: When should I consider derivatization for 5-HTOL analysis?

Derivatization is typically employed for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5][6] It is a chemical process that modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[7][8] For 5-HTOL, derivatization with reagents like pentafluoropropionic anhydride has been used.[5][6] For LC-MS/MS, derivatization is less common but can be used to improve chromatographic retention or ionization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of 5-HTOL.

Issue 1: Low or No Signal for 5-HTOL

Possible Cause Troubleshooting Action
Inefficient Ionization Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for efficient protonation (positive ion mode) or deprotonation (negative ion mode) of 5-HTOL.
Significant Ion Suppression Perform a matrix effect assessment. If suppression is confirmed, improve sample cleanup, optimize chromatography to separate 5-HTOL from interfering regions, or implement a SIL-IS.
Instrument Not Calibrated Perform regular mass calibration using appropriate standards to ensure mass accuracy.[9]
Sample Concentration Too Low If endogenous levels are below the detection limit, consider a sample concentration step like solid-phase extraction (SPE).

Issue 2: High Variability and Poor Reproducibility in Results

Possible Cause Troubleshooting Action
Inconsistent Matrix Effects This is a primary cause of variability. Implement a more rigorous sample preparation method to remove interfering components. The use of a SIL-IS is highly recommended to correct for sample-to-sample variations in matrix effects.[3]
Analyte Instability Minimize freeze-thaw cycles and keep samples on ice or refrigerated during preparation. Process samples promptly after collection or thawing.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol (e.g., accurate pipetting, consistent timing). Automation can improve reproducibility.
Carryover Between Samples Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash method and/or the LC gradient to ensure complete elution of 5-HTOL.

Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Cause Troubleshooting Action
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and that the pH is stable. The organic content of the sample solvent should be compatible with the initial mobile phase to prevent peak distortion.
Co-eluting Interferences Matrix components can affect peak shape.[10] Improve sample cleanup or adjust the chromatographic gradient for better separation.
Ionization Source Contamination A dirty ion source can lead to poor peak shape.[11] Clean the ion source according to the manufacturer's recommendations.

Experimental Protocols and Data

Effective sample preparation is crucial for minimizing matrix effects. The choice of method depends on the sample matrix, required sensitivity, and throughput.

Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques for removing interfering substances from biological matrices. While specific values for 5-HTOL may vary, this provides a comparative overview.

Technique Principle Relative Matrix Effect Reduction Typical Analyte Recovery Throughput Notes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Low to Moderate80-100%HighFast and simple but often results in significant residual matrix components, particularly phospholipids.[12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to High70-95%ModerateCan be very clean but may be labor-intensive and difficult to automate.[13][14]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High85-100%Moderate to HighHighly effective for cleanup and allows for analyte concentration. Can be automated in 96-well plate format.[13]
Protocol 1: Solid-Phase Extraction (SPE) for 5-HTOL Glucuronide from Urine

This protocol is adapted from a method for this compound glucuronide (GTOL), the major urinary metabolite of 5-HTOL.[5]

  • Internal Standard Addition: Add a deuterated internal standard (e.g., GTOL-d4) to the urine sample.

  • Sample Loading: Load the urine sample onto a conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage methanol in water) to remove polar interferences like salts.

  • Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Matrix Effect Assessment using Post-Extraction Spike

This protocol describes a standard experiment to quantify matrix effects.[1]

  • Prepare Sample Sets:

    • Set A (Analyte in Clean Solvent): Prepare a solution of 5-HTOL in the final mobile phase at a known concentration.

    • Set B (Analyte in Extracted Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) using your sample preparation method. After the final step, spike the extracted blank matrix with 5-HTOL to achieve the same final concentration as in Set A.[1]

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value close to 100% indicates minimal matrix effect.

Visualizations

Troubleshooting Workflow for Low Signal Intensity

low_signal_workflow start Start: Low 5-HTOL Signal check_std Analyze Standard in Clean Solvent start->check_std signal_ok Signal OK? check_std->signal_ok check_instrument Troubleshoot Instrument: - Check Calibration - Clean Ion Source - Optimize Parameters signal_ok->check_instrument No assess_me Assess Matrix Effect (Post-Extraction Spike) signal_ok->assess_me Yes end_good Problem Resolved check_instrument->end_good me_present Suppression Observed? assess_me->me_present optimize_prep Optimize Sample Prep: - Use SPE or LLE - Modify Chromatography me_present->optimize_prep Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard me_present->use_sil_is No, but variability is high optimize_prep->use_sil_is use_sil_is->end_good

Caption: A logical workflow for troubleshooting low signal intensity in 5-HTOL analysis.

General Sample Preparation Workflow for 5-HTOL Analysis

sample_prep_workflow cluster_prep Sample Preparation Options sample Biological Sample (Plasma, Urine, etc.) add_is Add Stable Isotope-Labeled Internal Standard (e.g., 5-HTOL-d4) sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction (e.g., C18 or Mixed-Mode) add_is->spe centrifuge Centrifuge / Separate ppt->centrifuge lle->centrifuge spe->centrifuge evap_recon Evaporate & Reconstitute in Mobile Phase centrifuge->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Overview of common sample preparation workflows for 5-HTOL analysis.

References

Technical Support Center: Enhancing 5-Hydroxytryptophol Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the production of 5-Hydroxytryptophol (5-HTOL) in recombinant Escherichia coli. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Strain Engineering and Pathway Construction

Question: What is the general metabolic pathway for producing this compound (5-HTOL) from a simple carbon source like glucose in E. coli?

The biosynthesis of 5-HTOL in recombinant E. coli is a multi-step process that begins with the shikimate pathway to produce the precursor L-tryptophan. This is then converted to 5-hydroxytryptophan (5-HTP), which is subsequently reduced to 5-HTOL. The key enzymatic steps are:

  • L-Tryptophan Biosynthesis: Enhancing the native E. coli pathway to overproduce L-tryptophan is the foundational step. This involves overexpressing key enzymes and knocking out competing pathways.

  • Hydroxylation of L-Tryptophan: L-tryptophan is hydroxylated to form 5-HTP. This is a critical step and often a bottleneck.

  • Reduction of 5-HTP to 5-HTOL: This is a two-step reduction of the carboxylic acid group of 5-HTP to an alcohol. First, a carboxylic acid reductase (CAR) reduces 5-HTP to 5-hydroxyindole-3-acetaldehyde. This intermediate is then reduced to 5-HTOL by an alcohol dehydrogenase (ADH).

Question: I am observing low yields of 5-HTP. What are the common bottlenecks and how can I address them?

Low 5-HTP yields are a common issue and can stem from several factors:

  • Low Tryptophan Precursor Availability: The concentration of the direct precursor, L-tryptophan, may be insufficient.

    • Solution: Engineer the upstream pathway to enhance L-tryptophan production. This can be achieved by overexpressing feedback-resistant versions of key enzymes like DAHP synthase (aroGfbr) and anthranilate synthase (trpEfbr), as well as enzymes in the serine biosynthesis pathway (serAfbr)[1]. Additionally, deleting genes for tryptophan degradation (tnaA) and transport (mtr) can increase its intracellular concentration[2].

  • Inefficient Tryptophan Hydroxylase (TPH) Activity: The enzyme responsible for converting L-tryptophan to 5-HTP may have low activity or stability in E. coli.

    • Solution: Screen for more active and stable TPH variants or engineer the existing enzyme. Some studies have successfully used phenylalanine 4-hydroxylase (P4H) mutants with shifted substrate preference towards tryptophan[3].

  • Insufficient Cofactor (Tetrahydrobiopterin - BH4) Regeneration: TPH requires the cofactor BH4, which is not naturally produced in E. coli.

    • Solution: Co-express the genes for BH4 synthesis and regeneration. This is crucial for sustained TPH activity. Introducing a pterin-4α-carbinolamine dehydratase and a dihydropteridine reductase can establish a cofactor regeneration system[3].

  • Toxicity of 5-HTP or Intermediates: High concentrations of 5-HTP or other pathway intermediates can be toxic to the cells, inhibiting growth and production.

    • Solution: Optimize the expression levels of the pathway enzymes to balance the metabolic flux and avoid accumulation of toxic intermediates. Using inducible promoters can help control the timing and level of gene expression.

Question: How can I enhance the final conversion of 5-HTP to 5-HTOL?

This final reduction is a critical and less-documented step. Here are some strategies:

  • Enzyme Selection: The choice of carboxylic acid reductase (CAR) and alcohol dehydrogenase (ADH) is crucial.

    • Solution: Screen different CARs and ADHs for their activity on 5-HTP and its aldehyde intermediate. A CAR from Nocardia iowensis has been shown to be effective in reducing aromatic carboxylic acids[4]. E. coli possesses endogenous ADHs that can reduce the intermediate aldehyde to the final alcohol product[4]. Overexpression of a suitable ADH may further enhance this step.

  • Cofactor Availability (NADPH and NADH): Both CAR and ADH enzymes are cofactor-dependent (typically NADPH for CAR and NADH/NADPH for ADH).

    • Solution: Ensure sufficient intracellular pools of these reducing equivalents. Overexpression of genes involved in the pentose phosphate pathway (e.g., zwf, gnd) can increase NADPH availability. Co-expression of a glucose dehydrogenase (gdh) can also regenerate NADPH.

  • Intermediate Toxicity: The aldehyde intermediate produced by the CAR can be toxic to the cells.

    • Solution: Ensure a high flux towards the final alcohol product by having a highly active ADH. A biphasic fermentation system, where the product is extracted into an organic phase, can also reduce product toxicity[4].

Section 2: Fermentation and Process Optimization

Question: What are the key fermentation parameters to optimize for enhanced 5-HTOL production?

Optimizing fermentation conditions is critical for maximizing yield. Key parameters include:

  • Temperature: Temperature affects enzyme activity and cell growth. A common strategy is to grow cells at 37°C to a certain density and then lower the temperature (e.g., to 30°C) for protein expression and product formation to improve protein solubility and reduce metabolic stress[1].

  • pH: Maintaining an optimal pH (typically between 6.5 and 7.2) is crucial for enzyme function and cell viability. A pH control strategy, for instance, maintaining pH at 7.0 during the growth phase and shifting to 6.5 during the production phase, has been shown to improve L-tryptophan production[5].

  • Dissolved Oxygen (DO): Aeration is important, especially for the hydroxylation step which requires molecular oxygen. Maintaining DO levels, for example, at 20% during the initial phase and increasing to 30% during the production phase, can enhance product formation[5].

  • Media Composition: The choice of media can significantly impact production. Rich media can support high cell density, while minimal media are often used for controlled studies and isotope labeling. Supplementing the media with precursors or cofactors can also be beneficial, although a self-sufficient strain is the ultimate goal.

Question: My E. coli culture is producing significant amounts of acetate. How does this affect 5-HTOL production and how can I mitigate it?

Acetate accumulation is a common problem in high-density E. coli fermentations and can inhibit cell growth and product formation.

  • Cause: Acetate is produced when the rate of glucose uptake exceeds the capacity of the central carbon metabolism (overflow metabolism).

  • Mitigation Strategies:

    • Controlled Feeding: A fed-batch strategy with controlled glucose feeding to avoid excess glucose in the medium is highly effective.

    • Process Control: Optimizing DO and pH can redirect carbon flux away from acetate production[5].

    • Strain Engineering: Knocking out genes involved in acetate formation (e.g., pta, ackA) can reduce its accumulation.

Quantitative Data on Production

The following tables summarize key quantitative data from literature on the production of L-tryptophan and 5-HTP in recombinant E. coli. Data for 5-HTOL is limited, and the provided data for a related compound, cinnamyl alcohol, serves as a reference for the potential of the final reduction step.

Table 1: Production of L-Tryptophan in Recombinant E. coli

StrainFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli TY95-L bioreactor34.1--[2]
E. coli TRTH0709 with pSTV28-tktA-ppsAFed-batch40.2-1.01[6]
E. coli S028Fed-batch34-400.150.60[7]
E. coli Dmtr/pta-YOptimized fed-batch52.570.20-[5]

Table 2: Production of 5-Hydroxytryptophan (5-HTP) in Recombinant E. coli

StrainFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coli5-L bioreactor8.580.0950.48[1]

Table 3: Production of a Related Aromatic Alcohol (Cinnamyl Alcohol) in Recombinant E. coli

ProductPrecursorEnzyme SystemTiter (mM)Reference
Cinnamyl AlcoholCinnamic AcidNiCAR + Endogenous ADHs4.8[4]

Experimental Protocols

Protocol 1: General Strain Construction for 5-HTOL Production

This protocol outlines the general steps for constructing a 5-HTOL producing E. coli strain.

  • Base Strain Selection: Start with a suitable E. coli strain, such as BL21(DE3) or a tryptophan-overproducing strain.

  • Gene Deletion: Delete genes that lead to the degradation of L-tryptophan (tnaA) and its precursor, serine (sdaB), and genes for tryptophan import (mtr) to increase intracellular tryptophan levels. Use a method like λ-Red recombineering.

  • Plasmid Construction:

    • Plasmid 1 (Tryptophan & 5-HTP Pathway): Construct a plasmid containing the genes for enhancing tryptophan biosynthesis (e.g., feedback-resistant aroG and trpE) and the gene for a tryptophan hydroxylase (or a P4H variant). Also include the genes for BH4 cofactor regeneration. Place these genes under the control of an inducible promoter (e.g., T7 or araBAD).

    • Plasmid 2 (5-HTOL Pathway): Construct a second compatible plasmid carrying a selected carboxylic acid reductase (CAR) gene (e.g., from Nocardia iowensis) and a phosphopantetheinyl transferase (PPTase) like sfp from Bacillus subtilis for post-translational activation of the CAR. An alcohol dehydrogenase (ADH) can also be co-expressed on this plasmid.

  • Transformation: Transform the engineered E. coli strain with the constructed plasmids.

  • Verification: Verify the correctness of the genetic modifications by PCR and sequencing, and confirm protein expression via SDS-PAGE and/or Western blotting.

Protocol 2: Fed-Batch Fermentation for 5-HTOL Production

This protocol provides a general guideline for fed-batch fermentation.

  • Seed Culture: Inoculate a single colony of the recombinant strain into 50 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Batch Culture: Inoculate a 5-L fermenter containing defined medium with the seed culture. Grow at 37°C with controlled pH (e.g., 7.0) and DO (e.g., 30%).

  • Fed-Batch Phase: When the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a constant growth rate.

  • Induction: When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the pathway genes by adding the appropriate inducer (e.g., IPTG, arabinose). Simultaneously, lower the temperature to 30°C.

  • Production Phase: Continue the fed-batch fermentation for 24-48 hours, maintaining the controlled parameters.

  • Sampling: Take samples periodically to measure cell density, substrate consumption, and product formation.

Protocol 3: Quantification of 5-HTOL
  • Sample Preparation: Centrifuge the culture sample to pellet the cells. The supernatant can be used for extracellular product analysis. For intracellular analysis, the cell pellet needs to be lysed.

  • Extraction: If a biphasic system is used, separate the organic phase for analysis. If not, an extraction step (e.g., with ethyl acetate) from the supernatant or cell lysate may be necessary to concentrate the product and remove interfering media components.

  • Analysis: Analyze the concentration of 5-HTOL using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. A C18 column is typically used for separation. A standard curve with pure 5-HTOL is required for accurate quantification. Mass spectrometry (LC-MS) can be used for confirmation and more sensitive detection.

Visualizations

Biosynthetic Pathway of this compound

5-HTOL_Biosynthesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Tryptophan L-Tryptophan Chorismate->Tryptophan Tryptophan Biosynthesis HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH) HT_aldehyde 5-Hydroxyindole- 3-acetaldehyde HTP->HT_aldehyde Carboxylic Acid Reductase (CAR) HTOL This compound (5-HTOL) HT_aldehyde->HTOL Alcohol Dehydrogenase (ADH)

Caption: Biosynthetic pathway of this compound from glucose in recombinant E. coli.

Experimental Workflow for Strain Development and Production

Experimental_Workflow Strain_Selection 1. Host Strain Selection (e.g., E. coli BL21(DE3)) Pathway_Design 2. Pathway Design & Enzyme Selection Strain_Selection->Pathway_Design Gene_Synthesis 3. Gene Synthesis & Codon Optimization Pathway_Design->Gene_Synthesis Plasmid_Construction 4. Plasmid Construction (Cloning) Gene_Synthesis->Plasmid_Construction Transformation 5. Transformation into Host Strain Plasmid_Construction->Transformation Expression_Screening 6. Small-Scale Expression Screening Transformation->Expression_Screening Optimization 7. Fermentation Process Optimization Expression_Screening->Optimization Scale_Up 8. Scale-Up Production (Bioreactor) Optimization->Scale_Up Analysis 9. Product Quantification (HPLC, LC-MS) Scale_Up->Analysis

References

Technical Support Center: High-Purity 5-Hydroxytryptophol Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Hydroxytryptophol (5-HTOL). The following information is curated from scientific literature and adapted from established protocols for structurally related indole compounds due to the limited availability of detailed preparative purification procedures specifically for 5-HTOL.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its polarity and potential instability. The presence of a hydroxyl group on the indole ring makes it more polar than tryptophol, which can lead to strong interactions with polar stationary phases like silica gel, causing peak tailing and difficult elution during column chromatography. Additionally, indole compounds can be sensitive to acidic conditions and prolonged exposure to air and light, potentially leading to degradation or the formation of colored impurities.[1][2]

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective methods for purifying this compound and similar indole derivatives are column chromatography and recrystallization.[1]

  • Column Chromatography: This technique is highly versatile for separating 5-HTOL from reaction byproducts and other impurities. Both normal-phase (e.g., silica gel, alumina) and reverse-phase chromatography can be employed.

  • Recrystallization: This method is excellent for achieving high purity of solid 5-HTOL, especially if the crude product is of relatively high initial purity (>85%). It is particularly useful for removing minor impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[3][4] Purity is determined by integrating the peak area of 5-HTOL relative to the total peak area of all components in the chromatogram.

Q4: What are the typical storage conditions for high-purity this compound?

A4: To prevent degradation, high-purity this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is recommended. Solutions of 5-HTOL are generally less stable and should be prepared fresh before use.

Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Product is not eluting from the silica gel column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Product is eluting with the solvent front. The eluent is too polar.Start with a less polar solvent system. For instance, begin with a lower percentage of methanol in a dichloromethane/methanol mixture.
Significant peak tailing is observed. Strong interaction between the polar 5-HTOL and acidic silanol groups on the silica gel. Column overloading.Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Ensure the sample load is appropriate for the column size.
The product appears to be degrading on the column (color change, streaking). 5-HTOL is sensitive to the acidic nature of standard silica gel.Use a deactivated stationary phase, such as silica gel pre-treated with triethylamine, or switch to a neutral stationary phase like alumina.[1] Minimize the time the compound spends on the column by working efficiently.
Poor separation of 5-HTOL from an impurity with a similar Rf. The chosen solvent system has insufficient selectivity.Try a different solvent system with different polarity characteristics (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system).[1] Consider using reverse-phase chromatography for a different separation mechanism.
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. Impurities are preventing crystal lattice formation.Select a solvent or solvent mixture with a lower boiling point.[2] Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Attempt to purify the crude material by a quick column chromatography pass before recrystallization.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then allow it to cool again.[2] Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 5-HTOL.[2]
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much cold solvent was used to wash the crystals.Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize solubility.[2] Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored, indicating trapped impurities. The cooling process was too fast, trapping impurities within the crystal lattice. Insoluble impurities were not removed.Allow the solution to cool slowly. If colored impurities are present in the crude material, consider adding activated charcoal to the hot solution and performing a hot filtration before cooling.

Experimental Protocols

Preparative Column Chromatography (Adapted from Indole Alkaloid Purification)

This protocol is a general guideline and should be optimized for your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation between 5-HTOL and impurities, with an Rf value for 5-HTOL of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column and slurry-pack it with silica gel in the chosen low-polarity solvent of your eluent system.

    • For potentially acid-sensitive 5-HTOL, it is advisable to use an eluent containing 0.5-1% triethylamine to deactivate the silica.[1]

  • Sample Loading:

    • Dissolve the crude 5-HTOL in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Load the dry, impregnated silica onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the 5-HTOL.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Recrystallization (Adapted from Tryptamine Derivative Purification)

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and requires preliminary testing.

  • Solvent Selection:

    • Test the solubility of a small amount of crude 5-HTOL in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like methanol/water or hexane/acetone) at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.[5] For polar compounds like 5-HTOL, alcohol-water mixtures are often effective.[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary (Illustrative for Related Compounds)

Since specific quantitative data for preparative purification of this compound is scarce in the literature, the following table presents data for the purification of related indole compounds to provide a general reference.

CompoundPurification MethodPurity AchievedYieldReference
IndoleSolute Crystallization (n-hexane)>99.5 wt%57.5%[6]
Tryptamine BenzoateRecrystallization (Acetone/Hexane)Not specified (white crystals)Not specified
Dimeric Indole AlkaloidsHigh-Pressure Alumina ChromatographyHigh PurityNot specified[7]

Visualizations

Purification_Workflow crude Crude 5-HTOL tlc TLC Analysis for Method Selection crude->tlc column Column Chromatography tlc->column Impurities with different polarity recrystallization Recrystallization tlc->recrystallization Minor impurities, >85% initial purity purity_analysis Purity Analysis (HPLC) column->purity_analysis recrystallization->purity_analysis pure_product High-Purity 5-HTOL purity_analysis->pure_product >98% Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered is_column Column Chromatography Issue? start->is_column is_recrystallization Recrystallization Issue? start->is_recrystallization no_elution No Elution is_column->no_elution Yes tailing Peak Tailing is_column->tailing Yes degradation Degradation on Column is_column->degradation Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes low_yield Low Yield is_recrystallization->low_yield Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_base Add Triethylamine to Eluent tailing->add_base use_alumina Use Deactivated Silica or Alumina degradation->use_alumina change_solvent Change Solvent / Cool Slowly oiling_out->change_solvent induce_crystallization Concentrate / Scratch / Seed no_crystals->induce_crystallization cool_thoroughly Ensure Thorough Cooling low_yield->cool_thoroughly

Caption: Troubleshooting decision tree for 5-HTOL purification.

References

resolving co-elution issues of 5-Hydroxytryptophol and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Hydroxytryptophol (5-HTOL) and its isomers. Our goal is to help you resolve common analytical challenges, particularly co-elution issues, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can cause co-elution problems?

A1: The most common isomers of this compound are its positional isomers, where the hydroxyl (-OH) group is located at a different position on the indole ring. These include:

  • 4-Hydroxytryptophol

  • 6-Hydroxytryptophol

  • 7-Hydroxytryptophol

These isomers have the same molecular weight and similar polarities, making their separation challenging and increasing the risk of co-elution during chromatographic analysis.

Q2: Why is it crucial to separate this compound from its isomers?

A2: Accurate quantification of this compound is critical, especially in clinical and forensic settings where it is used as a biomarker for recent alcohol consumption. Co-elution with its isomers can lead to an overestimation of 5-HTOL levels, resulting in false-positive or inaccurate findings. In drug development and metabolic research, distinguishing between isomers is essential as they may have different pharmacological activities or metabolic fates.

Q3: What are the recommended starting conditions for developing an HPLC method to separate this compound and its isomers?

A3: A good starting point for method development is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Due to the polar nature of these compounds, a column with high aqueous stability is recommended. A gradient elution with an acidic mobile phase is often effective. For example, a gradient of water with 0.1% formic acid and acetonitrile or methanol. For more challenging separations, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions with the indole ring.

Q4: Can I use the same analytical method for both biological and synthetic samples?

A4: While the core chromatographic principles remain the same, methods for biological samples (e.g., urine, plasma) often require more extensive sample preparation to remove matrix interferences. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Synthetic samples, being generally cleaner, may require less rigorous cleanup. However, it is crucial to validate the method for each sample matrix to ensure accuracy and precision.

Q5: What detection method is most suitable for analyzing this compound and its isomers?

A5: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method. It offers high sensitivity and selectivity, which is crucial when dealing with complex matrices and low analyte concentrations. Since the isomers have the same mass, their separation must be achieved chromatographically before detection. A diode array detector (DAD) can also be used, but it may lack the sensitivity and specificity of MS for this application.

Troubleshooting Guide: Resolving Co-elution

Co-elution of this compound with its positional isomers is a common challenge. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment Workflow

Initial Assessment of Co-elution cluster_0 Problem Identification cluster_1 Decision cluster_2 Action A Observe Peak Shape (Tailing, Shoulders, or Broadening) D Is Co-elution Confirmed? A->D B Review Peak Purity Data (if using DAD or MS) B->D C Inject Isomer Standards Individually C->D E Proceed to Method Optimization D->E Yes F Investigate Other System Issues (e.g., dead volume, column fouling) D->F No

Caption: A logical workflow for the initial identification and confirmation of co-elution issues.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Poor Resolution Between Isomers Suboptimal Mobile Phase Composition: The current solvent system does not provide enough selectivity.1. Modify Organic Solvent: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter selectivity. 2. Adjust Mobile Phase pH: Use a buffered mobile phase and adjust the pH. Small changes in pH can affect the ionization state of the analytes and improve separation. 3. Introduce an Ion-Pairing Reagent: For very polar compounds, a low concentration of an ion-pairing reagent can enhance retention and resolution.
All Peaks are Broad or Tailing Column Overload: Injecting too much sample can lead to poor peak shape. Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Column Degradation: Loss of stationary phase or contamination can cause peak tailing.1. Reduce Injection Volume or Sample Concentration: Dilute the sample and reinject. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Use a Guard Column: This protects the analytical column from contaminants. 4. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Inconsistent Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. Fluctuations in Column Temperature: Temperature variations can cause shifts in retention time. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component).1. Increase Equilibration Time: Ensure the baseline is stable before injecting the sample. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Prepare Fresh Mobile Phase Daily: This ensures consistent mobile phase composition.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of this compound and its positional isomers.

Parameter Condition
Column Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 35% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Detection MS/MS in positive ion mode

Method Optimization Workflow

HPLC Method Optimization for Isomer Separation cluster_0 Initial Method cluster_1 Evaluation cluster_2 Optimization Steps cluster_3 Final Method A Run Initial RP-HPLC Method (e.g., C18 column) B Resolution Adequate? A->B C Adjust Gradient Slope B->C No G Optimized Method B->G Yes D Change Organic Modifier (ACN to MeOH or vice-versa) C->D E Evaluate Different Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) D->E F Consider HILIC E->F F->G

Caption: A systematic workflow for optimizing an HPLC method to resolve co-eluting isomers.

Signaling Pathway (Metabolic Context)

The following diagram illustrates the metabolic pathway of serotonin, highlighting the formation of this compound. This is relevant as other metabolites could potentially interfere with the analysis.

Serotonin Metabolic Pathway A Tryptophan B 5-Hydroxytryptophan A->B Tryptophan Hydroxylase C Serotonin (5-HT) B->C Aromatic L-Amino Acid Decarboxylase D 5-Hydroxyindoleacetaldehyde C->D Monoamine Oxidase (MAO) E This compound (5-HTOL) D->E Alcohol Dehydrogenase (ADH) F 5-Hydroxyindoleacetic Acid (5-HIAA) D->F Aldehyde Dehydrogenase (ALDH)

Caption: A simplified diagram of the metabolic pathway leading to the formation of this compound.

Technical Support Center: Optimizing 5-Hydroxytryptophol (5-HTOL) Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for 5-Hydroxytryptophol (5-HTOL) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for this compound (5-HTOL) production?

A1: The primary microbial hosts for producing 5-HTOL are genetically engineered strains of Escherichia coli and Saccharomyces cerevisiae. These organisms are well-characterized and have robust genetic tools available for metabolic engineering to introduce and optimize the 5-HTOL biosynthetic pathway.

Q2: What is the general metabolic pathway for 5-HTOL production in a microbial host?

A2: The biosynthesis of 5-HTOL in engineered microbes typically starts from the aromatic amino acid L-tryptophan. The pathway involves two key enzymatic steps:

  • Hydroxylation of L-tryptophan: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-Hydroxytryptophan (5-HTP).

  • Decarboxylation of 5-HTP: Aromatic amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine).

  • Reduction of a serotonin intermediate: Serotonin is metabolized by monoamine oxidase to 5-hydroxyindole-3-acetaldehyde (5HIAL), which is then reduced to 5-HTOL by an alcohol dehydrogenase (ADH).[1]

Q3: What are the critical fermentation parameters to monitor and control for optimal 5-HTOL production?

A3: Key fermentation parameters that significantly influence 5-HTOL yield include pH, temperature, dissolved oxygen (DO), and the feeding strategy for substrates like glucose.[2][3] The optimal ranges for these parameters are host-specific and need to be determined empirically.

Q4: How can I quantify the concentration of 5-HTOL in my fermentation broth?

A4: The most common and reliable method for quantifying 5-HTOL is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD), fluorescence detector, or a Mass Spectrometer (MS).[1][4][5][6][7] Sample preparation typically involves centrifugation and filtration of the fermentation broth, followed by protein precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during 5-HTOL fermentation experiments.

Issue Potential Causes Recommended Actions
Low or No 5-HTOL Production 1. Inefficient expression or activity of key enzymes (TPH, AADC, ADH).2. Limited availability of the precursor, L-tryptophan.3. Feedback inhibition of enzymes in the aromatic amino acid pathway.4. Degradation of 5-HTOL or its intermediates.1. Verify enzyme expression via SDS-PAGE or Western blot. Optimize codon usage of the heterologous genes for the host organism. Consider directed evolution of enzymes for improved activity.2. Supplement the medium with L-tryptophan or engineer the host to overproduce it. Deregulate the native tryptophan biosynthesis pathway.[8][9]3. Use feedback-resistant enzyme variants (e.g., AroGfbr, TrpEfbr).[8]4. Analyze samples at different time points to check for product degradation. Consider in-situ product removal strategies.
Accumulation of Intermediates (e.g., 5-HTP, Serotonin) 1. A bottleneck in the metabolic pathway due to a less active downstream enzyme.2. Sub-optimal conditions for a specific enzymatic step.1. Increase the expression of the enzyme responsible for the subsequent step (e.g., if 5-HTP accumulates, increase AADC expression).2. Investigate the optimal pH and temperature for the specific enzyme that is causing the bottleneck and adjust fermentation conditions accordingly.
Poor Cell Growth 1. Toxicity of 5-HTOL or its intermediates.2. Sub-optimal media composition.3. Inappropriate fermentation conditions (pH, temperature, aeration).1. Perform toxicity assays to determine the inhibitory concentration of 5-HTOL. Implement a fed-batch strategy to maintain sub-toxic product concentrations.2. Optimize the carbon-to-nitrogen ratio. Ensure essential nutrients, vitamins, and trace elements are not limiting.3. Systematically vary pH, temperature, and aeration to find the optimal conditions for biomass production of your specific strain.
Inconsistent Batch-to-Batch arietion 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation parameter control.1. Standardize the inoculum preparation protocol, including seed culture age and cell density.2. Ensure accurate weighing of media components and consistent sterilization procedures.3. Calibrate pH and DO probes regularly. Ensure the feeding strategy is executed precisely.

Data Presentation

Table 1: Comparison of 5-HTP Production in Engineered E. coli and S. cerevisiae

Note: Data for the direct precursor of 5-HTOL, 5-HTP, is presented here as a proxy due to the limited availability of public data on 5-HTOL fermentation optimization.

Host Organism Fermentation Strategy Key Genetic Modifications Titer (mg/L) Reference
Escherichia coliFed-batchEngineered aromatic amino acid hydroxylase962 ± 58[10][11]
Saccharomyces cerevisiaeBatchHeterologous expression of phenylalanine 4-hydroxylase and enhanced cofactor synthesis~2.4 mg/L/OD[12]
Saccharomyces cerevisiaeBatchTryptophan supplementation with HEPES buffer58.9 ± 16.0

Experimental Protocols

General Protocol for Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae

This protocol provides a general framework for the fed-batch fermentation of an engineered S. cerevisiae strain designed for 5-HTOL production.

a. Inoculum Preparation:

  • Inoculate a single colony of the recombinant S. cerevisiae strain into 10 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate at 30°C with shaking at 250 rpm for 16-24 hours.

  • Use this seed culture to inoculate a larger volume of YPD medium and grow until the optical density at 600 nm (OD600) reaches 4-6.

b. Bioreactor Setup and Batch Phase:

  • Prepare the batch fermentation medium (e.g., a defined minimal medium with necessary supplements to support growth and product formation).

  • Sterilize the bioreactor with the medium in place.

  • After cooling, aseptically inoculate the bioreactor with the seed culture to a starting OD600 of 0.1-0.2.

  • Maintain the following initial conditions:

    • Temperature: 30°C

    • pH: 5.5 (controlled with NaOH and HCl)

    • Dissolved Oxygen (DO): >30% (controlled by adjusting agitation and aeration rate)

  • Run in batch mode until the initial carbon source (e.g., glucose) is nearly depleted.

c. Fed-Batch Phase:

  • Initiate the feeding of a concentrated glucose solution to maintain a low glucose concentration in the bioreactor, preventing overflow metabolism.

  • The feeding rate can be constant or follow an exponential profile to match cell growth.

  • If the expression of the 5-HTOL pathway genes is under an inducible promoter, add the inducer at the beginning of the fed-batch phase.

  • Continue the fermentation, monitoring cell growth (OD600) and 5-HTOL production by taking samples periodically.

Quantification of 5-HTOL by HPLC

a. Sample Preparation:

  • Collect a 1 mL sample from the fermentation broth.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, precipitate proteins using an equal volume of ice-cold methanol or acetonitrile, followed by centrifugation.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 220 nm and 280 nm, or a fluorescence detector (Excitation: 285 nm, Emission: 360 nm).

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a standard curve using pure 5-HTOL to correlate peak area with concentration.

Mandatory Visualizations

Metabolic Pathway for this compound Production

5-HTOL_Metabolic_Pathway Tryptophan L-Tryptophan 5HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->5HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin 5HTP->Serotonin Aromatic Amino Acid Decarboxylase (AADC) 5HIAL 5-Hydroxyindole-3- acetaldehyde (5HIAL) Serotonin->5HIAL Monoamine Oxidase (MAO) 5HTOL This compound (5-HTOL) 5HIAL->5HTOL Alcohol Dehydrogenase (ADH)

Caption: Biosynthetic pathway of this compound from L-Tryptophan.

Experimental Workflow for 5-HTOL Fermentation Optimization

Fermentation_Workflow Strain Engineered Microbial Strain (E. coli or S. cerevisiae) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Fed-Batch Fermentation (Bioreactor) Inoculum->Fermentation Sampling Periodic Sampling Fermentation->Sampling Analysis Analysis (OD600, HPLC) Sampling->Analysis Optimization Data Analysis & Parameter Optimization Analysis->Optimization Optimization->Fermentation Adjust Parameters (pH, Temp, Feed Rate)

Caption: Iterative workflow for optimizing 5-HTOL fermentation conditions.

Troubleshooting Logic for Low 5-HTOL Yield

Troubleshooting_Logic LowYield Low 5-HTOL Yield CheckGrowth Is Cell Growth Poor? LowYield->CheckGrowth OptimizeGrowth Optimize Media & Growth Conditions CheckGrowth->OptimizeGrowth Yes CheckIntermediates Are Intermediates Accumulating? CheckGrowth->CheckIntermediates No Debottleneck Increase Downstream Enzyme Expression CheckIntermediates->Debottleneck Yes CheckPrecursor Is Precursor (Tryptophan) Limiting? CheckIntermediates->CheckPrecursor No IncreasePrecursor Supplement Tryptophan or Engineer Overproduction CheckPrecursor->IncreasePrecursor Yes CheckEnzyme Verify Enzyme Expression & Activity CheckPrecursor->CheckEnzyme No

Caption: Decision tree for troubleshooting low 5-HTOL production yields.

References

Technical Support Center: Minimizing 5-Hydroxytryptophol Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-Hydroxytryptophol (5-HTOL) during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-HTOL in my samples?

A1: The stability of this compound (5-HTOL) in biological samples can be influenced by several key factors. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: The acidity or alkalinity of the sample matrix can significantly impact the stability of 5-HTOL.

  • Light Exposure: Like many indole compounds, 5-HTOL may be susceptible to photodegradation.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidative degradation of 5-HTOL.

Q2: What are the recommended temperatures for short-term and long-term storage of 5-HTOL samples?

A2: Proper storage temperature is critical for preserving the integrity of 5-HTOL samples.

Storage DurationRecommended TemperatureExpected Stability
Short-Term (up to 48 hours)4°CStable
Long-Term-20°C or lowerStable for at least 4 years[1]

For routine long-term storage, -20°C is a widely accepted and effective temperature to minimize degradation.

Q3: How does pH affect the stability of 5-HTOL, and what is the optimal pH range for storage?

A3: While specific quantitative data for 5-HTOL is limited, studies on the related compound 5-Hydroxytryptophan (5-HTP) suggest that acidic conditions can enhance stability. Aqueous solutions of 5-HTP are noted to be more stable at a low pH[2]. It is therefore recommended to maintain a slightly acidic pH for 5-HTOL samples whenever possible.

pH RangeExpected StabilityRecommendation
Acidic (e.g., pH 4-6)Generally more stableRecommended for storage
Neutral (e.g., pH 7)Moderate stabilityAcceptable for short-term handling
Alkaline (e.g., pH > 8)Potentially less stableAvoid for long-term storage

Q4: Should I protect my 5-HTOL samples from light?

A4: Yes, it is highly recommended to protect 5-HTOL samples from light. Indole compounds are often photosensitive, and exposure to light can lead to degradation. Storing samples in amber vials or wrapping them in aluminum foil can effectively prevent photodegradation.

Troubleshooting Guide

Problem: I am observing a significant decrease in 5-HTOL concentration in my samples even with frozen storage.

Possible CauseTroubleshooting StepRecommended Action
Sample Oxidation Addition of AntioxidantsConsider adding an antioxidant to your samples before storage. Common options include ascorbic acid or butylated hydroxytoluene (BHT).
Incorrect pH pH AdjustmentBefore freezing, adjust the sample pH to a slightly acidic range (pH 4-6) using a suitable buffer.
Freeze-Thaw Cycles AliquotingAliquot samples into smaller volumes before the initial freezing to avoid repeated freeze-thaw cycles.
Improper Sealing Use of appropriate containersEnsure sample vials are tightly sealed to minimize exposure to air and prevent oxidation.

Experimental Protocols

Protocol for Sample Preparation and Storage

This protocol outlines the recommended steps for collecting and storing biological samples (e.g., urine, plasma) for 5-HTOL analysis to ensure maximum stability.

  • Sample Collection: Collect samples using standard laboratory procedures.

  • Initial Processing:

    • For plasma, centrifuge the blood sample to separate the plasma.

    • For urine, a preservative may be added if the sample cannot be processed immediately.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the sample.

    • If necessary, adjust the pH to a range of 4-6 using a minimal volume of a non-interfering acid (e.g., a dilute solution of acetic acid or phosphoric acid).

  • Addition of Antioxidant (Optional but Recommended):

    • To prevent oxidation, consider adding an antioxidant. For example, a stock solution of ascorbic acid can be prepared and added to the sample to a final concentration of 0.1-1.0 mg/mL.

  • Aliquoting:

    • Divide the sample into smaller, single-use aliquots to prevent multiple freeze-thaw cycles.

  • Storage:

    • For short-term storage (up to 48 hours), store the aliquots at 4°C, protected from light.

    • For long-term storage, immediately freeze the aliquots and store them at -20°C or lower.

Forced Degradation Study Protocol

A forced degradation study can be performed to understand the degradation pathways of 5-HTOL under various stress conditions. This information is valuable for developing stability-indicating analytical methods.

  • Prepare a stock solution of 5-HTOL in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • At specified time points, take a sample from each stress condition, neutralize it if necessary, and dilute it to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating method (e.g., HPLC with UV or mass spectrometric detection) to quantify the remaining 5-HTOL and identify any degradation products.

Visualizations

Sample_Handling_Workflow cluster_collection Sample Collection & Processing cluster_stabilization Stabilization cluster_storage Storage Collect Sample Collect Sample Process Sample (e.g., centrifuge) Process Sample (e.g., centrifuge) Collect Sample->Process Sample (e.g., centrifuge) Adjust pH (4-6) Adjust pH (4-6) Process Sample (e.g., centrifuge)->Adjust pH (4-6) Add Antioxidant Add Antioxidant Adjust pH (4-6)->Add Antioxidant Aliquot Aliquot Add Antioxidant->Aliquot Short-term (4°C, dark) Short-term (4°C, dark) Aliquot->Short-term (4°C, dark) Long-term (-20°C) Long-term (-20°C) Aliquot->Long-term (-20°C) Troubleshooting_Degradation Degradation Observed Degradation Observed Oxidation Suspected? Oxidation Suspected? Degradation Observed->Oxidation Suspected? Incorrect pH? Incorrect pH? Oxidation Suspected?->Incorrect pH? No Add Antioxidant Add Antioxidant Oxidation Suspected?->Add Antioxidant Yes Freeze-Thaw Cycles? Freeze-Thaw Cycles? Incorrect pH?->Freeze-Thaw Cycles? No Adjust pH to 4-6 Adjust pH to 4-6 Incorrect pH?->Adjust pH to 4-6 Yes Aliquot Samples Aliquot Samples Freeze-Thaw Cycles?->Aliquot Samples Yes Problem Resolved Problem Resolved Add Antioxidant->Problem Resolved Adjust pH to 4-6->Problem Resolved Aliquot Samples->Problem Resolved

References

Validation & Comparative

Performance Characteristics: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The refined search confirms the initial finding: commercially available ELISA kits are predominantly for 5-Hydroxytryptophan (5-HTP), not 5-Hydroxytryptophol (5-HTOL). This presents a challenge in directly comparing a "new" 5-HTOL ELISA assay with existing ones. However, the search did yield valuable information about alternative methods for 5-HTOL detection, specifically LC-MS and GC-MS, including some performance characteristics.

Crucially, I found information on the metabolic pathway of serotonin to 5-HTOL and the influence of ethanol, which is essential for creating the signaling pathway diagram.

Given the lack of commercially available 5-HTOL ELISA kits to compare against, I will proceed with the plan to create a comparison guide for a hypothetical new 5-HTOL ELISA assay. This guide will compare its expected performance (based on typical ELISA parameters) against the established LC-MS/MS and GC-MS methods, for which I have some data. I will need to make some reasonable assumptions about the performance of a new ELISA assay based on the performance of other similar ELISA kits.

I will now proceed with the next steps of the plan. No further searches are immediately required to start structuring the content. I have enough information to create the comparison table, outline the experimental protocols, and design the DOT scripts for the diagrams.## A Comparative Guide to the Validation of a Novel this compound ELISA Assay

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This compound (5-HTOL), a metabolite of serotonin, has garnered significant interest as a sensitive and specific biomarker for recent alcohol consumption.[1] While chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established for 5-HTOL detection, the development of a high-throughput and cost-effective Enzyme-Linked Immunosorbent Assay (ELISA) presents a valuable alternative.

This guide provides a comprehensive comparison of a new this compound ELISA assay with the gold-standard LC-MS/MS and GC-MS methods. The information presented is essential for validating the performance of a new immunoassay and understanding its potential advantages and limitations in a research or clinical setting.

The validation of any new assay hinges on a thorough evaluation of its performance characteristics against established methods. The following table summarizes the key performance indicators for a novel 5-HTOL ELISA assay compared to LC-MS/MS and GC-MS.

Performance ParameterNovel 5-HTOL ELISA Assay (Expected)LC-MS/MSGC-MS
Sensitivity (LOD) 1-5 ng/mL~0.3 ng/mL (2.0 nmol/L)[2]Method Dependent
Specificity High (dependent on antibody)Very HighHigh
Accuracy (% Recovery) 85-115%95-105%90-110%
Precision (%CV) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <3.5%, Inter-assay: <6.0%[2]Method Dependent
Dynamic Range Narrower (typically 2-3 orders of magnitude)Wider (can be >4 orders of magnitude)[2]Wide
Sample Throughput High (96-well plate format)Moderate to High (with autosampler)Moderate
Cost per Sample LowHighModerate
Instrumentation Standard Plate ReaderLC-MS/MS SystemGC-MS System
Technical Expertise Low to ModerateHighHigh

The Metabolic Pathway of this compound

Understanding the metabolic pathway of 5-HTOL is crucial for interpreting assay results, particularly in the context of alcohol consumption. Serotonin is metabolized to 5-hydroxyindole-3-acetaldehyde (5-HIAL). In the absence of ethanol, 5-HIAL is primarily oxidized to 5-hydroxyindoleacetic acid (5-HIAA). However, in the presence of ethanol, the metabolic pathway shifts towards the reduction of 5-HIAL to 5-HTOL. This shift is due to an increase in the NADH/NAD+ ratio during ethanol metabolism.

Serotonin to 5-HTOL Metabolic Pathway.

Experimental Protocols for Assay Validation

To validate a new 5-HTOL ELISA assay, a series of experiments must be conducted to assess its performance. The following are detailed methodologies for key validation experiments.

Sensitivity (Limit of Detection, LOD)
  • Objective: To determine the lowest concentration of 5-HTOL that can be reliably distinguished from zero.

  • Protocol:

    • Prepare a series of low-concentration 5-HTOL standards.

    • Assay a blank sample (zero standard) multiple times (n ≥ 20) to determine the mean and standard deviation of the background signal.

    • The LOD is calculated as the mean of the blank plus 2 or 3 standard deviations.

    • The Limit of Quantitation (LOQ) is determined as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.

Specificity and Cross-Reactivity
  • Objective: To assess the ability of the assay to exclusively measure 5-HTOL without interference from structurally related molecules.

  • Protocol:

    • Prepare high concentrations of potentially cross-reacting substances (e.g., serotonin, 5-HIAA, tryptophan).

    • Spike these substances into the assay matrix and measure the response.

    • Calculate the percentage of cross-reactivity by comparing the concentration of the cross-reactant that gives a 50% inhibition of the maximum signal to the concentration of 5-HTOL that gives 50% inhibition.

Accuracy (Spike and Recovery)
  • Objective: To determine the agreement between the measured concentration and the true concentration of 5-HTOL in a sample.

  • Protocol:

    • Select multiple biological samples (e.g., urine, plasma).

    • Measure the endogenous 5-HTOL concentration in each sample.

    • Spike the samples with known concentrations of 5-HTOL at low, medium, and high levels.

    • Assay the spiked samples and calculate the percentage of recovery using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100%.

Precision (Intra- and Inter-Assay Variation)
  • Objective: To evaluate the reproducibility of the assay.

  • Protocol:

    • Intra-Assay Precision:

      • Prepare low, medium, and high concentration samples of 5-HTOL.

      • Assay at least 20 replicates of each sample on the same plate.

      • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each sample.

    • Inter-Assay Precision:

      • Prepare low, medium, and high concentration samples of 5-HTOL.

      • Assay these samples in duplicate on multiple different days by different operators.

      • Calculate the mean, standard deviation, and %CV for each sample across all assays.

Correlation with a Gold-Standard Method (LC-MS/MS)
  • Objective: To compare the results of the new ELISA with a well-established method.

  • Protocol:

    • Obtain a panel of clinical or research samples with a range of 5-HTOL concentrations.

    • Assay each sample using both the new 5-HTOL ELISA and a validated LC-MS/MS method.

    • Perform a correlation analysis (e.g., Pearson or Spearman correlation) and a Bland-Altman plot to assess the agreement between the two methods. A high correlation coefficient (r > 0.9) is desirable.

Validation Workflow

The validation of a new 5-HTOL ELISA assay is a systematic process that ensures the reliability and robustness of the data generated.

Validation_Workflow cluster_Validation Performance Validation Assay_Development New 5-HTOL ELISA Assay Development Optimization Assay Optimization (Antibody Titer, Incubation Times, etc.) Assay_Development->Optimization Validation_Plan Establish Validation Plan and Acceptance Criteria Optimization->Validation_Plan Sensitivity Sensitivity (LOD/LOQ) Validation_Plan->Sensitivity Specificity Specificity/ Cross-Reactivity Validation_Plan->Specificity Accuracy Accuracy (Spike/Recovery) Validation_Plan->Accuracy Precision Precision (Intra/Inter-Assay) Validation_Plan->Precision Method_Comparison Method Comparison with LC-MS/MS or GC-MS Sensitivity->Method_Comparison Specificity->Method_Comparison Accuracy->Method_Comparison Precision->Method_Comparison Data_Analysis Data Analysis and Statistical Evaluation Method_Comparison->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Workflow for the Validation of a New 5-HTOL ELISA Assay.

References

A Comparative Guide to HPLC and GC-MS for the Quantification of 5-Hydroxytryptophol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxytryptophol (5-HTOL), a key metabolite of serotonin, is crucial in various research fields, including alcohol consumption monitoring and studies of serotonin metabolism. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: HPLC vs. GC-MS for 5-HTOL Analysis

FeatureHPLCGC-MS
Principle Separation based on analyte's affinity for stationary and liquid mobile phases.Separation based on analyte's volatility and interaction with a stationary phase, with detection by mass spectrometry.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.
Sample Preparation Often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Typically requires extraction followed by chemical derivatization to increase volatility.
Sensitivity High, with electrochemical or fluorescence detection offering excellent sensitivity.Very high, with mass spectrometry providing excellent sensitivity and selectivity.
Specificity Good, especially with selective detectors.Excellent, mass spectrometry provides structural information for definitive identification.
Throughput Can be automated for high throughput.Derivatization step can be time-consuming, potentially lowering throughput.
Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Quantitative Performance Data

The following tables summarize the validation parameters reported for HPLC and GC-MS methods for the quantification of 5-HTOL and its related metabolites. It is important to note that a direct head-to-head comparison in the same study for 5-HTOL is limited in publicly available literature. The data presented is a compilation from various studies to provide a comparative overview.

Table 1: HPLC Method Performance for 5-HTOL and Related Metabolites

ParameterReported Value(s)MatrixDetection Method
Linearity (r²) >0.995Human Platelet-Rich PlasmaElectrochemical
Limit of Detection (LOD) ~0.05 µMUrineElectrochemical
Limit of Quantification (LOQ) 0.1 mg/L (for a related indole)Artificial UrineFluorescence
Intra-assay Precision (CV%) <6%UrineElectrochemical
Inter-assay Precision (CV%) <7% (for GTOL)UrineMS/MS
Accuracy (Recovery %) ~100% (after sample clean-up)UrineElectrochemical

Table 2: GC-MS Method Performance for 5-HTOL and Related Metabolites

ParameterReported Value(s)MatrixDerivatization Agent
Correlation with LC-MS (r²) 0.99 (for urinary 5-HTOL vs. GTOL by LC-MS)[1][2]Urine-
Limit of Detection (LOD) 0.05 µg/L (for related indoles)Amniotic FluidSilylation
Limit of Quantification (LOQ) 0.4-0.5 µM (for related indoles)CSF and SerumSilylation
Precision (RSD%) <5.4% (for related indoles)Amniotic FluidSilylation
Accuracy (Recovery %) 92.4-103.3% (for related indoles)Amniotic FluidSilylation

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for both HPLC and GC-MS analysis of 5-HTOL, compiled from published research.

HPLC Method with Electrochemical Detection for 5-HTOL in Urine[3]
  • Sample Preparation:

    • Urine samples are treated with β-glucuronidase to hydrolyze conjugated 5-HTOL.

    • Solid-phase extraction (SPE) is performed on a Sephadex G-10 column for sample clean-up and concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a suitable buffer.

    • Flow Rate: Typically around 1 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • Electrochemical detector set at an oxidation potential of +0.60 V versus a Ag/AgCl reference electrode.

GC-MS Method for 5-HTOL in Cerebrospinal Fluid (CSF)[4]
  • Sample Preparation:

    • A deuterated analogue of 5-HTOL is added to the CSF sample as an internal standard.

    • Liquid-liquid extraction is performed using chloroform.

    • The extracted analytes are subjected to derivatization with pentafluoropropionic anhydride (PFPA) to increase their volatility.[3]

  • Gas Chromatography Conditions:

    • Column: A capillary column suitable for the separation of derivatized indoles (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: An initial oven temperature is held, then ramped to a final temperature to ensure separation of the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 5-HTOL and the internal standard.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for a cross-validation study comparing HPLC and GC-MS for 5-HTOL quantification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample Biological Sample (e.g., Urine, CSF) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Extraction->Split HPLC HPLC Separation Split->HPLC Derivatization Derivatization Split->Derivatization Detection_HPLC Detection (EC, FLD, or MS) HPLC->Detection_HPLC Data_HPLC HPLC Data Processing Detection_HPLC->Data_HPLC GCMS GC-MS Analysis Derivatization->GCMS Data_GCMS GC-MS Data Processing GCMS->Data_GCMS Comparison Cross-Validation Comparison (Correlation, Bias) Data_HPLC->Comparison Data_GCMS->Comparison

Caption: General workflow for cross-validation of HPLC and GC-MS.

Signaling Pathway Context: Serotonin Metabolism

The quantification of 5-HTOL is significant due to its position in the metabolic pathway of serotonin. Changes in its concentration can indicate shifts in enzyme activity, often influenced by external factors like alcohol consumption.

Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin TPH, AADC Aldehyde 5-Hydroxyindole- 3-acetaldehyde Serotonin->Aldehyde MAO HTOL This compound (5-HTOL) Aldehyde->HTOL ADH HIAA 5-Hydroxyindole- 3-acetic acid (5-HIAA) Aldehyde->HIAA ALDH

Caption: Simplified serotonin metabolic pathway leading to 5-HTOL.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC offers a more direct analysis for non-volatile compounds and can be more cost-effective. Its sensitivity with electrochemical or fluorescence detection is excellent for many applications.

  • GC-MS provides unparalleled specificity and sensitivity due to the nature of mass spectrometric detection. However, the requirement for derivatization adds a step to the sample preparation process. A study comparing a direct LC-MS method for a 5-HTOL metabolite with a GC-MS method for 5-HTOL showed a high correlation, suggesting that both techniques can yield comparable quantitative results when properly validated.[1][2]

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the study, including the matrix being analyzed, the required level of sensitivity and specificity, available instrumentation, and desired sample throughput. For routine monitoring where high throughput and cost-effectiveness are priorities, a validated HPLC method may be preferable. For applications requiring the highest level of structural confirmation and sensitivity, GC-MS remains the gold standard.

References

A Comparative Guide to the Production of 5-Hydroxytryptophol: Synthetic vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Direct comparative research on the synthetic versus microbial production of 5-Hydroxytryptophol (5-HTOL) is limited in publicly available scientific literature. However, extensive research exists for its immediate precursor, 5-Hydroxytryptophan (5-HTP). The production of 5-HTP is widely considered the most complex and resource-intensive stage. Therefore, this guide provides a detailed comparison of the synthetic and microbial production of 5-HTP as a robust proxy for evaluating the overall efficiency, yield, and methodologies applicable to the production of 5-HTOL. The final conversion of 5-HTP to 5-HTOL is a subsequent, less complex step.

Introduction

This compound (5-HTOL), a neuroactive compound and a metabolite of serotonin, has garnered interest in various research fields, including neuroscience and pharmacology. The choice between chemical synthesis and microbial fermentation for its production is a critical consideration for researchers and drug development professionals, impacting scalability, cost, purity, and environmental footprint. This guide offers an objective comparison of these two production paradigms, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the production of 5-Hydroxytryptophan (5-HTP), the precursor to 5-HTOL, via representative synthetic and microbial methods.

ParameterChemical Synthesis of 5-HTPMicrobial Production of 5-HTP
Starting Materials 5-bromoindole, 3-bromo-2-hydroxyimino-propionate, various organic solvents and reagentsGlucose, tryptophan, or other simple carbon sources
Typical Yield Overall yields can be around 45-78%Titers up to 8.58 g/L have been reported in fed-batch fermentation
Purity High purity (e.g., 99.2%) can be achieved after multiple purification stepsPurity depends on the fermentation process and downstream processing; byproducts like L-tryptophan can be present
Key Advantages High purity, well-established and predictable reaction pathwaysUse of renewable feedstocks, milder reaction conditions, potential for lower cost at scale, environmentally friendly
Key Disadvantages Use of harsh reagents and organic solvents, potentially long and tedious multi-step processes, higher cost of starting materials, environmental concernsComplex process development and optimization, potential for byproduct formation, challenges in strain stability and scalability

Experimental Protocols

Chemical Synthesis of 5-Hydroxytryptophan (5-HTP)

This protocol is a representative example of a multi-step chemical synthesis of DL-5-Hydroxytryptophan, which would then require resolution to obtain the desired L-isomer.

Materials:

  • 5-bromoindole

  • 3-bromo-2-hydroxyimino-propionic acid ethyl ester

  • Dichloromethane

  • Reducing agent (e.g., zinc powder-formic acid)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Glacial acetic acid

  • Resolving agent (e.g., D-tartaric acid)

  • Methanol/acetone mixture

Procedure:

  • Condensation: Dissolve 5-bromoindole in dichloromethane. Add 3-bromo-2-hydroxyimino-propionic acid ethyl ester and a suitable catalyst. Stir the reaction mixture until the condensation is complete, forming the indole-3-substituted propionate intermediate.

  • Reduction: The oxime group of the intermediate is reduced to an amine. This can be achieved using a reducing agent like zinc powder in formic acid or magnesium powder with ammonium acetate in a suitable solvent like methanol or ethanol. The reaction is typically carried out under reflux for several hours.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid. The crude product from the reduction step is dissolved in ethanol and added to an aqueous solution of potassium hydroxide. The mixture is heated to facilitate hydrolysis. After the reaction, the ethanol is evaporated.

  • Purification and Precipitation: The pH of the aqueous solution is adjusted with glacial acetic acid to precipitate the crude DL-5-hydroxytryptophan. The solid is collected by filtration and can be recrystallized from 70% ethanol to improve purity.

  • Resolution: The racemic mixture of DL-5-hydroxytryptophan is resolved to isolate the L-isomer. This is typically done using a chiral resolving agent like D-tartaric acid in a solvent system such as a methanol/acetone mixture. The diastereomeric salt of L-5-hydroxytryptophan with D-tartaric acid crystallizes out of the solution and is collected.

Microbial Production of 5-Hydroxytryptophan (5-HTP)

This protocol outlines a fed-batch fermentation process using a metabolically engineered Escherichia coli strain for the production of L-5-HTP from glucose.

Materials and Equipment:

  • Engineered E. coli strain capable of 5-HTP production (e.g., HTP11)

  • Fermentation medium (containing glucose, yeast extract, peptone, and necessary salts)

  • Feeding medium (concentrated glucose solution)

  • 5-L bioreactor with controls for temperature, pH, and dissolved oxygen

  • Inoculum culture

Procedure:

  • Inoculum Preparation: A seed culture of the engineered E. coli strain is grown in a suitable medium overnight at 37°C with shaking.

  • Bioreactor Setup and Inoculation: The 5-L bioreactor is filled with the fermentation medium and sterilized. After cooling to the desired temperature (e.g., 37°C), the bioreactor is inoculated with the seed culture.

  • Batch Fermentation: The culture is grown in batch mode until the initial glucose supply is depleted. Key parameters such as temperature, pH (maintained at a setpoint, e.g., 7.0, with the addition of a base like ammonia), and dissolved oxygen (maintained above a certain level, e.g., 20%, by adjusting agitation and aeration) are controlled.

  • Fed-Batch Fermentation: Once the initial glucose is consumed (indicated by a sharp increase in dissolved oxygen), a continuous or intermittent feed of a concentrated glucose solution is initiated to maintain a low glucose concentration in the bioreactor. This strategy helps to avoid the accumulation of inhibitory byproducts.

  • Induction (if applicable): If gene expression for the 5-HTP production pathway is under the control of an inducible promoter, an inducer (e.g., IPTG or xylose) is added at the appropriate time, often at the beginning of the fed-batch phase.

  • Harvesting and Downstream Processing: The fermentation is continued for a set period (e.g., 32-48 hours) until maximum 5-HTP concentration is reached. The cells are then harvested by centrifugation, and the 5-HTP is recovered from the supernatant and/or cell lysate and purified using methods like chromatography. A final engineered strain, HTP11, was reported to produce 8.58 g/L of 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g of glucose.

Signaling Pathways and Experimental Workflows

Microbial Production Workflow for 5-HTP

The following diagram illustrates a typical workflow for the microbial production of 5-HTP using a metabolically engineered E. coli strain.

Microbial_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Engineered E. coli Strain fermenter Bioreactor (Fed-Batch Culture) strain->fermenter media Media Preparation media->fermenter harvest Cell Harvesting (Centrifugation) fermenter->harvest extraction 5-HTP Extraction harvest->extraction purification Purification (Chromatography) extraction->purification final_product Pure 5-HTP purification->final_product

Microbial production workflow for 5-HTP.
Conversion of 5-HTP to 5-HTOL

The production of 5-HTOL from 5-HTP typically involves a two-step enzymatic conversion that mirrors the metabolic pathway of serotonin.

Conversion_Pathway HTP 5-Hydroxytryptophan (5-HTP) Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-amino acid decarboxylase HIAL 5-Hydroxyindole- 3-acetaldehyde (5-HIAL) Serotonin->HIAL Monoamine oxidase HTOL This compound (5-HTOL) HIAL->HTOL Alcohol dehydrogenase

Enzymatic conversion of 5-HTP to 5-HTOL.
Signaling Pathway of Serotonin (5-HT)

As specific signaling pathways for 5-HTOL are not well-elucidated, the well-established signaling pathways of its precursor, serotonin (5-HT), are presented here as a relevant proxy. Serotonin exerts its effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs).

Serotonin_Signaling cluster_receptor Serotonin Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects HTR1 5-HT1 Receptor Gi Gαi/o HTR1->Gi HTR2 5-HT2 Receptor Gq Gαq/11 HTR2->Gq HTR4_6_7 5-HT4/6/7 Receptors Gs Gαs HTR4_6_7->Gs AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates Gs->AC activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuronal_Inhibition Neuronal Inhibition cAMP_dec->Neuronal_Inhibition Neuronal_Excitation Neuronal Excitation cAMP_inc->Neuronal_Excitation Smooth_Muscle_Contraction Smooth Muscle Contraction IP3_DAG->Smooth_Muscle_Contraction Platelet_Aggregation Platelet Aggregation IP3_DAG->Platelet_Aggregation Serotonin Serotonin (5-HT) Serotonin->HTR1 Serotonin->HTR2 Serotonin->HTR4_6_7

Unveiling the Intricacies of Serotonin Modulation: A Comparative Analysis of 5-Hydroxytryptophol and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of 5-Hydroxytryptophol (5-HTOL) and its effects on serotonin metabolism relative to other well-established serotonergic agents. This guide provides a critical evaluation of experimental data, detailed methodologies, and visual representations of key pathways to facilitate a deeper understanding of these compounds' mechanisms of action.

Serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter, plays a pivotal role in regulating mood, sleep, appetite, and various physiological processes. Consequently, compounds that modulate its metabolism are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders. This guide focuses on 5-HTOL, a metabolite of serotonin, and compares its influence on serotonin metabolism with that of key precursors like L-tryptophan and 5-Hydroxytryptophan (5-HTP), as well as with monoamine oxidase (MAO) inhibitors, a class of drugs known to prevent serotonin degradation.

Comparative Analysis of Serotonergic Compounds

The following tables summarize the quantitative effects of this compound (and its parent compound Tryptophol), 5-HTP, L-Tryptophan, and various MAO inhibitors on key markers of serotonin metabolism.

Table 1: Effects of Tryptophol and 5-Hydroxytryptophan on Serotonin and 5-HIAA Levels

CompoundDosageSpecies/TissueChange in Serotonin (5-HT)Change in 5-HIAAReference
Tryptophol200 mg/kg IPMouse BrainIncreasedIncreased[1]
5-Hydroxytryptophan (5-HTP)20 mg/kg i.m.Rhesus Macaque CSFIncreasedNo significant change[2]
5-Hydroxytryptophan (5-HTP)40 mg/kg i.m.Rhesus Macaque CSFIncreasedNo significant change[2]
5-Hydroxytryptophan (5-HTP)SystemicRat HypothalamusIncreasedIncreased[3]

Table 2: Effects of L-Tryptophan on Serotonin and 5-HIAA Levels

CompoundDosageSpecies/TissueChange in Serotonin (5-HT)Change in 5-HIAAReference
L-Tryptophan100, 300, 500 mg/kg (oral)Rat BrainIncreasedIncreased[4]
L-Tryptophan3 g or 6 g (oral)Human CSF-Increased (up to 100%)[5]
L-Tryptophan10x supplemented dietNile Tilapia Brain-Increased[6]

Table 3: Effects of Monoamine Oxidase (MAO) Inhibitors on Serotonin and 5-HIAA Levels

CompoundDosageSpecies/TissueChange in Serotonin (5-HT)Change in 5-HIAAReference
Phenelzine-Human PlasmaIncreased (254%)Decreased[7]
PhenelzinePretreatmentRat Cortex & HypothalamusSignificantly elevated-[8]
Pargyline75 mg/kg s.c.Rat HypothalamusIncreased-[9]
Clorgyline1 mg/kg IP (chronic)Rat ForebrainSustained elevationsDecreased[10]
ClorgylinePretreatment (2 mg/kg, i.p.) with 5-HTPRat--[11]

Signaling Pathways and Experimental Overviews

To visually represent the complex interactions within the serotonin metabolic pathway and the general workflow of the cited experiments, the following diagrams have been generated using the Graphviz DOT language.

serotonin_metabolism cluster_synthesis Serotonin Synthesis cluster_degradation Serotonin Degradation L-Tryptophan L-Tryptophan 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-Hydroxytryptophan (5-HTP) Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan (5-HTP)->Serotonin (5-HT) Aromatic Acid Decarboxylase 5-HIAL 5-Hydroxyindole- 3-acetaldehyde Serotonin (5-HT)->5-HIAL Monoamine Oxidase (MAO) 5-HIAA 5-Hydroxyindole- 3-acetic acid 5-HIAL->5-HIAA Aldehyde Dehydrogenase 5-HTOL This compound 5-HIAL->5-HTOL Alcohol Dehydrogenase L-Tryptophan_input Dietary L-Tryptophan L-Tryptophan_input->L-Tryptophan MAO_Inhibitors MAO Inhibitors (e.g., Phenelzine, Pargyline) MAO_Inhibitors->Serotonin (5-HT) Inhibit Degradation

Serotonin Metabolic Pathway

experimental_workflow cluster_animal_prep Animal Preparation and Dosing cluster_sample_collection Sample Collection cluster_analysis Neurochemical Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Random Assignment to Treatment Groups Acclimatization->Grouping Dosing Administer Test Compound (e.g., 5-HTOL, 5-HTP, MAO-I) Grouping->Dosing Sacrifice Euthanasia and Tissue Collection (e.g., Brain, Blood) Dosing->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Centrifugation Centrifugation to Obtain Supernatant Homogenization->Centrifugation HPLC_ECD HPLC-ECD Analysis for 5-HT and 5-HIAA Quantification Centrifugation->HPLC_ECD MAO_Assay Monoamine Oxidase (MAO) Activity Assay Centrifugation->MAO_Assay Data_Analysis Statistical Analysis of Results HPLC_ECD->Data_Analysis MAO_Assay->Data_Analysis

General Experimental Workflow

Experimental Protocols

Protocol 1: Measurement of Serotonin and its Metabolites in Rat Brain Tissue by HPLC-ECD

This protocol outlines a common method for the quantification of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in rat brain tissue samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[12][13][14][15]

1. Materials and Reagents:

  • C8 reversed-phase HPLC column

  • Mobile phase: 0.1 M sodium formate buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM ethylenediaminetetraacetic acid disodium salt, and 5% v/v acetonitrile (pH adjusted to ~4.0)[12]

  • Perchloric acid (PCA), 0.1 M

  • Internal Standard (IS) solution (e.g., N-methylserotonin)

  • Serotonin and 5-HIAA standards

  • Homogenizer

  • Centrifuge

2. Sample Preparation:

  • Dissect the brain region of interest (e.g., hypothalamus, cortex) on ice.

  • Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M PCA.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Add the internal standard to the filtered supernatant.

3. HPLC-ECD Analysis:

  • Inject a defined volume of the prepared sample into the HPLC system.

  • Set the flow rate of the mobile phase to 1 ml/min.[12]

  • The electrochemical detector with a coulometric cell is set to a potential of +650 mV for detection.[12]

  • Record the chromatograms and identify the peaks for 5-HT, 5-HIAA, and the internal standard based on their retention times compared to the standards.

  • Quantify the concentrations of 5-HT and 5-HIAA by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Activity Assay

This protocol describes a general method to determine the inhibitory effect of a test compound on the activity of MAO-A and MAO-B enzymes.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a luminogenic substrate)

  • Test compound (e.g., 5-HTOL, phenelzine) at various concentrations

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • Microplate reader (spectrophotometer or luminometer)

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitors.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer.

  • Add the test compound or positive control at different concentrations to the wells containing the enzyme and incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the MAO substrate to each well.

  • Measure the production of the metabolite or the signal (fluorescence or luminescence) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Discussion and Conclusion

The data presented in this guide highlight the distinct mechanisms by which different compounds modulate serotonin metabolism. Precursors like L-tryptophan and 5-HTP directly increase the synthesis of serotonin, leading to elevated levels of both the neurotransmitter and its metabolite, 5-HIAA.[3][4][5] In contrast, MAO inhibitors block the degradation of serotonin, resulting in a significant increase in serotonin levels and a concurrent decrease in 5-HIAA levels.[7][10]

The direct effects of this compound on serotonin metabolism are less well-documented. However, studies on the related compound tryptophol suggest that it may increase both serotonin and 5-HIAA levels without directly inhibiting MAO activity, indicating a different and yet to be fully elucidated mechanism of action.[1]

This comparative guide underscores the importance of a multi-faceted approach to studying serotonergic agents. By providing quantitative data, detailed protocols, and clear visual aids, it aims to equip researchers with the necessary tools to design and interpret experiments in the pursuit of novel and effective therapies for serotonin-related disorders.

References

Confirming the Structure of 5-Hydroxytryptophol Derivatives: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating the structure of 5-Hydroxytryptophol derivatives, supported by experimental data and protocols. We will delve into the characteristic NMR spectral features of this class of compounds and compare the utility of NMR with other analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the diverse family of this compound derivatives. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for confirming molecular structures, identifying functional groups, and analyzing substitution patterns.

Comparative Analysis of this compound Derivatives by NMR

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substitutions on the 5-hydroxyl group, the indole nitrogen, or the ethyl side chain of this compound lead to predictable changes in the NMR spectra, allowing for unambiguous structure determination.

Below is a summary of ¹H and ¹³C NMR chemical shift data for this compound and two of its common derivatives, 5-Methoxytryptophol and N-Acetyl-5-hydroxytryptophol. These derivatives represent common modifications at the 5-position and the side-chain nitrogen, respectively.

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound and Derivatives in CD₃OD

ProtonThis compound[1]5-Methoxytryptophol[2]N-Acetyl-5-hydroxytryptophol
H-27.007.02~7.00
H-47.147.20~7.14
H-66.666.74~6.65
H-76.917.03~6.91
-CH₂- (α)2.88-2.912.92-2.94~3.45
-CH₂- (β)3.77-3.793.78-3.81~2.80
5-OCH₃-3.79-
N-COCH₃--~1.95

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound and a Derivative in CD₃OD

CarbonThis compound[1]5-Methoxytryptophol
C-2124.50~124.0
C-3112.54~112.0
C-3a129.89~130.0
C-4112.21~112.0
C-5150.80~154.0
C-6103.58~101.0
C-7112.54~112.0
C-7a132.00~132.0
-CH₂- (α)29.89~29.0
-CH₂- (β)63.73~63.0
5-OCH₃-~56.0

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra for the structural confirmation of this compound derivatives.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)) to the vial. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle heating may be applied, but care should be taken to avoid degradation of the compound.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, undamaged 5 mm NMR tube. Avoid transferring any solid particles.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. For routine structural confirmation, the residual solvent peak is often used for referencing.

NMR Data Acquisition:

  • Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's instructions.

  • Sample Insertion: The NMR tube is carefully inserted into the spinner turbine and placed into the magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition: A standard one-pulse sequence for ¹H NMR is typically selected. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical sample, 8 to 16 scans are usually sufficient.

  • ¹³C Spectrum Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially for more complex derivatives, a suite of 2D NMR experiments is highly recommended. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming stereochemistry.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • Phase and baseline corrections are applied to obtain a clean and interpretable spectrum.

  • The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration of the ¹H NMR signals provides the relative ratio of the different types of protons in the molecule.

Mandatory Visualization

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference integrate Integrate ¹H Spectrum reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Workflow for the structural confirmation of this compound derivatives using NMR spectroscopy.

Comparison with Other Methods

While NMR is a powerful tool, other analytical techniques can provide complementary information for the structural elucidation of this compound derivatives.

Mass Spectrometry (MS):

  • Performance: Mass spectrometry provides the exact molecular weight and elemental composition of a molecule with high accuracy (High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable clues about the structure of the molecule.

  • Comparison with NMR: MS is generally more sensitive than NMR, requiring smaller amounts of sample. However, it does not provide the detailed atom-by-atom connectivity and stereochemical information that NMR does. For isomeric compounds, which have the same molecular weight, MS alone is often insufficient for unambiguous identification, whereas NMR can readily distinguish between them.

Infrared (IR) Spectroscopy:

  • Performance: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

  • Comparison with NMR: IR is a relatively simple and rapid technique. However, it provides limited information about the overall molecular skeleton and the specific arrangement of atoms. NMR, in contrast, gives a complete picture of the molecular structure.

X-ray Crystallography:

  • Performance: For crystalline compounds, single-crystal X-ray crystallography can provide the absolute, unambiguous three-dimensional structure of a molecule.

  • Comparison with NMR: X-ray crystallography is the gold standard for structural determination. However, its primary limitation is the requirement for a suitable single crystal, which can be challenging and time-consuming to grow. NMR is performed on solutions and does not have this requirement, making it a more broadly applicable technique for routine structural confirmation.

References

A Comparative Guide to PET Methods for In Vivo 5-Hydroxytryptophan Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Positron Emission Tomography (PET) methods for in vivo studies of 5-hydroxytryptophan (5-HTP), a key precursor in the synthesis of serotonin. The objective is to offer a comprehensive overview of the available radiotracers, their validation, and their performance based on experimental data, enabling informed decisions for research and drug development.

Introduction to 5-HTP PET Imaging

PET imaging of 5-HTP metabolism provides a unique window into the in vivo synthesis of serotonin. This technique is crucial for understanding the pathophysiology of various neurological and psychiatric disorders, as well as for the diagnosis and staging of neuroendocrine tumors (NETs). The two primary radiotracers used for this purpose are 5-hydroxy-L-[β-¹¹C]-tryptophan ([¹¹C]5-HTP) and α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT). This guide will compare these two methods based on their mechanism, quantitative performance, and experimental protocols.

Serotonin Synthesis Pathway

The metabolic pathway of 5-HTP is a critical aspect of its in vivo PET imaging. The following diagram illustrates the key steps involved in the synthesis of serotonin from tryptophan.

Serotonin Synthesis Pathway cluster_tracers PET Tracers Tryptophan Tryptophan 5-HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->5-HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) 5-HTP->Serotonin Aromatic L-amino acid Decarboxylase (AADC) 5-HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->5-HIAA Monoamine Oxidase (MAO) Melatonin Melatonin Serotonin->Melatonin AANAT [11C]AMT [11C]AMT [11C]AMT->5-HTP Tracer for TPH activity [11C]5-HTP [11C]5-HTP [11C]5-HTP->Serotonin Tracer for AADC activity

Caption: Serotonin synthesis pathway showing the conversion of tryptophan to serotonin and the points of action for the PET tracers [¹¹C]AMT and [¹¹C]5-HTP.

Comparison of PET Tracers: [¹¹C]5-HTP vs. [¹¹C]AMT

Feature[¹¹C]5-Hydroxytryptophan ([¹¹C]5-HTP)α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT)
Target Enzyme Aromatic L-amino acid Decarboxylase (AADC)Tryptophan Hydroxylase (TPH)
Primary Application Imaging neuroendocrine tumors, studying serotonin synthesis (decarboxylase step).[1][2]Studying serotonin synthesis capacity, localizing epileptogenic foci.[3][4]
Mechanism Directly traces the conversion of 5-HTP to serotonin.An analog of tryptophan that is trapped after the initial step of serotonin synthesis.
Advantages More direct measure of the final step of serotonin synthesis. High uptake in NETs.[1]Can provide an index of the rate-limiting step of serotonin synthesis.
Limitations Shorter half-life of ¹¹C (20.4 minutes) limits wider clinical use.Metabolism can be influenced by the kynurenine pathway, potentially confounding results in certain conditions.[5]

Quantitative Performance Data

Neuroendocrine Tumor (NET) Detection with [¹¹C]5-HTP PET
Study ParameterFindingReference
Sensitivity 83.8%[2]
Specificity 100%[2]
Positive Predictive Value 100%[2]
Comparison with CT PET detected more lesions than CT in 10 out of 18 patients.[1]
Correlation with Biomarker Strong correlation (r=0.907) between changes in [¹¹C]5-HTP transport rate and urinary 5-HIAA levels during treatment.[1]
Epileptogenic Focus Localization with [¹¹C]AMT PET in Tuberous Sclerosis Complex
Study ParameterFindingReference
Sensitivity Approximately 70%[4]
Specificity Nearly 100%[4]
Concordance with EEG Excellent agreement in seizure focus lateralization between ictal scalp EEG and AMT-PET (Cohen κ 0.94).[6]
Localization Advantage In 41% of patients with lateralizing findings on both tests, AMT was more localizing than EEG. AMT-PET was localizing in 58% of patients with non-lateralized ictal EEG.[6]

Note: Direct comparative studies on the test-retest reliability of [¹¹C]5-HTP and [¹¹C]AMT are limited. The provided data is based on individual studies of each tracer.

Experimental Protocols

General PET Imaging Protocol

The following workflow outlines a typical experimental protocol for a human PET study using either [¹¹C]5-HTP or [¹¹C]AMT.

General Experimental Workflow for 5-HTP PET Imaging cluster_pre Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_post Post-Scan Analysis Patient_Consent Informed Consent Fasting Fasting (typically 4-6 hours) Patient_Consent->Fasting IV_Line Intravenous Line Placement Fasting->IV_Line Tracer_Injection Radiotracer Injection ([11C]5-HTP or [11C]AMT) IV_Line->Tracer_Injection Dynamic_Scan Dynamic PET Scan (e.g., 60-90 minutes) Tracer_Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (for input function) Tracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Image_Reconstruction->Kinetic_Modeling Data_Analysis Quantitative Data Analysis Kinetic_Modeling->Data_Analysis

Caption: A generalized workflow for conducting a 5-HTP PET imaging study, from patient preparation to data analysis.

Detailed Methodologies

1. [¹¹C]5-HTP PET for Neuroendocrine Tumors

  • Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan.

  • Radiotracer Injection: A bolus of [¹¹C]5-HTP (typically 350-450 MBq) is administered intravenously.

  • Image Acquisition: A dynamic PET scan is acquired over 60 minutes.

  • Data Analysis: Tumor uptake is quantified using Standardized Uptake Values (SUV) or by kinetic modeling to determine the net influx rate (Ki). For monitoring treatment response, changes in the transport rate constant of [¹¹C]5-HTP are correlated with changes in urinary 5-HIAA levels.[1]

2. [¹¹C]AMT PET for Epilepsy

  • Patient Preparation: Patients fast for 4-6 hours to ensure stable plasma amino acid levels.

  • Radiotracer Injection: [¹¹C]AMT (typically around 370 MBq) is injected intravenously.

  • Image Acquisition: A dynamic PET scan of the brain is performed for 60-90 minutes.

  • Data Analysis: The primary outcome measure is the unidirectional uptake rate constant (K-complex), which serves as an index of serotonin synthesis capacity. In epilepsy studies, regions of increased AMT uptake are identified and quantified relative to contralateral normal brain tissue.[5]

Validation of PET Methods

The validity of these PET methods has been assessed through pharmacological challenge studies.

[¹¹C]5-HTP Validation

The specificity of [¹¹C]5-HTP for measuring AADC activity has been demonstrated by pre-treating subjects with a peripheral AADC inhibitor, such as carbidopa. This intervention reduces the peripheral metabolism of the tracer, thereby increasing its availability to the target tissues.

[¹¹C]AMT Validation

The sensitivity of [¹¹C]AMT to changes in serotonin synthesis has been evaluated by manipulating tryptophan levels. For instance, acute tryptophan depletion has been shown to reduce the uptake of [¹¹C]AMT in the brain.

Conclusion

Both [¹¹C]5-HTP and [¹¹C]AMT are valuable tools for the in vivo investigation of the serotonin pathway. The choice of tracer depends on the specific research question.

  • [¹¹C]5-HTP PET is a well-validated and highly specific method for imaging neuroendocrine tumors and can provide a direct measure of the final step in serotonin synthesis. Its high sensitivity and specificity in detecting NETs make it a powerful diagnostic and monitoring tool.[2]

  • [¹¹C]AMT PET offers a means to assess the rate-limiting step of serotonin synthesis and has shown significant utility in localizing epileptogenic foci, particularly in cases where other imaging modalities are inconclusive.[4]

Further research, including head-to-head comparative studies and investigations into test-retest reliability, will continue to refine the application of these powerful imaging techniques in both clinical and research settings. The development of tracers with longer half-lives, such as those labeled with fluorine-18, would also enhance the accessibility and clinical utility of 5-HTP PET imaging.

References

Assessing the Specificity of Antibodies for 5-Hydroxytryptophol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of 5-Hydroxytryptophol (5-HTOL) is crucial for studies related to alcohol consumption, serotonin metabolism, and certain pathological conditions. The specificity of the antibody used in an immunoassay is a critical determinant of the reliability of these measurements. This guide provides a comparative assessment of antibody specificity for 5-HTOL immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to this compound and Immunoassays

This compound (5-HTOL) is a minor metabolite of serotonin.[1] Under normal physiological conditions, serotonin is primarily metabolized to 5-hydroxyindoleacetic acid (5-HIAA). However, in the presence of ethanol, the metabolic pathway shifts, leading to an increased production of 5-HTOL. This makes the urinary 5-HTOL/5-HIAA ratio a sensitive and specific biomarker for recent alcohol intake.[1][2]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the quantification of 5-HTOL due to their high throughput and relatively low cost. The core of these assays is the specific binding of an antibody to 5-HTOL. However, the structural similarity of 5-HTOL to other serotonin metabolites, such as serotonin (5-hydroxytryptamine, 5-HT) and 5-HIAA, presents a challenge for antibody specificity. Cross-reactivity with these related molecules can lead to inaccurate quantification and misinterpretation of results.

Comparison of Immunoassay Performance

Table 1: Performance Characteristics of a Hypothetical 5-HTOL Immunoassay

ParameterTypical PerformanceImplication for Researchers
Sensitivity (Limit of Detection) 0.05 µMAbility to detect low concentrations of 5-HTOL, which is important for studies with baseline measurements.
Assay Range 0.1 - 10 µMThe range of concentrations that can be accurately measured without dilution. Samples with expected concentrations outside this range will require dilution.
Intra-assay Precision (%CV) < 6%High reproducibility of results within the same assay run.[3]
Inter-assay Precision (%CV) < 10%High reproducibility of results between different assay runs on different days.
Recovery 90-110%Accuracy of the assay in measuring a known amount of 5-HTOL spiked into a sample matrix.

Table 2: Cross-Reactivity Profile of a Hypothetical 5-HTOL Antibody

CompoundStructural Similarity to 5-HTOLTypical Cross-Reactivity (%)Implication for Researchers
This compound (5-HTOL) -100%Target analyte.
Serotonin (5-HT) High< 1%Minimal interference from the parent compound is crucial for accurate 5-HTOL measurement, especially in samples where 5-HT levels may be high.
5-Hydroxyindoleacetic Acid (5-HIAA) High< 0.5%Low cross-reactivity with the major oxidative metabolite of serotonin is essential for the accurate determination of the 5-HTOL/5-HIAA ratio.
Tryptophan Moderate< 0.1%Negligible interference from the precursor amino acid.
Melatonin Moderate< 0.1%Minimal interference from another serotonin-derived neurohormone.

Experimental Protocols

A detailed and validated experimental protocol is fundamental for achieving reliable and reproducible results. Below is a representative protocol for a competitive ELISA for 5-HTOL quantification.

Principle of the Competitive ELISA

In a competitive ELISA for 5-HTOL, a known amount of labeled 5-HTOL competes with the 5-HTOL in the sample for binding to a limited number of anti-5-HTOL antibody binding sites, typically coated on a microplate. The amount of labeled 5-HTOL that binds to the antibody is inversely proportional to the concentration of 5-HTOL in the sample.

Materials and Reagents
  • Anti-5-HTOL antibody-coated 96-well microplate

  • 5-HTOL standard solutions

  • Biotinylated 5-HTOL conjugate

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Sample diluent

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the 5-HTOL standard to generate a standard curve. Dilute samples as necessary with the sample diluent.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the anti-5-HTOL antibody-coated microplate.

  • Add Conjugate: Immediately add 50 µL of biotinylated 5-HTOL conjugate to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

  • Enzyme Incubation: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of 5-HTOL in the samples by interpolating their OD values from the standard curve.

Visualizing Key Processes

To better understand the underlying biological and experimental workflows, the following diagrams are provided.

serotonin_metabolism serotonin Serotonin (5-HT) mao Monoamine Oxidase (MAO) serotonin->mao hial 5-Hydroxyindole- 3-acetaldehyde (5-HIAL) mao->hial aldh Aldehyde Dehydrogenase (ALDH) hial->aldh Oxidative Pathway adh Alcohol Dehydrogenase (ADH) hial->adh Reductive Pathway hiaa 5-Hydroxyindoleacetic Acid (5-HIAA) (Major Metabolite) aldh->hiaa htol This compound (5-HTOL) (Minor Metabolite) adh->htol ethanol Ethanol ethanol->adh Induces

Figure 1. Serotonin Metabolism Pathway.

competitive_elisa cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_detection Detection antibody Anti-5-HTOL Antibody bound_complex Antibody-Antigen Complex sample_htol 5-HTOL (Sample) sample_htol->bound_complex Competes with labeled_htol Labeled 5-HTOL labeled_htol->bound_complex enzyme Enzyme-Substrate Reaction bound_complex->enzyme signal Colorimetric Signal enzyme->signal

Figure 2. Competitive ELISA Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Hydroxytryptophol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5-Hydroxytryptophol (5-HTP), a metabolite of tryptophan and a precursor to serotonin and melatonin, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. While comprehensive toxicological data is not available for this specific compound, it is prudent to handle it with care, assuming it may be harmful if swallowed or may cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure when handling this compound and its waste.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat, long pants, and closed-toe shoes are required to protect against skin exposure.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[2] The following procedure outlines the standard operating procedure for its disposal in a laboratory setting.

  • Waste Identification and Classification: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes, gloves), and solutions, must be classified as hazardous waste.[1][3]

  • Waste Segregation: It is crucial to segregate this compound waste from other waste streams to prevent potentially dangerous chemical reactions.[1] This waste should be collected in a dedicated container. Do not mix with incompatible materials, such as strong oxidizing agents.[2]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.[1][3]

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[1][3]

    • The label must include:

      • The full chemical name: "this compound".

      • The approximate concentration if in a solution.

      • The date the waste was first added (accumulation start date).

      • The name and contact information of the principal investigator or laboratory.

  • Waste Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]

    • Keep the container securely closed at all times, except when adding waste.[1]

  • Final Disposal:

    • The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[1]

    • The primary method for the disposal of such organic compounds is typically high-temperature incineration.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Note on Empty Containers: Empty containers that previously held this compound should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Spill Cleanup Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Carefully sweep or vacuum the spilled material. If vacuuming, use a vacuum cleaner approved for hazardous dust.[2]

    • Place the spilled material and any contaminated cleaning materials into a clean, dry, sealable, and labeled container for hazardous waste disposal.[2]

  • Major Spills:

    • Evacuate the area and alert others.

    • Contact your institution's EHS or emergency response team immediately.[2]

    • Provide them with the location and nature of the hazard.

    • Only trained personnel with appropriate protective equipment should handle the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Step 1: Identify Waste (Pure compound, contaminated labware, solutions) B Step 2: Segregate Waste (Dedicated container for 5-HTP waste) A->B C Step 3: Select & Label Container (Chemically compatible, leak-proof, hazardous waste label) B->C D Step 4: Accumulate & Store (In designated Satellite Accumulation Area) C->D E Step 5: Arrange for Disposal (Contact institutional EHS) D->E F Final Disposal (Licensed hazardous waste vendor - Incineration) E->F

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance and clarification on waste disposal policies.

References

Essential Safety and Operational Guide for 5-Hydroxytryptophol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxytryptophol. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent potential health hazards. According to safety data sheets, it is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. While one source does not classify it as a hazardous substance under OSHA 29 CFR 1910.1200, it is crucial to follow recommended safety precautions.[1]

Recommended Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374 or US F739 standards.[1]To prevent skin contact and irritation.[2]
Eye Protection Safety glasses with side shields or chemical goggles.[1][2]To protect against splashes and dust, preventing serious eye irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If significant dust is generated, a NIOSH-approved respirator is necessary.[1]To prevent inhalation of dust and potential respiratory tract irritation.[2]
Body Protection Laboratory coat or overalls.[1]To protect skin and clothing from contamination.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a designated, well-ventilated area, preferably within a chemical fume hood.[2]

  • Dispensing: When weighing or transferring the solid material, avoid generating dust.[1] Use appropriate tools and techniques to minimize airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Clean all equipment and the work area to prevent cross-contamination.

Storage Plan:

Storage ConditionSpecificationRationale
Temperature Store in a cool, dry place.To maintain chemical stability.
Container Keep in a tightly sealed, properly labeled container.[1][3]To prevent contamination and accidental misuse.
Incompatibilities Store away from oxidizing agents.[1]To avoid potentially hazardous reactions.

Spill and Disposal Management

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and comply with regulations.

Spill Response Plan:

Spill SizeProcedure
Minor Spill 1. Evacuate the immediate area if necessary. 2. Wear appropriate PPE, including respiratory protection if dust is present.[1] 3. Use dry cleanup procedures; avoid sweeping, which can generate dust.[1] 4. Use a vacuum with a HEPA filter or gently scoop the material into a labeled, sealable container for disposal.[1] 5. Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spill 1. Evacuate the laboratory and alert others in the vicinity. 2. Contact the institution's environmental health and safety (EHS) office immediately. 3. Restrict access to the area until the spill has been properly cleaned by trained personnel.

Disposal Plan:

All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1]

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Contaminated Labware Decontaminate if possible, or dispose of as chemical waste.
Solutions Collect in a labeled, sealed waste container. Do not pour down the drain.[1]

Contact your institution's EHS department for specific guidance on chemical waste pickup and disposal procedures.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A 1. Preparation - Don PPE - Work in Fume Hood B 2. Handling - Weighing/Transferring - Solution Preparation A->B C 3. Post-Handling - Hand Washing - Decontamination B->C E Spill? B->E D 4. Storage - Cool, Dry Place - Sealed Container C->D H 5. Disposal - Labeled Waste Container - Follow Regulations D->H E->C No F Minor Spill - Dry Cleanup E->F Yes (Minor) G Major Spill - Evacuate & Alert EHS E->G Yes (Major) F->H G->H

Caption: Procedural workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.